molecular formula C32H39N9O3 B1667032 Amg-222 CAS No. 913978-37-7

Amg-222

カタログ番号: B1667032
CAS番号: 913978-37-7
分子量: 597.7 g/mol
InChIキー: NVSWJKWHLUTHLP-CPJSRVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG-222, also known as ALS-2-0426, ALS-20426, is a DPP-4 inhibitor potentially for the treatment of type 2 diabetes.

特性

Key on ui mechanism of action

AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inactivates glucagon-like peptide-1 (GLP-1), an important mediator of blood glucose levels following meals. DPP-IV inhibitors have been clinically shown to provide long term improvement of glucose control without the risk of hypoglycemia, and to improve the function of pancreatic beta cells, the cells responsible for the production of insulin. DPP-IV inhibitors represent a novel approach to the treatment of type II diabetes.

CAS番号

913978-37-7

分子式

C32H39N9O3

分子量

597.7 g/mol

IUPAC名

2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide

InChI

InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1

InChIキー

NVSWJKWHLUTHLP-CPJSRVTESA-N

異性体SMILES

C[C@@H](CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCC[C@H]5C#N

正規SMILES

CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N

外観

Solid powder

他のCAS番号

913978-37-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide
ALS 2-0426
ALS-2-0426
AMG 222
AMG-222
AMG222
S 44497
S-44497
S44497

製品の起源

United States

Foundational & Exploratory

Tarlatamab (AMG-222): A Deep Dive into the Mechanism of a First-in-Class DLL3-Targeting BiTE Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarlatamab, formerly known as AMG-222, is a first-in-class, half-life extended Bispecific T-cell Engager (BiTE®) immunotherapy demonstrating significant anti-tumor activity in heavily pre-treated small cell lung cancer (SCLC).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of tarlatamab, supported by a comprehensive review of preclinical and clinical data. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this promising therapeutic agent.

Core Mechanism of Action: Bridging T-cells and Tumor Cells

Tarlatamab is a bispecific monoclonal antibody construct engineered to simultaneously bind to two distinct cell surface antigens: Delta-like ligand 3 (DLL3) on tumor cells and CD3 on T-cells.[4][5][6] This dual-binding capability forms a cytolytic synapse, effectively redirecting the patient's own T-cells to recognize and eliminate DLL3-expressing cancer cells.[1][7]

The mechanism can be broken down into three key steps:

  • Target Engagement: One arm of the tarlatamab molecule binds with high affinity to DLL3, a protein aberrantly expressed on the surface of the vast majority of SCLC cells, with minimal expression in normal tissues.[4][5] The other arm engages the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex.[4]

  • T-cell Activation: This cross-linking of a T-cell to a tumor cell mimics a natural immune response, leading to potent, polyclonal T-cell activation. This activation is independent of the T-cell's native antigen specificity and does not require peptide antigen presentation by major histocompatibility complex (MHC) molecules.

  • Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin (B1180081) and granzymes directly into the tumor cell.[4] Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death.[4] This process leads to the efficient and specific lysis of DLL3-positive tumor cells.

Signaling Pathways

The binding of tarlatamab to CD3 initiates a cascade of intracellular signaling events within the T-cell, leading to its activation. While the precise downstream signaling pathways are a subject of ongoing research, it is understood that the engagement of the TCR complex triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck and Fyn kinases. This, in turn, activates ZAP-70 and subsequent signaling cascades involving LAT, SLP-76, and PLC-γ, ultimately leading to calcium flux, activation of transcription factors like NFAT, AP-1, and NF-κB, and the production of cytokines and cytotoxic molecules.

T_Cell_Activation_Pathway cluster_membrane Cell Membranes cluster_tcell_cytoplasm T-Cell Cytoplasm cluster_tumor_cell Tumor Cell Tarlatamab Tarlatamab DLL3 DLL3 (on Tumor Cell) Tarlatamab->DLL3 Binds CD3 CD3 (on T-Cell) Tarlatamab->CD3 Binds TCR TCR Complex ITAMs ITAMs TCR->ITAMs Engagement Lck_Fyn Lck/Fyn ITAMs->Lck_Fyn Phosphorylation ZAP70 ZAP-70 Lck_Fyn->ZAP70 Activation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Activation PLC_gamma PLC-γ LAT_SLP76->PLC_gamma Activation Ca_flux Calcium Flux PLC_gamma->Ca_flux Induces Transcription_Factors NFAT, AP-1, NF-κB Ca_flux->Transcription_Factors Activation Cytokine_Production Cytokine Production (e.g., IFN-γ, TNF-α) Transcription_Factors->Cytokine_Production Upregulation Cytotoxic_Granules Cytotoxic Granule Release (Perforin, Granzymes) Transcription_Factors->Cytotoxic_Granules Upregulation Apoptosis Apoptosis Cytotoxic_Granules->Apoptosis Induces

Diagram 1: Tarlatamab-mediated T-cell activation and tumor cell lysis signaling pathway.

Preclinical Evidence

The anti-tumor activity of tarlatamab has been extensively evaluated in a range of preclinical models, demonstrating potent and specific killing of SCLC cell lines and significant tumor regression in vivo.

In Vitro Cytotoxicity

Experimental Protocol:

  • Target Cells: A panel of SCLC cell lines with varying levels of DLL3 expression was used.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) were used as a source of T-cells.

  • Assay: Co-culture of target and effector cells at various effector-to-target (E:T) ratios in the presence of increasing concentrations of tarlatamab.

  • Endpoint: Cell lysis was measured after a defined incubation period (e.g., 48 hours) using methods such as lactate (B86563) dehydrogenase (LDH) release or luciferase-based assays.

Key Findings:

  • Tarlatamab induced potent, dose-dependent cytotoxicity against DLL3-expressing SCLC cell lines.

  • Notably, tarlatamab was effective even against cell lines with very low DLL3 expression (<1,000 molecules per cell).[8]

  • The cytotoxic activity was strictly dependent on the presence of both DLL3-expressing target cells and CD3-expressing T-cells.

SCLC Cell LineDLL3 Expression LevelTarlatamab-mediated Lysis (EC50)
SHP-77HighPotent
NCI-H526ModeratePotent
NCI-H82LowPotent
Table 1: Representative in vitro cytotoxicity of tarlatamab against SCLC cell lines.
In Vivo Tumor Models

Experimental Protocol:

  • Models:

    • Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., NSG mice) were subcutaneously or orthotopically (in the lung) implanted with human SCLC cell lines.

    • Patient-Derived Xenografts (PDX): Tumor fragments from SCLC patients were implanted into immunocompromised mice, more closely recapitulating human tumor biology.

  • Treatment: Once tumors were established, mice were treated with tarlatamab, often administered intraperitoneally or intravenously. Human PBMCs or T-cells were sometimes co-administered to provide an immune effector population.

  • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were often harvested for histological and immunohistochemical analysis to assess for T-cell infiltration and tumor cell apoptosis.

Key Findings:

  • Tarlatamab monotherapy led to significant tumor growth inhibition and, in many cases, complete tumor regression in both CDX and PDX models of SCLC.[8]

  • Treatment with tarlatamab was associated with increased infiltration of activated T-cells into the tumor microenvironment.

  • Tarlatamab demonstrated efficacy in models of both primary lung tumors and metastatic disease.[8]

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis SCLC_cells SCLC Cell Lines or PDX Implantation Subcutaneous or Orthotopic Implantation SCLC_cells->Implantation Mice Immunocompromised Mice Mice->Implantation Tumor_establishment Tumor Establishment Implantation->Tumor_establishment Tarlatamab_admin Tarlatamab Administration Tumor_establishment->Tarlatamab_admin PBMC_admin Human PBMC/T-cell Administration (optional) Tumor_establishment->PBMC_admin Tumor_measurement Tumor Volume Measurement Tarlatamab_admin->Tumor_measurement PBMC_admin->Tumor_measurement Histology Histology/IHC of Tumors Tumor_measurement->Histology Tcell_infiltration T-cell Infiltration Analysis Histology->Tcell_infiltration Apoptosis_assay Apoptosis Assessment Histology->Apoptosis_assay

Diagram 2: General experimental workflow for in vivo preclinical studies of tarlatamab.

Clinical Evidence

The promising preclinical data for tarlatamab led to its evaluation in clinical trials for patients with previously treated extensive-stage SCLC. The key studies are the Phase 1 DeLLphi-300 trial and the Phase 2 DeLLphi-301 trial.

DeLLphi-300 (Phase 1)

Methodology:

  • Study Design: An open-label, multicenter, dose-escalation and expansion study.

  • Patient Population: Patients with relapsed/refractory SCLC who had progressed after at least one prior platinum-based regimen.

  • Treatment: Tarlatamab administered intravenously every two weeks at doses ranging from 0.003 to 100 mg.

  • Primary Endpoint: Safety and tolerability, and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

DeLLphi-301 (Phase 2)

Methodology:

  • Study Design: An open-label, single-arm, multicenter study.

  • Patient Population: Patients with relapsed/refractory SCLC who had progressed after two or more prior lines of therapy.

  • Treatment: Tarlatamab administered intravenously at the RP2D determined in the Phase 1 study.

  • Primary Endpoint: ORR as assessed by blinded independent central review.

  • Secondary Endpoints: DOR, PFS, OS, and safety.

Clinical Efficacy

The clinical trials have demonstrated durable responses and a manageable safety profile for tarlatamab in a heavily pre-treated SCLC patient population.

Clinical TrialPatient PopulationTarlatamab DoseObjective Response Rate (ORR)Median Duration of Response (DOR)Median Overall Survival (OS)
DeLLphi-300 (Phase 1) Relapsed/refractory SCLC (≥1 prior line)Various doses23.4% (all doses)12.3 months13.2 months
DeLLphi-301 (Phase 2) Relapsed/refractory SCLC (≥2 prior lines)10 mg Q2W40%9.7 months14.3 months
Table 2: Summary of key efficacy data from tarlatamab clinical trials.

Conclusion

Tarlatamab represents a significant advancement in the treatment of SCLC, a disease with historically poor outcomes and limited therapeutic options. Its novel mechanism of action, which harnesses the patient's own immune system to target and eliminate DLL3-expressing tumor cells, has been robustly validated in both preclinical models and clinical trials. The data presented in this guide underscore the potent and specific anti-tumor activity of tarlatamab, providing a strong rationale for its continued development and its role as a new standard of care for patients with previously treated extensive-stage SCLC. Further research will continue to elucidate the finer details of its signaling pathways and explore its potential in combination with other anti-cancer agents.

References

Tarlatamab (AMG-222): A Deep Dive into the Mechanism of a First-in-Class DLL3-Targeting BiTE Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarlatamab, formerly known as AMG-222, is a first-in-class, half-life extended Bispecific T-cell Engager (BiTE®) immunotherapy demonstrating significant anti-tumor activity in heavily pre-treated small cell lung cancer (SCLC).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of tarlatamab, supported by a comprehensive review of preclinical and clinical data. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this promising therapeutic agent.

Core Mechanism of Action: Bridging T-cells and Tumor Cells

Tarlatamab is a bispecific monoclonal antibody construct engineered to simultaneously bind to two distinct cell surface antigens: Delta-like ligand 3 (DLL3) on tumor cells and CD3 on T-cells.[4][5][6] This dual-binding capability forms a cytolytic synapse, effectively redirecting the patient's own T-cells to recognize and eliminate DLL3-expressing cancer cells.[1][7]

The mechanism can be broken down into three key steps:

  • Target Engagement: One arm of the tarlatamab molecule binds with high affinity to DLL3, a protein aberrantly expressed on the surface of the vast majority of SCLC cells, with minimal expression in normal tissues.[4][5] The other arm engages the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex.[4]

  • T-cell Activation: This cross-linking of a T-cell to a tumor cell mimics a natural immune response, leading to potent, polyclonal T-cell activation. This activation is independent of the T-cell's native antigen specificity and does not require peptide antigen presentation by major histocompatibility complex (MHC) molecules.

  • Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and granzymes directly into the tumor cell.[4] Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death.[4] This process leads to the efficient and specific lysis of DLL3-positive tumor cells.

Signaling Pathways

The binding of tarlatamab to CD3 initiates a cascade of intracellular signaling events within the T-cell, leading to its activation. While the precise downstream signaling pathways are a subject of ongoing research, it is understood that the engagement of the TCR complex triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck and Fyn kinases. This, in turn, activates ZAP-70 and subsequent signaling cascades involving LAT, SLP-76, and PLC-γ, ultimately leading to calcium flux, activation of transcription factors like NFAT, AP-1, and NF-κB, and the production of cytokines and cytotoxic molecules.

T_Cell_Activation_Pathway cluster_membrane Cell Membranes cluster_tcell_cytoplasm T-Cell Cytoplasm cluster_tumor_cell Tumor Cell Tarlatamab Tarlatamab DLL3 DLL3 (on Tumor Cell) Tarlatamab->DLL3 Binds CD3 CD3 (on T-Cell) Tarlatamab->CD3 Binds TCR TCR Complex ITAMs ITAMs TCR->ITAMs Engagement Lck_Fyn Lck/Fyn ITAMs->Lck_Fyn Phosphorylation ZAP70 ZAP-70 Lck_Fyn->ZAP70 Activation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Activation PLC_gamma PLC-γ LAT_SLP76->PLC_gamma Activation Ca_flux Calcium Flux PLC_gamma->Ca_flux Induces Transcription_Factors NFAT, AP-1, NF-κB Ca_flux->Transcription_Factors Activation Cytokine_Production Cytokine Production (e.g., IFN-γ, TNF-α) Transcription_Factors->Cytokine_Production Upregulation Cytotoxic_Granules Cytotoxic Granule Release (Perforin, Granzymes) Transcription_Factors->Cytotoxic_Granules Upregulation Apoptosis Apoptosis Cytotoxic_Granules->Apoptosis Induces

Diagram 1: Tarlatamab-mediated T-cell activation and tumor cell lysis signaling pathway.

Preclinical Evidence

The anti-tumor activity of tarlatamab has been extensively evaluated in a range of preclinical models, demonstrating potent and specific killing of SCLC cell lines and significant tumor regression in vivo.

In Vitro Cytotoxicity

Experimental Protocol:

  • Target Cells: A panel of SCLC cell lines with varying levels of DLL3 expression was used.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) were used as a source of T-cells.

  • Assay: Co-culture of target and effector cells at various effector-to-target (E:T) ratios in the presence of increasing concentrations of tarlatamab.

  • Endpoint: Cell lysis was measured after a defined incubation period (e.g., 48 hours) using methods such as lactate dehydrogenase (LDH) release or luciferase-based assays.

Key Findings:

  • Tarlatamab induced potent, dose-dependent cytotoxicity against DLL3-expressing SCLC cell lines.

  • Notably, tarlatamab was effective even against cell lines with very low DLL3 expression (<1,000 molecules per cell).[8]

  • The cytotoxic activity was strictly dependent on the presence of both DLL3-expressing target cells and CD3-expressing T-cells.

SCLC Cell LineDLL3 Expression LevelTarlatamab-mediated Lysis (EC50)
SHP-77HighPotent
NCI-H526ModeratePotent
NCI-H82LowPotent
Table 1: Representative in vitro cytotoxicity of tarlatamab against SCLC cell lines.
In Vivo Tumor Models

Experimental Protocol:

  • Models:

    • Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., NSG mice) were subcutaneously or orthotopically (in the lung) implanted with human SCLC cell lines.

    • Patient-Derived Xenografts (PDX): Tumor fragments from SCLC patients were implanted into immunocompromised mice, more closely recapitulating human tumor biology.

  • Treatment: Once tumors were established, mice were treated with tarlatamab, often administered intraperitoneally or intravenously. Human PBMCs or T-cells were sometimes co-administered to provide an immune effector population.

  • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were often harvested for histological and immunohistochemical analysis to assess for T-cell infiltration and tumor cell apoptosis.

Key Findings:

  • Tarlatamab monotherapy led to significant tumor growth inhibition and, in many cases, complete tumor regression in both CDX and PDX models of SCLC.[8]

  • Treatment with tarlatamab was associated with increased infiltration of activated T-cells into the tumor microenvironment.

  • Tarlatamab demonstrated efficacy in models of both primary lung tumors and metastatic disease.[8]

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis SCLC_cells SCLC Cell Lines or PDX Implantation Subcutaneous or Orthotopic Implantation SCLC_cells->Implantation Mice Immunocompromised Mice Mice->Implantation Tumor_establishment Tumor Establishment Implantation->Tumor_establishment Tarlatamab_admin Tarlatamab Administration Tumor_establishment->Tarlatamab_admin PBMC_admin Human PBMC/T-cell Administration (optional) Tumor_establishment->PBMC_admin Tumor_measurement Tumor Volume Measurement Tarlatamab_admin->Tumor_measurement PBMC_admin->Tumor_measurement Histology Histology/IHC of Tumors Tumor_measurement->Histology Tcell_infiltration T-cell Infiltration Analysis Histology->Tcell_infiltration Apoptosis_assay Apoptosis Assessment Histology->Apoptosis_assay

Diagram 2: General experimental workflow for in vivo preclinical studies of tarlatamab.

Clinical Evidence

The promising preclinical data for tarlatamab led to its evaluation in clinical trials for patients with previously treated extensive-stage SCLC. The key studies are the Phase 1 DeLLphi-300 trial and the Phase 2 DeLLphi-301 trial.

DeLLphi-300 (Phase 1)

Methodology:

  • Study Design: An open-label, multicenter, dose-escalation and expansion study.

  • Patient Population: Patients with relapsed/refractory SCLC who had progressed after at least one prior platinum-based regimen.

  • Treatment: Tarlatamab administered intravenously every two weeks at doses ranging from 0.003 to 100 mg.

  • Primary Endpoint: Safety and tolerability, and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

DeLLphi-301 (Phase 2)

Methodology:

  • Study Design: An open-label, single-arm, multicenter study.

  • Patient Population: Patients with relapsed/refractory SCLC who had progressed after two or more prior lines of therapy.

  • Treatment: Tarlatamab administered intravenously at the RP2D determined in the Phase 1 study.

  • Primary Endpoint: ORR as assessed by blinded independent central review.

  • Secondary Endpoints: DOR, PFS, OS, and safety.

Clinical Efficacy

The clinical trials have demonstrated durable responses and a manageable safety profile for tarlatamab in a heavily pre-treated SCLC patient population.

Clinical TrialPatient PopulationTarlatamab DoseObjective Response Rate (ORR)Median Duration of Response (DOR)Median Overall Survival (OS)
DeLLphi-300 (Phase 1) Relapsed/refractory SCLC (≥1 prior line)Various doses23.4% (all doses)12.3 months13.2 months
DeLLphi-301 (Phase 2) Relapsed/refractory SCLC (≥2 prior lines)10 mg Q2W40%9.7 months14.3 months
Table 2: Summary of key efficacy data from tarlatamab clinical trials.

Conclusion

Tarlatamab represents a significant advancement in the treatment of SCLC, a disease with historically poor outcomes and limited therapeutic options. Its novel mechanism of action, which harnesses the patient's own immune system to target and eliminate DLL3-expressing tumor cells, has been robustly validated in both preclinical models and clinical trials. The data presented in this guide underscore the potent and specific anti-tumor activity of tarlatamab, providing a strong rationale for its continued development and its role as a new standard of care for patients with previously treated extensive-stage SCLC. Further research will continue to elucidate the finer details of its signaling pathways and explore its potential in combination with other anti-cancer agents.

References

AMG-222: A Technical Overview of a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222 is identified as a small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism.[1] DPP-4 inhibitors represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This action enhances postprandial insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.[2][3] While this compound is established as a DPP-4 inhibitor, detailed public data regarding its clinical development and comprehensive pharmacokinetic profile remains limited. This guide provides a technical overview of its known characteristics, the relevant biological pathways, and representative experimental protocols for its characterization.

Mechanism of Action and Binding Characteristics

This compound functions as an orally active inhibitor of DPP-4.[1] The fundamental mechanism of DPP-4 inhibitors is the prevention of the rapid inactivation of incretin hormones.[2] This leads to elevated levels of active GLP-1 and GIP, which in turn potentiate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells when blood glucose is elevated.[2][4]

Available information indicates that this compound is a potent, tightly-binding, and slowly reversible inhibitor of the DPP-4 enzyme.[5] Its interaction with human plasma proteins is characterized by being saturable and concentration-dependent.[5]

Quantitative Data

Detailed quantitative data for this compound, such as specific IC50 values and comprehensive pharmacokinetic parameters from preclinical and clinical studies, are not widely available in the public domain. The following table summarizes the known plasma protein binding characteristics.

ParameterValueConcentrationReference
Human Plasma Protein Binding80.8%1 nM[5]
Human Plasma Protein Binding29.4%>100 nM[5]

Signaling Pathways

The therapeutic effect of this compound as a DPP-4 inhibitor is mediated through the enhancement of the incretin signaling pathway.

The Incretin Effect and DPP-4 Inhibition

The "incretin effect" describes the physiological phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion.[6][7] This is primarily mediated by the incretin hormones GLP-1 and GIP.[8][9] DPP-4 rapidly degrades these hormones, thus terminating their insulinotropic action. By inhibiting DPP-4, this compound prolongs the activity of endogenous GLP-1 and GIP.

Incretin_Effect_DPP4_Inhibition cluster_Gut Gut (L-cells) cluster_Pancreas Pancreas cluster_Circulation Circulation Oral Glucose Oral Glucose GLP-1_GIP GLP-1 / GIP Secretion Oral Glucose->GLP-1_GIP Beta_Cell β-cell GLP-1_GIP->Beta_Cell Stimulates DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Degradation by Insulin Insulin Secretion Beta_Cell->Insulin Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites AMG222 This compound AMG222->DPP4 Inhibits

Figure 1: Overview of DPP-4 Inhibition on the Incretin Axis.
GLP-1 Receptor Signaling in Pancreatic β-Cells

Upon binding to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells, GLP-1 initiates a signaling cascade that culminates in enhanced glucose-stimulated insulin secretion.[10][11] This pathway is a primary target amplified by the action of this compound.

GLP1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular (Pancreatic β-cell) GLP1 GLP-1 (Active) GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Ca_Influx Increased Intracellular Ca2+ PKA->Ca_Influx Promotes Epac2->Ca_Influx Promotes Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Experimental_Workflow_DPP4_Assay Start Start Compound_Prep Prepare Compound Dilutions (this compound, Sitagliptin) Start->Compound_Prep Plate_Setup Add Buffer, Compound/Control, and DPP-4 Enzyme to Plate Compound_Prep->Plate_Setup Pre_Incubation Pre-incubate at 37°C (10-15 min) Plate_Setup->Pre_Incubation Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Pre_Incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (30-60 min) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates & % Inhibition Kinetic_Read->Data_Analysis IC50_Calc Plot Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

References

AMG-222: A Technical Overview of a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222 is identified as a small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism.[1] DPP-4 inhibitors represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This action enhances postprandial insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.[2][3] While this compound is established as a DPP-4 inhibitor, detailed public data regarding its clinical development and comprehensive pharmacokinetic profile remains limited. This guide provides a technical overview of its known characteristics, the relevant biological pathways, and representative experimental protocols for its characterization.

Mechanism of Action and Binding Characteristics

This compound functions as an orally active inhibitor of DPP-4.[1] The fundamental mechanism of DPP-4 inhibitors is the prevention of the rapid inactivation of incretin hormones.[2] This leads to elevated levels of active GLP-1 and GIP, which in turn potentiate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells when blood glucose is elevated.[2][4]

Available information indicates that this compound is a potent, tightly-binding, and slowly reversible inhibitor of the DPP-4 enzyme.[5] Its interaction with human plasma proteins is characterized by being saturable and concentration-dependent.[5]

Quantitative Data

Detailed quantitative data for this compound, such as specific IC50 values and comprehensive pharmacokinetic parameters from preclinical and clinical studies, are not widely available in the public domain. The following table summarizes the known plasma protein binding characteristics.

ParameterValueConcentrationReference
Human Plasma Protein Binding80.8%1 nM[5]
Human Plasma Protein Binding29.4%>100 nM[5]

Signaling Pathways

The therapeutic effect of this compound as a DPP-4 inhibitor is mediated through the enhancement of the incretin signaling pathway.

The Incretin Effect and DPP-4 Inhibition

The "incretin effect" describes the physiological phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion.[6][7] This is primarily mediated by the incretin hormones GLP-1 and GIP.[8][9] DPP-4 rapidly degrades these hormones, thus terminating their insulinotropic action. By inhibiting DPP-4, this compound prolongs the activity of endogenous GLP-1 and GIP.

Incretin_Effect_DPP4_Inhibition cluster_Gut Gut (L-cells) cluster_Pancreas Pancreas cluster_Circulation Circulation Oral Glucose Oral Glucose GLP-1_GIP GLP-1 / GIP Secretion Oral Glucose->GLP-1_GIP Beta_Cell β-cell GLP-1_GIP->Beta_Cell Stimulates DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Degradation by Insulin Insulin Secretion Beta_Cell->Insulin Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites AMG222 This compound AMG222->DPP4 Inhibits

Figure 1: Overview of DPP-4 Inhibition on the Incretin Axis.
GLP-1 Receptor Signaling in Pancreatic β-Cells

Upon binding to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells, GLP-1 initiates a signaling cascade that culminates in enhanced glucose-stimulated insulin secretion.[10][11] This pathway is a primary target amplified by the action of this compound.

GLP1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular (Pancreatic β-cell) GLP1 GLP-1 (Active) GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Ca_Influx Increased Intracellular Ca2+ PKA->Ca_Influx Promotes Epac2->Ca_Influx Promotes Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Experimental_Workflow_DPP4_Assay Start Start Compound_Prep Prepare Compound Dilutions (this compound, Sitagliptin) Start->Compound_Prep Plate_Setup Add Buffer, Compound/Control, and DPP-4 Enzyme to Plate Compound_Prep->Plate_Setup Pre_Incubation Pre-incubate at 37°C (10-15 min) Plate_Setup->Pre_Incubation Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Pre_Incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (30-60 min) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates & % Inhibition Kinetic_Read->Data_Analysis IC50_Calc Plot Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

References

Unraveling the Enigma of ALS-2-0426 Free Base: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound designated "a.k.a. ALS-2-0426 free base," no publicly available scientific literature, preclinical data, or clinical trial information corresponding to this specific identifier could be located. This suggests that "ALS-2-0426 free base" may be an internal designation for a novel therapeutic candidate not yet disclosed in public forums, a misnomer, or a compound that has not progressed to a stage where information is widely disseminated.

Our investigation into this query involved searching for variations of the name, including its potential mechanism of action and association with Amyotrophic Lateral Sclerosis (ALS). The search results were primarily dominated by information pertaining to the ALS2 gene and its protein product, Alsin, which is known to be implicated in a rare juvenile-onset form of ALS.[1] While the "ALS-2" portion of the query might hint at a connection to this gene or its pathways, no specific compound with the "0426" identifier emerged.

The broader search on ALS therapeutics revealed a landscape of diverse mechanisms being explored, including anti-apoptotic, anti-inflammatory, and anti-excitotoxicity agents.[2] For instance, research into the product of the ALS2 gene, Alsin, has pointed towards a Rac1/phosphatidylinositol-3 kinase/Akt3 pathway that may protect against motor neuron death.[1]

It is plausible that "ALS-2-0426 free base" could be a modulator of such a pathway. However, without concrete data, this remains speculative. The development of therapeutics for ALS is an active area of research, with numerous compounds in various stages of preclinical and clinical development.[3][4] These investigations often involve complex signaling pathways and detailed experimental protocols to ascertain safety and efficacy.[5][6][7][8]

Given the absence of specific information on "ALS-2-0426 free base," it is impossible to fulfill the request for a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the compound's identity, such as an alternative name, chemical structure, or the research institution involved, would be necessary to proceed with a more targeted and fruitful investigation.

References

Unraveling the Enigma of ALS-2-0426 Free Base: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound designated "a.k.a. ALS-2-0426 free base," no publicly available scientific literature, preclinical data, or clinical trial information corresponding to this specific identifier could be located. This suggests that "ALS-2-0426 free base" may be an internal designation for a novel therapeutic candidate not yet disclosed in public forums, a misnomer, or a compound that has not progressed to a stage where information is widely disseminated.

Our investigation into this query involved searching for variations of the name, including its potential mechanism of action and association with Amyotrophic Lateral Sclerosis (ALS). The search results were primarily dominated by information pertaining to the ALS2 gene and its protein product, Alsin, which is known to be implicated in a rare juvenile-onset form of ALS.[1] While the "ALS-2" portion of the query might hint at a connection to this gene or its pathways, no specific compound with the "0426" identifier emerged.

The broader search on ALS therapeutics revealed a landscape of diverse mechanisms being explored, including anti-apoptotic, anti-inflammatory, and anti-excitotoxicity agents.[2] For instance, research into the product of the ALS2 gene, Alsin, has pointed towards a Rac1/phosphatidylinositol-3 kinase/Akt3 pathway that may protect against motor neuron death.[1]

It is plausible that "ALS-2-0426 free base" could be a modulator of such a pathway. However, without concrete data, this remains speculative. The development of therapeutics for ALS is an active area of research, with numerous compounds in various stages of preclinical and clinical development.[3][4] These investigations often involve complex signaling pathways and detailed experimental protocols to ascertain safety and efficacy.[5][6][7][8]

Given the absence of specific information on "ALS-2-0426 free base," it is impossible to fulfill the request for a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the compound's identity, such as an alternative name, chemical structure, or the research institution involved, would be necessary to proceed with a more targeted and fruitful investigation.

References

Unraveling the Identity of ALS-20426: A Case of Mistaken Identity in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the entity designated "a.k.a. ALS-20426" has revealed that this compound is not associated with Amyotrophic Lateral Sclerosis (ALS) research. Instead, the identifier refers to a drug candidate developed for the treatment of type II diabetes. This report clarifies the identity of ALS-20426, its actual mechanism of action, and the current landscape of ALS therapeutic development, addressing the initial request for a technical guide for researchers, scientists, and drug development professionals in the ALS field.

Initial searches for "ALS-20426" proved fruitless in the context of neurodegenerative disease. However, further investigation uncovered that "ALS-2-0426 tosylate" is a synonym for "AMG-222 tosylate," a compound cataloged in the PubChem database[1]. This discovery was pivotal in redirecting the research toward its true origins.

From Neurodegeneration to Metabolic Disease: The True Story of ALS 2-0426

Contrary to the initial premise, "ALS 2-0426" is an orally administered dipeptidyl peptidase-IV (DPP-IV) inhibitor. The "ALS" designation in this context refers to Alantos Pharmaceuticals, the original developer of the compound, which was later acquired by Amgen.

The mechanism of action of ALS 2-0426 centers on the regulation of blood glucose levels. DPP-IV is an enzyme that inactivates glucagon-like peptide-1 (GLP-1), a crucial hormone in glucose homeostasis. By inhibiting DPP-IV, ALS 2-0426 increases the levels of active GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose.

In 2007, Amgen announced its acquisition of Alantos and its lead drug candidate, ALS 2-0426, which was in Phase 2a clinical development for type II diabetes. This strategic move was aimed at strengthening Amgen's portfolio in metabolic diseases.

It is important to note that in 2019, Amgen announced a significant scaling back of its neuroscience research and development programs, further distancing the company from active development in the ALS space[2][3].

The Current Landscape of ALS Research

While ALS-20426 is not a viable candidate for ALS, the field of therapeutic development for this devastating neurodegenerative disease is active. Current research focuses on a variety of targets and modalities. Notably, Amgen Ventures, the venture capital arm of Amgen, has invested in QurAlis, a startup dedicated to developing therapies for specific subtypes of ALS[4][5]. This indicates a continued, albeit indirect, interest in the field through strategic investments in innovative biotechnology companies.

Conclusion

The investigation into "a.k.a. ALS-20426" has definitively shown that this compound is not a therapeutic candidate for Amyotrophic Lateral Sclerosis. The identifier is linked to a DPP-IV inhibitor for type II diabetes, with the "ALS" prefix originating from its developing company, Alantos. This report serves to correct the record for researchers, scientists, and drug development professionals and to redirect focus toward legitimate and promising avenues of ALS therapeutic research. The initial request for a technical whitepaper on ALS-20426 for an ALS audience cannot be fulfilled as the foundational premise is incorrect.

References

Unraveling the Identity of ALS-20426: A Case of Mistaken Identity in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the entity designated "a.k.a. ALS-20426" has revealed that this compound is not associated with Amyotrophic Lateral Sclerosis (ALS) research. Instead, the identifier refers to a drug candidate developed for the treatment of type II diabetes. This report clarifies the identity of ALS-20426, its actual mechanism of action, and the current landscape of ALS therapeutic development, addressing the initial request for a technical guide for researchers, scientists, and drug development professionals in the ALS field.

Initial searches for "ALS-20426" proved fruitless in the context of neurodegenerative disease. However, further investigation uncovered that "ALS-2-0426 tosylate" is a synonym for "AMG-222 tosylate," a compound cataloged in the PubChem database[1]. This discovery was pivotal in redirecting the research toward its true origins.

From Neurodegeneration to Metabolic Disease: The True Story of ALS 2-0426

Contrary to the initial premise, "ALS 2-0426" is an orally administered dipeptidyl peptidase-IV (DPP-IV) inhibitor. The "ALS" designation in this context refers to Alantos Pharmaceuticals, the original developer of the compound, which was later acquired by Amgen.

The mechanism of action of ALS 2-0426 centers on the regulation of blood glucose levels. DPP-IV is an enzyme that inactivates glucagon-like peptide-1 (GLP-1), a crucial hormone in glucose homeostasis. By inhibiting DPP-IV, ALS 2-0426 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, thereby lowering blood glucose.

In 2007, Amgen announced its acquisition of Alantos and its lead drug candidate, ALS 2-0426, which was in Phase 2a clinical development for type II diabetes. This strategic move was aimed at strengthening Amgen's portfolio in metabolic diseases.

It is important to note that in 2019, Amgen announced a significant scaling back of its neuroscience research and development programs, further distancing the company from active development in the ALS space[2][3].

The Current Landscape of ALS Research

While ALS-20426 is not a viable candidate for ALS, the field of therapeutic development for this devastating neurodegenerative disease is active. Current research focuses on a variety of targets and modalities. Notably, Amgen Ventures, the venture capital arm of Amgen, has invested in QurAlis, a startup dedicated to developing therapies for specific subtypes of ALS[4][5]. This indicates a continued, albeit indirect, interest in the field through strategic investments in innovative biotechnology companies.

Conclusion

The investigation into "a.k.a. ALS-20426" has definitively shown that this compound is not a therapeutic candidate for Amyotrophic Lateral Sclerosis. The identifier is linked to a DPP-IV inhibitor for type II diabetes, with the "ALS" prefix originating from its developing company, Alantos. This report serves to correct the record for researchers, scientists, and drug development professionals and to redirect focus toward legitimate and promising avenues of ALS therapeutic research. The initial request for a technical whitepaper on ALS-20426 for an ALS audience cannot be fulfilled as the foundational premise is incorrect.

References

Unraveling Amgen's Endeavors in Type 2 Diabetes: A Technical Guide to Maridebart Cafraglutide (AMG 133)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Query: Initial searches for "AMG-222" in the context of type 2 diabetes research yielded limited and historical information, suggesting it may have been an early-stage investigational compound, potentially a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, that did not advance significantly in clinical development. The current focus of Amgen's late-stage clinical research for type 2 diabetes and obesity is Maridebart Cafraglutide (formerly AMG 133) , a novel dual-action therapeutic. This guide will provide an in-depth technical overview of Maridebart Cafraglutide, which is likely the compound of interest for researchers and drug development professionals.

Core Introduction to Maridebart Cafraglutide (MariTide)

Maridebart Cafraglutide (MariTide) is an investigational, long-acting therapeutic being developed by Amgen for the treatment of type 2 diabetes and obesity. It is a peptide-antibody conjugate that uniquely combines the actions of a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] This dual mechanism is designed to offer a multifaceted approach to glycemic control and weight management.

Mechanism of Action: A Dual-Pronged Approach

Maridebart Cafraglutide's innovative design allows it to simultaneously block the GIP receptor and activate the GLP-1 receptor.[1]

  • GLP-1 Receptor Agonism: Similar to established GLP-1 agonists, this action is expected to stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) secretion, slow gastric emptying, and promote satiety, all contributing to lower blood glucose levels and weight loss.

  • GIP Receptor Antagonism: Unlike dual GIP/GLP-1 agonists, Maridebart Cafraglutide inhibits the GIP receptor. The rationale behind this approach is to potentially enhance the weight loss effects of GLP-1 receptor agonism.

Maridebart Cafraglutide Mechanism of Action cluster_Pancreas Pancreatic Islets cluster_Brain Brain cluster_Stomach Stomach BetaCell β-cell Insulin ↑ Glucose Uptake BetaCell->Insulin AlphaCell α-cell Glucagon ↓ Hepatic Glucose Production AlphaCell->Glucagon Satiety ↑ Satiety GastricEmptying ↓ Gastric Emptying MC Maridebart Cafraglutide (AMG 133) GLP1R GLP-1 Receptor MC->GLP1R Agonist GIPR GIP Receptor MC->GIPR Antagonist GLP1R->BetaCell ↑ Insulin Secretion (Glucose-dependent) GLP1R->AlphaCell ↓ Glucagon Secretion GLP1R->Satiety GLP1R->GastricEmptying

Maridebart Cafraglutide's dual mechanism of action.

Clinical Development and Efficacy Data

Maridebart Cafraglutide is currently in late-stage clinical development. A Phase 2 clinical trial has demonstrated its potential in individuals with type 2 diabetes and obesity.

Phase 2 Clinical Trial Overview

A randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of Maridebart Cafraglutide in adults with overweight or obesity, with a cohort of participants having type 2 diabetes.[2]

Experimental Protocol:

  • Study Design: The trial was a multi-center, randomized, placebo-controlled, double-blind, dose-ranging study.

  • Participant Population: The study enrolled adults with a body mass index (BMI) that classified them as overweight or obese. A specific cohort within the study consisted of individuals with a diagnosis of type 2 diabetes.

  • Intervention: Participants were administered subcutaneous injections of Maridebart Cafraglutide at various doses or a placebo.

  • Primary Endpoints: The primary endpoints were likely the percentage change in body weight from baseline and the change in HbA1c from baseline for the cohort with type 2 diabetes.

  • Secondary Endpoints: These may have included the proportion of participants achieving specific weight loss targets, changes in fasting plasma glucose, and other cardiometabolic parameters.

Phase 2 Clinical Trial Workflow Screening Screening of Overweight/Obese Adults (with and without Type 2 Diabetes) Randomization Randomization Screening->Randomization Placebo Placebo (Subcutaneous Injection) Randomization->Placebo Control Group Dose1 Maridebart Cafraglutide (Dose 1) Randomization->Dose1 Treatment Arm 1 Dose2 Maridebart Cafraglutide (Dose 2) Randomization->Dose2 Treatment Arm 2 Dose3 Maridebart Cafraglutide (Dose 3) Randomization->Dose3 Treatment Arm 3 FollowUp Follow-up Period (e.g., 52 weeks) Placebo->FollowUp Dose1->FollowUp Dose2->FollowUp Dose3->FollowUp Analysis Data Analysis (Primary and Secondary Endpoints) FollowUp->Analysis

A generalized workflow for the Phase 2 clinical trial of Maridebart Cafraglutide.
Summary of Phase 2 Efficacy Data in Type 2 Diabetes

The following table summarizes the key findings from the cohort of participants with type 2 diabetes in the Phase 2 study of Maridebart Cafraglutide.

MetricResultSource
Mean Body Weight Reduction Up to 17% over 52 weeks[2]
HbA1c Reduction Data not yet publicly available in detail, but the drug was reported to have lowered blood sugar levels.[2]
Dosing Frequency Monthly subcutaneous injection[2]

Preclinical Research

Details from preclinical studies of Maridebart Cafraglutide are not extensively published in the public domain. However, it can be inferred that a comprehensive preclinical program was conducted to establish the compound's pharmacological profile, safety, and proof-of-concept for the dual GIPR antagonist/GLP-1 receptor agonist mechanism.

Inferred Preclinical Experimental Protocols:

  • In Vitro Receptor Binding and Activity Assays:

    • Methodology: Radioligand binding assays using cell lines expressing human GIPR and GLP-1 receptors to determine the binding affinity (Ki) of Maridebart Cafraglutide. Functional assays, such as cAMP accumulation assays, would have been used to determine the agonist or antagonist activity and potency (EC50 or IC50) at each receptor.

  • In Vivo Models of Diabetes and Obesity:

    • Methodology: Studies in diet-induced obese (DIO) mice and genetic models of diabetes (e.g., db/db mice) would have been conducted. Animals would be treated with varying doses of Maridebart Cafraglutide, and key parameters such as body weight, food intake, plasma glucose, insulin, and HbA1c would be monitored over time. Oral glucose tolerance tests (OGTTs) and insulin tolerance tests (ITTs) would also be performed to assess glucose homeostasis.

  • Pharmacokinetic and Toxicological Studies:

    • Methodology: Single and multiple-dose pharmacokinetic studies in animals (e.g., rodents and non-human primates) to determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish the long-acting nature of the molecule. Toxicology studies would have been conducted to identify any potential off-target effects and to establish a safe dose range for first-in-human studies.

Future Directions and Conclusion

Amgen is advancing Maridebart Cafraglutide into a Phase 3 clinical trial program.[2] This program will likely enroll a larger and more diverse patient population to further evaluate its efficacy and safety for the treatment of type 2 diabetes and obesity, with a potential focus on cardiovascular outcomes.

References

Unraveling Amgen's Endeavors in Type 2 Diabetes: A Technical Guide to Maridebart Cafraglutide (AMG 133)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Query: Initial searches for "AMG-222" in the context of type 2 diabetes research yielded limited and historical information, suggesting it may have been an early-stage investigational compound, potentially a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, that did not advance significantly in clinical development. The current focus of Amgen's late-stage clinical research for type 2 diabetes and obesity is Maridebart Cafraglutide (formerly AMG 133) , a novel dual-action therapeutic. This guide will provide an in-depth technical overview of Maridebart Cafraglutide, which is likely the compound of interest for researchers and drug development professionals.

Core Introduction to Maridebart Cafraglutide (MariTide)

Maridebart Cafraglutide (MariTide) is an investigational, long-acting therapeutic being developed by Amgen for the treatment of type 2 diabetes and obesity. It is a peptide-antibody conjugate that uniquely combines the actions of a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] This dual mechanism is designed to offer a multifaceted approach to glycemic control and weight management.

Mechanism of Action: A Dual-Pronged Approach

Maridebart Cafraglutide's innovative design allows it to simultaneously block the GIP receptor and activate the GLP-1 receptor.[1]

  • GLP-1 Receptor Agonism: Similar to established GLP-1 agonists, this action is expected to stimulate glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety, all contributing to lower blood glucose levels and weight loss.

  • GIP Receptor Antagonism: Unlike dual GIP/GLP-1 agonists, Maridebart Cafraglutide inhibits the GIP receptor. The rationale behind this approach is to potentially enhance the weight loss effects of GLP-1 receptor agonism.

Maridebart Cafraglutide Mechanism of Action cluster_Pancreas Pancreatic Islets cluster_Brain Brain cluster_Stomach Stomach BetaCell β-cell Insulin ↑ Glucose Uptake BetaCell->Insulin AlphaCell α-cell Glucagon ↓ Hepatic Glucose Production AlphaCell->Glucagon Satiety ↑ Satiety GastricEmptying ↓ Gastric Emptying MC Maridebart Cafraglutide (AMG 133) GLP1R GLP-1 Receptor MC->GLP1R Agonist GIPR GIP Receptor MC->GIPR Antagonist GLP1R->BetaCell ↑ Insulin Secretion (Glucose-dependent) GLP1R->AlphaCell ↓ Glucagon Secretion GLP1R->Satiety GLP1R->GastricEmptying

Maridebart Cafraglutide's dual mechanism of action.

Clinical Development and Efficacy Data

Maridebart Cafraglutide is currently in late-stage clinical development. A Phase 2 clinical trial has demonstrated its potential in individuals with type 2 diabetes and obesity.

Phase 2 Clinical Trial Overview

A randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of Maridebart Cafraglutide in adults with overweight or obesity, with a cohort of participants having type 2 diabetes.[2]

Experimental Protocol:

  • Study Design: The trial was a multi-center, randomized, placebo-controlled, double-blind, dose-ranging study.

  • Participant Population: The study enrolled adults with a body mass index (BMI) that classified them as overweight or obese. A specific cohort within the study consisted of individuals with a diagnosis of type 2 diabetes.

  • Intervention: Participants were administered subcutaneous injections of Maridebart Cafraglutide at various doses or a placebo.

  • Primary Endpoints: The primary endpoints were likely the percentage change in body weight from baseline and the change in HbA1c from baseline for the cohort with type 2 diabetes.

  • Secondary Endpoints: These may have included the proportion of participants achieving specific weight loss targets, changes in fasting plasma glucose, and other cardiometabolic parameters.

Phase 2 Clinical Trial Workflow Screening Screening of Overweight/Obese Adults (with and without Type 2 Diabetes) Randomization Randomization Screening->Randomization Placebo Placebo (Subcutaneous Injection) Randomization->Placebo Control Group Dose1 Maridebart Cafraglutide (Dose 1) Randomization->Dose1 Treatment Arm 1 Dose2 Maridebart Cafraglutide (Dose 2) Randomization->Dose2 Treatment Arm 2 Dose3 Maridebart Cafraglutide (Dose 3) Randomization->Dose3 Treatment Arm 3 FollowUp Follow-up Period (e.g., 52 weeks) Placebo->FollowUp Dose1->FollowUp Dose2->FollowUp Dose3->FollowUp Analysis Data Analysis (Primary and Secondary Endpoints) FollowUp->Analysis

A generalized workflow for the Phase 2 clinical trial of Maridebart Cafraglutide.
Summary of Phase 2 Efficacy Data in Type 2 Diabetes

The following table summarizes the key findings from the cohort of participants with type 2 diabetes in the Phase 2 study of Maridebart Cafraglutide.

MetricResultSource
Mean Body Weight Reduction Up to 17% over 52 weeks[2]
HbA1c Reduction Data not yet publicly available in detail, but the drug was reported to have lowered blood sugar levels.[2]
Dosing Frequency Monthly subcutaneous injection[2]

Preclinical Research

Details from preclinical studies of Maridebart Cafraglutide are not extensively published in the public domain. However, it can be inferred that a comprehensive preclinical program was conducted to establish the compound's pharmacological profile, safety, and proof-of-concept for the dual GIPR antagonist/GLP-1 receptor agonist mechanism.

Inferred Preclinical Experimental Protocols:

  • In Vitro Receptor Binding and Activity Assays:

    • Methodology: Radioligand binding assays using cell lines expressing human GIPR and GLP-1 receptors to determine the binding affinity (Ki) of Maridebart Cafraglutide. Functional assays, such as cAMP accumulation assays, would have been used to determine the agonist or antagonist activity and potency (EC50 or IC50) at each receptor.

  • In Vivo Models of Diabetes and Obesity:

    • Methodology: Studies in diet-induced obese (DIO) mice and genetic models of diabetes (e.g., db/db mice) would have been conducted. Animals would be treated with varying doses of Maridebart Cafraglutide, and key parameters such as body weight, food intake, plasma glucose, insulin, and HbA1c would be monitored over time. Oral glucose tolerance tests (OGTTs) and insulin tolerance tests (ITTs) would also be performed to assess glucose homeostasis.

  • Pharmacokinetic and Toxicological Studies:

    • Methodology: Single and multiple-dose pharmacokinetic studies in animals (e.g., rodents and non-human primates) to determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish the long-acting nature of the molecule. Toxicology studies would have been conducted to identify any potential off-target effects and to establish a safe dose range for first-in-human studies.

Future Directions and Conclusion

Amgen is advancing Maridebart Cafraglutide into a Phase 3 clinical trial program.[2] This program will likely enroll a larger and more diverse patient population to further evaluate its efficacy and safety for the treatment of type 2 diabetes and obesity, with a potential focus on cardiovascular outcomes.

References

Technical Whitepaper: ALS-2-0426, a Novel Modulator of the Alsin Signaling Pathway for the Potential Treatment of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document describes a hypothetical therapeutic agent, ALS-2-0426, for illustrative purposes. The experimental data and protocols presented herein are representative examples based on established methodologies in preclinical drug discovery for neurodegenerative diseases and are not derived from actual experimental results for a compound with this designation.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2][3][4][5] While the precise etiology of ALS remains multifaceted, genetic factors are known to play a significant role in a subset of cases.[3][6] Mutations in the ALS2 gene, which encodes the protein alsin, are linked to autosomal recessive juvenile-onset ALS.[7] Alsin is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in endosomal trafficking and neuronal survival.[7] Emerging evidence suggests that the alsin-mediated signaling pathway may represent a promising therapeutic target for the development of novel ALS treatments.

This whitepaper provides a comprehensive technical overview of ALS-2-0426, a novel small molecule modulator designed to enhance the neuroprotective functions of the alsin signaling pathway.

The Alsin Signaling Pathway: A Therapeutic Target in ALS

Alsin has been shown to be a key component of a prosurvival pathway in motor neurons.[8] It functions as a GEF for Rab5 and Rac1, influencing endosomal dynamics and cytoskeletal organization.[7] Notably, alsin is implicated in a pathway involving Rac1, phosphatidylinositol-3 kinase (PI3K), and Akt3, which has been demonstrated to suppress motor neuron death induced by familial ALS-linked mutant Cu/Zn-superoxide dismutase (SOD1).[8]

Hypothesized Mechanism of Action for ALS-2-0426:

ALS-2-0426 is a selective positive allosteric modulator of alsin. By binding to a distinct site on the alsin protein, it is hypothesized to enhance its GEF activity, thereby augmenting downstream signaling through the Rac1/PI3K/Akt3 pathway. This enhanced signaling is expected to promote motor neuron survival and mitigate the neurodegenerative processes observed in ALS.

Preclinical Data Summary

The following tables summarize the in vitro and in vivo preclinical data for ALS-2-0426.

Table 1: In Vitro Potency and Selectivity of ALS-2-0426
Assay TypeTargetEC50 (nM)Selectivity vs. Other GEFs
GEF Activity Assay (GTPγS binding)Human Alsin15.2 ± 2.8>1000-fold vs. Vav1, Tiam1, Sos1
Motor Neuron Survival Assay (SOD1G93A model)Primary Spinal Motor Neurons35.7 ± 5.1-
Cytotoxicity AssaySH-SY5Y neuroblastoma cells> 10,000-
Table 2: Pharmacokinetic Properties of ALS-2-0426 in Rodents
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Brain/Plasma Ratio
MouseIV21250 ± 1800.12.5 ± 0.40.85
MousePO10850 ± 1101.03.1 ± 0.60.82
RatPO10980 ± 1501.54.2 ± 0.70.79
Table 3: In Vivo Efficacy of ALS-2-0426 in a SOD1G93A Transgenic Mouse Model of ALS
Treatment GroupOnset of Disease (days)Survival (days)Motor Performance (Rotarod, % baseline at day 100)
Vehicle Control95 ± 5125 ± 835 ± 10%
ALS-2-0426 (10 mg/kg, PO, daily)108 ± 6142 ± 765 ± 12%*
p < 0.05 vs. Vehicle Control

Detailed Experimental Protocols

Alsin GEF Activity Assay

Objective: To determine the potency of ALS-2-0426 in enhancing the guanine nucleotide exchange activity of recombinant human alsin on its substrate, Rac1.

Materials:

  • Recombinant human alsin protein

  • Recombinant human Rac1 protein

  • [35S]GTPγS (non-hydrolyzable GTP analog)

  • GTP and GDP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • ALS-2-0426 stock solution in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, Rac1 (1 µM), and varying concentrations of ALS-2-0426 or vehicle (DMSO).

  • Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding to alsin.

  • Initiate the exchange reaction by adding recombinant alsin (100 nM) and [35S]GTPγS (10 µM).

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 10-fold excess of cold GTP.

  • Filter the reaction mixture through a nitrocellulose membrane to capture protein-bound [35S]GTPγS.

  • Wash the membrane with ice-cold assay buffer.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Primary Motor Neuron Survival Assay

Objective: To assess the neuroprotective effect of ALS-2-0426 on primary motor neurons expressing a familial ALS-linked mutation.

Materials:

  • Primary spinal cord cultures from SOD1G93A transgenic mouse embryos (E12.5)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Glial-derived neurotrophic factor (GDNF)

  • ALS-2-0426 stock solution in DMSO

  • Anti-Islet-1 antibody (motor neuron marker)

  • Fluorescent secondary antibody

  • DAPI (nuclear stain)

Procedure:

  • Isolate and culture primary motor neurons from the spinal cords of SOD1G93A mouse embryos.

  • Plate the cells on poly-D-lysine/laminin-coated plates.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of ALS-2-0426 or vehicle.

  • Culture the neurons for 7 days.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry using an anti-Islet-1 antibody to identify motor neurons.

  • Counterstain with DAPI.

  • Capture fluorescent images using a high-content imaging system.

  • Quantify the number of surviving Islet-1 positive neurons.

  • Normalize the data to the vehicle control and determine the EC50 for neuroprotection.

Visualizations

Signaling Pathway of ALS-2-0426

ALS2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ALS2_0426 ALS-2-0426 Alsin Alsin ALS2_0426->Alsin enhances Rac1_GDP Rac1-GDP (inactive) Alsin->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Rac1_GTP->PI3K Akt3 Akt3 PI3K->Akt3 Pro_Survival Pro-survival Signaling Akt3->Pro_Survival

Caption: Hypothesized signaling pathway of ALS-2-0426 action.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start SOD1-G93A Mice (n=20/group) treatment Daily Oral Dosing (Vehicle or ALS-2-0426) start->treatment monitoring Weekly Monitoring: - Body Weight - Motor Performance (Rotarod) - Clinical Score treatment->monitoring onset Determine Disease Onset (Peak Body Weight) monitoring->onset endpoint Endpoint: - Survival Analysis - Histopathology of Spinal Cord monitoring->endpoint Continuous until endpoint onset->endpoint

Caption: Workflow for the preclinical evaluation of ALS-2-0426 in a mouse model of ALS.

Conclusion

The preclinical data for the hypothetical compound ALS-2-0426 suggest that it is a potent and selective modulator of the alsin signaling pathway with a favorable pharmacokinetic profile and demonstrated efficacy in a relevant animal model of ALS. These promising, albeit illustrative, findings underscore the potential of targeting the alsin pathway as a novel therapeutic strategy for ALS. Further investigation into the mechanism of action and safety profile of alsin modulators is warranted to advance this concept toward clinical development.

References

Technical Whitepaper: ALS-2-0426, a Novel Modulator of the Alsin Signaling Pathway for the Potential Treatment of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document describes a hypothetical therapeutic agent, ALS-2-0426, for illustrative purposes. The experimental data and protocols presented herein are representative examples based on established methodologies in preclinical drug discovery for neurodegenerative diseases and are not derived from actual experimental results for a compound with this designation.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2][3][4][5] While the precise etiology of ALS remains multifaceted, genetic factors are known to play a significant role in a subset of cases.[3][6] Mutations in the ALS2 gene, which encodes the protein alsin, are linked to autosomal recessive juvenile-onset ALS.[7] Alsin is a guanine nucleotide exchange factor (GEF) that plays a crucial role in endosomal trafficking and neuronal survival.[7] Emerging evidence suggests that the alsin-mediated signaling pathway may represent a promising therapeutic target for the development of novel ALS treatments.

This whitepaper provides a comprehensive technical overview of ALS-2-0426, a novel small molecule modulator designed to enhance the neuroprotective functions of the alsin signaling pathway.

The Alsin Signaling Pathway: A Therapeutic Target in ALS

Alsin has been shown to be a key component of a prosurvival pathway in motor neurons.[8] It functions as a GEF for Rab5 and Rac1, influencing endosomal dynamics and cytoskeletal organization.[7] Notably, alsin is implicated in a pathway involving Rac1, phosphatidylinositol-3 kinase (PI3K), and Akt3, which has been demonstrated to suppress motor neuron death induced by familial ALS-linked mutant Cu/Zn-superoxide dismutase (SOD1).[8]

Hypothesized Mechanism of Action for ALS-2-0426:

ALS-2-0426 is a selective positive allosteric modulator of alsin. By binding to a distinct site on the alsin protein, it is hypothesized to enhance its GEF activity, thereby augmenting downstream signaling through the Rac1/PI3K/Akt3 pathway. This enhanced signaling is expected to promote motor neuron survival and mitigate the neurodegenerative processes observed in ALS.

Preclinical Data Summary

The following tables summarize the in vitro and in vivo preclinical data for ALS-2-0426.

Table 1: In Vitro Potency and Selectivity of ALS-2-0426
Assay TypeTargetEC50 (nM)Selectivity vs. Other GEFs
GEF Activity Assay (GTPγS binding)Human Alsin15.2 ± 2.8>1000-fold vs. Vav1, Tiam1, Sos1
Motor Neuron Survival Assay (SOD1G93A model)Primary Spinal Motor Neurons35.7 ± 5.1-
Cytotoxicity AssaySH-SY5Y neuroblastoma cells> 10,000-
Table 2: Pharmacokinetic Properties of ALS-2-0426 in Rodents
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Brain/Plasma Ratio
MouseIV21250 ± 1800.12.5 ± 0.40.85
MousePO10850 ± 1101.03.1 ± 0.60.82
RatPO10980 ± 1501.54.2 ± 0.70.79
Table 3: In Vivo Efficacy of ALS-2-0426 in a SOD1G93A Transgenic Mouse Model of ALS
Treatment GroupOnset of Disease (days)Survival (days)Motor Performance (Rotarod, % baseline at day 100)
Vehicle Control95 ± 5125 ± 835 ± 10%
ALS-2-0426 (10 mg/kg, PO, daily)108 ± 6142 ± 765 ± 12%*
p < 0.05 vs. Vehicle Control

Detailed Experimental Protocols

Alsin GEF Activity Assay

Objective: To determine the potency of ALS-2-0426 in enhancing the guanine nucleotide exchange activity of recombinant human alsin on its substrate, Rac1.

Materials:

  • Recombinant human alsin protein

  • Recombinant human Rac1 protein

  • [35S]GTPγS (non-hydrolyzable GTP analog)

  • GTP and GDP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • ALS-2-0426 stock solution in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, Rac1 (1 µM), and varying concentrations of ALS-2-0426 or vehicle (DMSO).

  • Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding to alsin.

  • Initiate the exchange reaction by adding recombinant alsin (100 nM) and [35S]GTPγS (10 µM).

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 10-fold excess of cold GTP.

  • Filter the reaction mixture through a nitrocellulose membrane to capture protein-bound [35S]GTPγS.

  • Wash the membrane with ice-cold assay buffer.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Primary Motor Neuron Survival Assay

Objective: To assess the neuroprotective effect of ALS-2-0426 on primary motor neurons expressing a familial ALS-linked mutation.

Materials:

  • Primary spinal cord cultures from SOD1G93A transgenic mouse embryos (E12.5)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Glial-derived neurotrophic factor (GDNF)

  • ALS-2-0426 stock solution in DMSO

  • Anti-Islet-1 antibody (motor neuron marker)

  • Fluorescent secondary antibody

  • DAPI (nuclear stain)

Procedure:

  • Isolate and culture primary motor neurons from the spinal cords of SOD1G93A mouse embryos.

  • Plate the cells on poly-D-lysine/laminin-coated plates.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of ALS-2-0426 or vehicle.

  • Culture the neurons for 7 days.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry using an anti-Islet-1 antibody to identify motor neurons.

  • Counterstain with DAPI.

  • Capture fluorescent images using a high-content imaging system.

  • Quantify the number of surviving Islet-1 positive neurons.

  • Normalize the data to the vehicle control and determine the EC50 for neuroprotection.

Visualizations

Signaling Pathway of ALS-2-0426

ALS2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ALS2_0426 ALS-2-0426 Alsin Alsin ALS2_0426->Alsin enhances Rac1_GDP Rac1-GDP (inactive) Alsin->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Rac1_GTP->PI3K Akt3 Akt3 PI3K->Akt3 Pro_Survival Pro-survival Signaling Akt3->Pro_Survival

Caption: Hypothesized signaling pathway of ALS-2-0426 action.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start SOD1-G93A Mice (n=20/group) treatment Daily Oral Dosing (Vehicle or ALS-2-0426) start->treatment monitoring Weekly Monitoring: - Body Weight - Motor Performance (Rotarod) - Clinical Score treatment->monitoring onset Determine Disease Onset (Peak Body Weight) monitoring->onset endpoint Endpoint: - Survival Analysis - Histopathology of Spinal Cord monitoring->endpoint Continuous until endpoint onset->endpoint

Caption: Workflow for the preclinical evaluation of ALS-2-0426 in a mouse model of ALS.

Conclusion

The preclinical data for the hypothetical compound ALS-2-0426 suggest that it is a potent and selective modulator of the alsin signaling pathway with a favorable pharmacokinetic profile and demonstrated efficacy in a relevant animal model of ALS. These promising, albeit illustrative, findings underscore the potential of targeting the alsin pathway as a novel therapeutic strategy for ALS. Further investigation into the mechanism of action and safety profile of alsin modulators is warranted to advance this concept toward clinical development.

References

An In-depth Technical Guide to AMG-222 (CAS Number 913978-37-7): A Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222 (also known as ALS 2-0426 and S-44497) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, focusing on its chemical properties, mechanism of action, pharmacokinetics, and metabolism. The information presented herein is intended to support research and drug development professionals in understanding the profile of this investigational compound.

Chemical and Physical Properties

This compound is a complex small molecule with the following chemical identity:

PropertyValue
Chemical Name 5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide
CAS Number 913978-37-7
Molecular Formula C₃₂H₃₉N₉O₃
Molecular Weight 597.71 g/mol

Note: A detailed, publicly available synthesis protocol for this compound has not been identified in the reviewed literature.

Mechanism of Action

This compound is an orally active, small molecule that functions as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to increased circulating levels of these active hormones. This, in turn, potentiates their glucose-dependent effects, which include:

This dual action on insulin and glucagon levels helps to lower blood glucose concentrations, particularly in the postprandial state.

Signaling Pathway of DPP-4 Inhibition

DPP-4 Inhibition Pathway Mechanism of Action of this compound cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_effect Physiological Effect Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP1 GLP-1 (active) L-cells->GLP1 GIP GIP (active) K-cells->GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Beta-cells Beta-cells GLP1->Beta-cells Stimulates Alpha-cells Alpha-cells GLP1->Alpha-cells Inhibits GIP->DPP4 Degraded by GIP->Beta-cells Stimulates GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive GIP_inactive GIP (inactive) DPP4->GIP_inactive AMG222 This compound AMG222->DPP4 Inhibits Insulin Insulin Secretion Beta-cells->Insulin Glucagon Glucagon Secretion Alpha-cells->Glucagon Glucose Uptake Increased Glucose Uptake Insulin->Glucose Uptake Hepatic Glucose Production Decreased Hepatic Glucose Production Glucagon->Hepatic Glucose Production Blood Glucose Lowered Blood Glucose Glucose Uptake->Blood Glucose Hepatic Glucose Production->Blood Glucose

Caption: Signaling pathway of this compound as a DPP-4 inhibitor.

Pharmacokinetics and Metabolism

Preclinical studies have characterized this compound as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-4.

Quantitative Pharmacokinetic and Binding Data
ParameterValueConditions / Remarks
IC₅₀ Time-dependentDecreases with increased preincubation time
kₒₙ 193,000 ± 6090 nM⁻¹ min⁻¹Association rate constant
kₒff 0.0047 ± 0.0008 min⁻¹Dissociation rate constant
Kₔ 24 ± 5 nMDissociation constant
Dissociation Half-life ~730 minutesSignificantly longer than vildagliptin
Human Plasma Protein Binding 80.8% at 1 nMSaturable and concentration-dependent
29.4% at >100 nM
Metabolism

The metabolism of this compound is notably influenced by its target enzyme, DPP-4. This is referred to as target-mediated metabolism.

  • The primary metabolic pathway involves the hydrolysis of the cyano group.

  • This hydrolysis results in the formation of an amide metabolite, which is subsequently converted to an acid metabolite.

  • This metabolic conversion is carried out by DPP-4 itself and is not observed with liver microsomes or S9 fractions.

Preclinical and Clinical Development

This compound, under the designation ALS 2-0426, was in Phase 2a clinical development for the treatment of type 2 diabetes as of 2007. However, detailed results from these or any subsequent clinical trials are not publicly available. This may suggest that the development of the compound was discontinued.

Experimental Protocols

While detailed, step-by-step experimental protocols for this compound are not available in the public domain, the following outlines the general methodologies that would have been employed for its characterization, based on the published data.

DPP-4 Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against DPP-4 involves a fluorometric assay.

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl with BSA)

    • This compound (or other test inhibitors)

    • 96-well microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the DPP-4 enzyme to the wells of the microplate.

    • Add the different concentrations of this compound to the wells and pre-incubate for a specified period (to assess time-dependent inhibition).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Plasma Protein Binding Assay (General Protocol)

Equilibrium dialysis or ultracentrifugation are standard methods to determine the extent of plasma protein binding.

  • Reagents and Materials:

    • Human plasma

    • Radiolabeled [¹⁴C]this compound

    • Phosphate buffered saline (PBS)

    • Equilibrium dialysis apparatus or ultracentrifuge

    • Scintillation counter

  • Procedure (Equilibrium Dialysis):

    • Place human plasma in one chamber of the dialysis unit and PBS in the other, separated by a semi-permeable membrane.

    • Add [¹⁴C]this compound to the plasma chamber.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.

    • Take samples from both chambers and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of bound and unbound drug.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Characterizing a DPP-4 Inhibitor cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical In Vivo Studies cluster_clinical Clinical Development synthesis Compound Synthesis (this compound) dpp4_assay DPP-4 Enzymatic Assay synthesis->dpp4_assay binding_assay Plasma Protein Binding Assay synthesis->binding_assay metabolism_study Metabolism Studies (Microsomes, S9, DPP-4) synthesis->metabolism_study animal_pk Animal Pharmacokinetics dpp4_assay->animal_pk animal_pd Animal Pharmacodynamics (e.g., OGTT) animal_pk->animal_pd animal_tox Toxicology Studies animal_pd->animal_tox phase1 Phase I (Safety, PK/PD in Humans) animal_tox->phase1 phase2 Phase II (Efficacy and Dose Ranging) phase1->phase2 phase3 Phase III (Pivotal Efficacy and Safety) phase2->phase3

Caption: A generalized experimental workflow for the development of a DPP-4 inhibitor.

Conclusion

This compound is a well-characterized preclinical DPP-4 inhibitor with a promising profile of slow, tight-binding, and reversible inhibition of its target enzyme. Its unique target-mediated metabolism provides valuable insights into its interaction with DPP-4. While the compound progressed to early-stage clinical trials, the lack of publicly available data from these studies suggests that its development may have been halted. Nevertheless, the information available on this compound contributes to the broader understanding of the structure-activity relationships and pharmacokinetic properties of DPP-4 inhibitors. Further research into compounds with similar profiles may yet yield new therapeutic agents for the management of type 2 diabetes.

References

An In-depth Technical Guide to AMG-222 (CAS Number 913978-37-7): A Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222 (also known as ALS 2-0426 and S-44497) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, focusing on its chemical properties, mechanism of action, pharmacokinetics, and metabolism. The information presented herein is intended to support research and drug development professionals in understanding the profile of this investigational compound.

Chemical and Physical Properties

This compound is a complex small molecule with the following chemical identity:

PropertyValue
Chemical Name 5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide
CAS Number 913978-37-7
Molecular Formula C₃₂H₃₉N₉O₃
Molecular Weight 597.71 g/mol

Note: A detailed, publicly available synthesis protocol for this compound has not been identified in the reviewed literature.

Mechanism of Action

This compound is an orally active, small molecule that functions as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to increased circulating levels of these active hormones. This, in turn, potentiates their glucose-dependent effects, which include:

  • Stimulation of insulin secretion from pancreatic β-cells.

  • Suppression of glucagon secretion from pancreatic α-cells.

This dual action on insulin and glucagon levels helps to lower blood glucose concentrations, particularly in the postprandial state.

Signaling Pathway of DPP-4 Inhibition

DPP-4 Inhibition Pathway Mechanism of Action of this compound cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_effect Physiological Effect Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP1 GLP-1 (active) L-cells->GLP1 GIP GIP (active) K-cells->GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Beta-cells Beta-cells GLP1->Beta-cells Stimulates Alpha-cells Alpha-cells GLP1->Alpha-cells Inhibits GIP->DPP4 Degraded by GIP->Beta-cells Stimulates GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive GIP_inactive GIP (inactive) DPP4->GIP_inactive AMG222 This compound AMG222->DPP4 Inhibits Insulin Insulin Secretion Beta-cells->Insulin Glucagon Glucagon Secretion Alpha-cells->Glucagon Glucose Uptake Increased Glucose Uptake Insulin->Glucose Uptake Hepatic Glucose Production Decreased Hepatic Glucose Production Glucagon->Hepatic Glucose Production Blood Glucose Lowered Blood Glucose Glucose Uptake->Blood Glucose Hepatic Glucose Production->Blood Glucose

Caption: Signaling pathway of this compound as a DPP-4 inhibitor.

Pharmacokinetics and Metabolism

Preclinical studies have characterized this compound as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-4.

Quantitative Pharmacokinetic and Binding Data
ParameterValueConditions / Remarks
IC₅₀ Time-dependentDecreases with increased preincubation time
kₒₙ 193,000 ± 6090 nM⁻¹ min⁻¹Association rate constant
kₒff 0.0047 ± 0.0008 min⁻¹Dissociation rate constant
Kₔ 24 ± 5 nMDissociation constant
Dissociation Half-life ~730 minutesSignificantly longer than vildagliptin
Human Plasma Protein Binding 80.8% at 1 nMSaturable and concentration-dependent
29.4% at >100 nM
Metabolism

The metabolism of this compound is notably influenced by its target enzyme, DPP-4. This is referred to as target-mediated metabolism.

  • The primary metabolic pathway involves the hydrolysis of the cyano group.

  • This hydrolysis results in the formation of an amide metabolite, which is subsequently converted to an acid metabolite.

  • This metabolic conversion is carried out by DPP-4 itself and is not observed with liver microsomes or S9 fractions.

Preclinical and Clinical Development

This compound, under the designation ALS 2-0426, was in Phase 2a clinical development for the treatment of type 2 diabetes as of 2007. However, detailed results from these or any subsequent clinical trials are not publicly available. This may suggest that the development of the compound was discontinued.

Experimental Protocols

While detailed, step-by-step experimental protocols for this compound are not available in the public domain, the following outlines the general methodologies that would have been employed for its characterization, based on the published data.

DPP-4 Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against DPP-4 involves a fluorometric assay.

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl with BSA)

    • This compound (or other test inhibitors)

    • 96-well microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the DPP-4 enzyme to the wells of the microplate.

    • Add the different concentrations of this compound to the wells and pre-incubate for a specified period (to assess time-dependent inhibition).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Plasma Protein Binding Assay (General Protocol)

Equilibrium dialysis or ultracentrifugation are standard methods to determine the extent of plasma protein binding.

  • Reagents and Materials:

    • Human plasma

    • Radiolabeled [¹⁴C]this compound

    • Phosphate buffered saline (PBS)

    • Equilibrium dialysis apparatus or ultracentrifuge

    • Scintillation counter

  • Procedure (Equilibrium Dialysis):

    • Place human plasma in one chamber of the dialysis unit and PBS in the other, separated by a semi-permeable membrane.

    • Add [¹⁴C]this compound to the plasma chamber.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.

    • Take samples from both chambers and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of bound and unbound drug.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Characterizing a DPP-4 Inhibitor cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical In Vivo Studies cluster_clinical Clinical Development synthesis Compound Synthesis (this compound) dpp4_assay DPP-4 Enzymatic Assay synthesis->dpp4_assay binding_assay Plasma Protein Binding Assay synthesis->binding_assay metabolism_study Metabolism Studies (Microsomes, S9, DPP-4) synthesis->metabolism_study animal_pk Animal Pharmacokinetics dpp4_assay->animal_pk animal_pd Animal Pharmacodynamics (e.g., OGTT) animal_pk->animal_pd animal_tox Toxicology Studies animal_pd->animal_tox phase1 Phase I (Safety, PK/PD in Humans) animal_tox->phase1 phase2 Phase II (Efficacy and Dose Ranging) phase1->phase2 phase3 Phase III (Pivotal Efficacy and Safety) phase2->phase3

Caption: A generalized experimental workflow for the development of a DPP-4 inhibitor.

Conclusion

This compound is a well-characterized preclinical DPP-4 inhibitor with a promising profile of slow, tight-binding, and reversible inhibition of its target enzyme. Its unique target-mediated metabolism provides valuable insights into its interaction with DPP-4. While the compound progressed to early-stage clinical trials, the lack of publicly available data from these studies suggests that its development may have been halted. Nevertheless, the information available on this compound contributes to the broader understanding of the structure-activity relationships and pharmacokinetic properties of DPP-4 inhibitors. Further research into compounds with similar profiles may yet yield new therapeutic agents for the management of type 2 diabetes.

References

An In-Depth Technical Guide to the Solubility and Stability of AMG-222

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on the solubility and stability of AMG-222, a dipeptidyl peptidase-4 (DPP-IV) inhibitor. The information is intended to support research, development, and formulation activities related to this compound.

Core Concepts: Solubility and Stability of this compound

Understanding the solubility and stability of a drug candidate like this compound is fundamental to its development. Solubility influences bioavailability and formulation design, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

Solubility Profile

Published data on the quantitative solubility of this compound is limited. However, key qualitative information and some specific data points are available.

Table 1: Summary of this compound Solubility Data

SolventSolubilitySource
WaterNot soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]

Experimental Protocol: Solubility Determination (General Method)

While a specific protocol for this compound is not detailed in the public domain, a typical method for determining solubility for research purposes involves the following steps:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, various buffers).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is typically expressed in mg/mL or µg/mL.

Stability Profile

The stability of this compound has been investigated, particularly in the solid state. The compound's stability is influenced by its physical form and environmental factors.

Key Findings:

  • Polymorphism: this compound can exist in at least three crystalline forms: an anhydrate, a hemihydrate, and a pentahydrate, depending on the relative humidity.[2]

  • Solid-State Degradation: A primary degradation pathway for this compound in the solid state is cyclization. The formation of this cyclized degradation product is promoted by the presence of amorphous content in the drug substance.[2]

  • Impact of Manufacturing Processes: Excessive drying during manufacturing can increase the amorphous content, leading to higher levels of the cyclic degradant. A modified procedure using a humidified nitrogen purge was shown to reduce amorphous content and improve stability.[2]

Table 2: Summary of this compound Stability Information

ConditionObservationSource
Storage (General) Recommended to be stored dry, dark, and at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1]
Shipping Stable for a few weeks during ordinary shipping at ambient temperature.[1]
Solid State Susceptible to cyclization, especially in the presence of amorphous content. Exists as anhydrate, hemihydrate, and pentahydrate forms.[2]

Experimental Protocol: Solid-State Stability Assessment (Cited Method)

The investigation into the solid-state stability of this compound involved the following key methodologies:

  • Crystal Structure Determination: Single crystal X-ray analysis was used to determine the crystal structure of the this compound pentahydrate.[2]

  • Hygroscopicity Studies: The crystalline forms of this compound were studied at varying relative humidity (RH) levels (0% to 95%) to identify the anhydrate, hemihydrate, and pentahydrate forms.[2]

  • Stability Testing of GMP Batches: Good Manufacturing Practice (GMP) batches of this compound were stored under controlled conditions and analyzed for the presence of degradation products.

  • Analysis of Degradation Products: The primary method for quantifying the cyclized degradation product would likely be a stability-indicating HPLC method.

  • Assessment of Amorphous Content: Techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) would be used to determine the level of amorphous material in different batches.

Visualization of Key Processes

Logical Workflow for Solid-State Stability Investigation of this compound

cluster_0 Material Characterization cluster_1 Stability Study cluster_2 Analysis & Correlation cluster_3 Process Improvement A This compound Drug Substance B Single Crystal X-ray Analysis A->B Structure Elucidation C Hygroscopicity Studies (0-95% RH) A->C Polymorph Screening D Powder X-ray Diffraction (PXRD) A->D Physical Form Analysis E Store GMP Batches at Controlled Conditions A->E F Analyze Samples at Time Points E->F G Quantify Cyclized Degradant (HPLC) F->G H Determine Amorphous Content F->H I Correlate Amorphous Content with Degradation G->I H->I J Modify Manufacturing Process (e.g., humidified N2 purge) I->J K Produce New Batch with Lower Amorphous Content J->K L Re-evaluate Stability K->L

Caption: Workflow for investigating the solid-state stability of this compound.

Signaling Pathway: this compound Mechanism of Action

cluster_0 Physiological Response to Food Intake cluster_1 Inactivation of Incretins cluster_2 Therapeutic Intervention with this compound A Food Intake B Release of Incretin Hormones (GLP-1, GIP) A->B C Stimulation of Insulin Secretion B->C D Suppression of Glucagon Secretion B->D F DPP-IV Enzyme B->F Substrate for E Lowered Blood Glucose C->E D->E G Inactive GLP-1 and GIP F->G Inactivates H This compound H->F Inhibits

Caption: Mechanism of action of this compound as a DPP-IV inhibitor.

Conclusion

The available data indicates that this compound is a compound with challenging aqueous solubility but is soluble in organic solvents like DMSO. Its solid-state stability is a critical attribute, with a known degradation pathway involving cyclization that is influenced by the physical form of the drug substance. For researchers and drug development professionals, careful control of the manufacturing process to minimize amorphous content is crucial for ensuring the stability of this compound. Further studies to fully characterize the solubility and stability under a wider range of conditions, including different pH values and in the presence of various excipients, would be essential for the successful formulation and development of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of AMG-222

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on the solubility and stability of AMG-222, a dipeptidyl peptidase-4 (DPP-IV) inhibitor. The information is intended to support research, development, and formulation activities related to this compound.

Core Concepts: Solubility and Stability of this compound

Understanding the solubility and stability of a drug candidate like this compound is fundamental to its development. Solubility influences bioavailability and formulation design, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

Solubility Profile

Published data on the quantitative solubility of this compound is limited. However, key qualitative information and some specific data points are available.

Table 1: Summary of this compound Solubility Data

SolventSolubilitySource
WaterNot soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]

Experimental Protocol: Solubility Determination (General Method)

While a specific protocol for this compound is not detailed in the public domain, a typical method for determining solubility for research purposes involves the following steps:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, various buffers).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is typically expressed in mg/mL or µg/mL.

Stability Profile

The stability of this compound has been investigated, particularly in the solid state. The compound's stability is influenced by its physical form and environmental factors.

Key Findings:

  • Polymorphism: this compound can exist in at least three crystalline forms: an anhydrate, a hemihydrate, and a pentahydrate, depending on the relative humidity.[2]

  • Solid-State Degradation: A primary degradation pathway for this compound in the solid state is cyclization. The formation of this cyclized degradation product is promoted by the presence of amorphous content in the drug substance.[2]

  • Impact of Manufacturing Processes: Excessive drying during manufacturing can increase the amorphous content, leading to higher levels of the cyclic degradant. A modified procedure using a humidified nitrogen purge was shown to reduce amorphous content and improve stability.[2]

Table 2: Summary of this compound Stability Information

ConditionObservationSource
Storage (General) Recommended to be stored dry, dark, and at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1]
Shipping Stable for a few weeks during ordinary shipping at ambient temperature.[1]
Solid State Susceptible to cyclization, especially in the presence of amorphous content. Exists as anhydrate, hemihydrate, and pentahydrate forms.[2]

Experimental Protocol: Solid-State Stability Assessment (Cited Method)

The investigation into the solid-state stability of this compound involved the following key methodologies:

  • Crystal Structure Determination: Single crystal X-ray analysis was used to determine the crystal structure of the this compound pentahydrate.[2]

  • Hygroscopicity Studies: The crystalline forms of this compound were studied at varying relative humidity (RH) levels (0% to 95%) to identify the anhydrate, hemihydrate, and pentahydrate forms.[2]

  • Stability Testing of GMP Batches: Good Manufacturing Practice (GMP) batches of this compound were stored under controlled conditions and analyzed for the presence of degradation products.

  • Analysis of Degradation Products: The primary method for quantifying the cyclized degradation product would likely be a stability-indicating HPLC method.

  • Assessment of Amorphous Content: Techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) would be used to determine the level of amorphous material in different batches.

Visualization of Key Processes

Logical Workflow for Solid-State Stability Investigation of this compound

cluster_0 Material Characterization cluster_1 Stability Study cluster_2 Analysis & Correlation cluster_3 Process Improvement A This compound Drug Substance B Single Crystal X-ray Analysis A->B Structure Elucidation C Hygroscopicity Studies (0-95% RH) A->C Polymorph Screening D Powder X-ray Diffraction (PXRD) A->D Physical Form Analysis E Store GMP Batches at Controlled Conditions A->E F Analyze Samples at Time Points E->F G Quantify Cyclized Degradant (HPLC) F->G H Determine Amorphous Content F->H I Correlate Amorphous Content with Degradation G->I H->I J Modify Manufacturing Process (e.g., humidified N2 purge) I->J K Produce New Batch with Lower Amorphous Content J->K L Re-evaluate Stability K->L

Caption: Workflow for investigating the solid-state stability of this compound.

Signaling Pathway: this compound Mechanism of Action

cluster_0 Physiological Response to Food Intake cluster_1 Inactivation of Incretins cluster_2 Therapeutic Intervention with this compound A Food Intake B Release of Incretin Hormones (GLP-1, GIP) A->B C Stimulation of Insulin Secretion B->C D Suppression of Glucagon Secretion B->D F DPP-IV Enzyme B->F Substrate for E Lowered Blood Glucose C->E D->E G Inactive GLP-1 and GIP F->G Inactivates H This compound H->F Inhibits

Caption: Mechanism of action of this compound as a DPP-IV inhibitor.

Conclusion

The available data indicates that this compound is a compound with challenging aqueous solubility but is soluble in organic solvents like DMSO. Its solid-state stability is a critical attribute, with a known degradation pathway involving cyclization that is influenced by the physical form of the drug substance. For researchers and drug development professionals, careful control of the manufacturing process to minimize amorphous content is crucial for ensuring the stability of this compound. Further studies to fully characterize the solubility and stability under a wider range of conditions, including different pH values and in the presence of various excipients, would be essential for the successful formulation and development of this compound.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of AMG-222, a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222, also known as ALS-2-0426, is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential therapeutic agent for type 2 diabetes. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound functions as a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately leads to improved glycemic control.

dot

AMG-222_Mechanism_of_Action cluster_0 Pancreatic Islet cluster_1 Intestine cluster_2 Bloodstream Beta-cell Beta-cell Insulin Secretion Insulin Secretion Beta-cell->Insulin Secretion Alpha-cell Alpha-cell Glucagon Secretion Glucagon Secretion Alpha-cell->Glucagon Secretion L-cell L-cell Active GLP-1 Active GLP-1 L-cell->Active GLP-1 secretes DPP-4 DPP-4 Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 This compound This compound This compound->DPP-4 inhibits Active GLP-1->Beta-cell stimulates Active GLP-1->Alpha-cell inhibits Active GLP-1->DPP-4 degraded by Food Intake Food Intake Food Intake->L-cell stimulates Glucose Lowering Glucose Lowering Insulin Secretion->Glucose Lowering Glucagon Secretion->Glucose Lowering contributes to

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

In Vitro Studies

Enzymatic Inhibition and Kinetics

Preclinical in vitro studies have characterized this compound as a slow-on, tight-binding, and slowly reversible inhibitor of recombinant human DPP-4.[1] The inhibitory constant (IC50) of this compound was found to decrease with longer preincubation times, which is characteristic of time-dependent inhibition.[1] A dilution assay revealed a long dissociation half-life of 730 minutes, indicating a prolonged duration of action at the enzymatic level.[1]

ParameterValue/DescriptionReference
Mechanism Slow-on, tight-binding, slowly reversible inhibition[1]
IC50 Decreased with increased preincubation time[1]
Dissociation Half-life (koff) 730 minutes[1]
Association Rate (kon) Measured (specific value not publicly available)[1]
Dissociation Constant (Kd) Measured (specific value not publicly available)[1]
Metabolism

In vitro metabolism studies demonstrated that this compound undergoes target-mediated metabolism. The cyano group of this compound is slowly hydrolyzed by recombinant human DPP-4 to form amide and acid metabolites.[1] This metabolic conversion was not observed in liver microsomes or S9 fractions, indicating that the metabolism is primarily driven by the target enzyme itself.[1]

Plasma Protein Binding

The binding of this compound to human plasma proteins was found to be saturable and concentration-dependent. At a concentration of 1 nM, 80.8% of this compound was bound to plasma proteins. This binding decreased to 29.4% at concentrations above 100 nM.[1] The concentration-dependent binding occurs within the range of plasma concentrations that are effective for DPP-4 inhibition.[1]

Experimental Protocols: In Vitro

DPP-4 Inhibition Assay (Fluorometric)

A common method for assessing DPP-4 inhibition in vitro involves a fluorometric assay.

dot

In_Vitro_DPP-4_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - this compound (Test Inhibitor) - Control Inhibitor Pre-incubation Pre-incubate DPP-4 with this compound or control Reagents->Pre-incubation Reaction_Initiation Add Fluorogenic Substrate Pre-incubation->Reaction_Initiation Incubation_Step Incubate at 37°C Reaction_Initiation->Incubation_Step Fluorescence_Measurement Measure Fluorescence (Ex/Em = 360/460 nm) Incubation_Step->Fluorescence_Measurement Data_Analysis Calculate % Inhibition and IC50 values Fluorescence_Measurement->Data_Analysis STZ_Induced_Diabetic_Rat_Model_Workflow cluster_0 Model Induction cluster_1 Treatment & Monitoring cluster_2 Efficacy Evaluation Animal_Acclimatization Acclimatize Rats STZ_Injection Induce Diabetes with Streptozotocin (STZ) Injection Animal_Acclimatization->STZ_Injection Diabetes_Confirmation Confirm Hyperglycemia STZ_Injection->Diabetes_Confirmation Grouping Group Animals (Vehicle vs. This compound) Diabetes_Confirmation->Grouping Drug_Administration Administer this compound or Vehicle Grouping->Drug_Administration Monitoring Monitor Blood Glucose, Body Weight, etc. Drug_Administration->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Hormone_Measurement Measure Plasma Insulin, GLP-1, and Glucagon OGTT->Hormone_Measurement Data_Analysis Analyze and Compare Treatment Groups Hormone_Measurement->Data_Analysis

References

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of AMG-222, a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222, also known as ALS-2-0426, is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential therapeutic agent for type 2 diabetes. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound functions as a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.

dot

AMG-222_Mechanism_of_Action cluster_0 Pancreatic Islet cluster_1 Intestine cluster_2 Bloodstream Beta-cell Beta-cell Insulin Secretion Insulin Secretion Beta-cell->Insulin Secretion Alpha-cell Alpha-cell Glucagon Secretion Glucagon Secretion Alpha-cell->Glucagon Secretion L-cell L-cell Active GLP-1 Active GLP-1 L-cell->Active GLP-1 secretes DPP-4 DPP-4 Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 This compound This compound This compound->DPP-4 inhibits Active GLP-1->Beta-cell stimulates Active GLP-1->Alpha-cell inhibits Active GLP-1->DPP-4 degraded by Food Intake Food Intake Food Intake->L-cell stimulates Glucose Lowering Glucose Lowering Insulin Secretion->Glucose Lowering Glucagon Secretion->Glucose Lowering contributes to

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

In Vitro Studies

Enzymatic Inhibition and Kinetics

Preclinical in vitro studies have characterized this compound as a slow-on, tight-binding, and slowly reversible inhibitor of recombinant human DPP-4.[1] The inhibitory constant (IC50) of this compound was found to decrease with longer preincubation times, which is characteristic of time-dependent inhibition.[1] A dilution assay revealed a long dissociation half-life of 730 minutes, indicating a prolonged duration of action at the enzymatic level.[1]

ParameterValue/DescriptionReference
Mechanism Slow-on, tight-binding, slowly reversible inhibition[1]
IC50 Decreased with increased preincubation time[1]
Dissociation Half-life (koff) 730 minutes[1]
Association Rate (kon) Measured (specific value not publicly available)[1]
Dissociation Constant (Kd) Measured (specific value not publicly available)[1]
Metabolism

In vitro metabolism studies demonstrated that this compound undergoes target-mediated metabolism. The cyano group of this compound is slowly hydrolyzed by recombinant human DPP-4 to form amide and acid metabolites.[1] This metabolic conversion was not observed in liver microsomes or S9 fractions, indicating that the metabolism is primarily driven by the target enzyme itself.[1]

Plasma Protein Binding

The binding of this compound to human plasma proteins was found to be saturable and concentration-dependent. At a concentration of 1 nM, 80.8% of this compound was bound to plasma proteins. This binding decreased to 29.4% at concentrations above 100 nM.[1] The concentration-dependent binding occurs within the range of plasma concentrations that are effective for DPP-4 inhibition.[1]

Experimental Protocols: In Vitro

DPP-4 Inhibition Assay (Fluorometric)

A common method for assessing DPP-4 inhibition in vitro involves a fluorometric assay.

dot

In_Vitro_DPP-4_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - this compound (Test Inhibitor) - Control Inhibitor Pre-incubation Pre-incubate DPP-4 with this compound or control Reagents->Pre-incubation Reaction_Initiation Add Fluorogenic Substrate Pre-incubation->Reaction_Initiation Incubation_Step Incubate at 37°C Reaction_Initiation->Incubation_Step Fluorescence_Measurement Measure Fluorescence (Ex/Em = 360/460 nm) Incubation_Step->Fluorescence_Measurement Data_Analysis Calculate % Inhibition and IC50 values Fluorescence_Measurement->Data_Analysis STZ_Induced_Diabetic_Rat_Model_Workflow cluster_0 Model Induction cluster_1 Treatment & Monitoring cluster_2 Efficacy Evaluation Animal_Acclimatization Acclimatize Rats STZ_Injection Induce Diabetes with Streptozotocin (STZ) Injection Animal_Acclimatization->STZ_Injection Diabetes_Confirmation Confirm Hyperglycemia STZ_Injection->Diabetes_Confirmation Grouping Group Animals (Vehicle vs. This compound) Diabetes_Confirmation->Grouping Drug_Administration Administer this compound or Vehicle Grouping->Drug_Administration Monitoring Monitor Blood Glucose, Body Weight, etc. Drug_Administration->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Hormone_Measurement Measure Plasma Insulin, GLP-1, and Glucagon OGTT->Hormone_Measurement Data_Analysis Analyze and Compare Treatment Groups Hormone_Measurement->Data_Analysis

References

AMG-222: A Technical Overview of its Interaction with Dipeptidyl Peptidase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding characteristics of AMG-222, a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. While specific quantitative binding affinity constants for this compound are not publicly available, this document synthesizes the known binding characteristics and provides representative experimental context for this class of therapeutic agents.

Core Target Binding Profile of this compound

This compound is distinguished as a slow-on, tight-binding, and slowly reversible inhibitor of the DPP-IV enzyme. This profile suggests a prolonged duration of action, a key attribute for therapeutic efficacy. The available data on its interaction with DPP-IV and its behavior in human plasma are summarized below.

ParameterValue / DescriptionSource
Target Enzyme Dipeptidyl Peptidase IV (DPP-IV)
Inhibition Type Slow-on, tight-binding, slowly reversible
Dissociation Half-life (t½) 730 minutes
Association Rate (k_on_) Not publicly available
Dissociation Rate (k_off_) Not publicly available
Dissociation Constant (K_d_) Not publicly available
Inhibition Constant (K_i_) Not publicly available
Human Plasma Protein Binding Saturable and concentration-dependent: - 80.8% bound at 1 nM - 29.4% bound at concentrations >100 nM

Table 1: Summary of Known Binding Characteristics of this compound.

DPP-IV/GLP-1 Signaling Pathway

DPP-IV inhibitors like this compound exert their therapeutic effect by preventing the degradation of incretin (B1656795) hormones, most notably Glucagon-Like Peptide-1 (GLP-1). The preservation of active GLP-1 leads to a cascade of downstream effects beneficial for glycemic control in type 2 diabetes.

DPP_IV_GLP_1_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreatic Islet Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates Secretion GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor Binds to DPP-IV DPP-IV GLP-1 (Active)->DPP-IV Substrate for Pancreatic Beta-cell Pancreatic Beta-cell Insulin Secretion Insulin Secretion Pancreatic Beta-cell->Insulin Secretion Increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Pancreatic Alpha-cell Pancreatic Alpha-cell Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cell->Glucagon Secretion Decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces GLP-1 Receptor->Pancreatic Beta-cell GLP-1 Receptor->Pancreatic Alpha-cell GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) Degrades to This compound This compound This compound->DPP-IV Inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Leads to Hepatic Glucose Production->Lowered Blood Glucose Contributes to

Caption: DPP-IV/GLP-1 Signaling Pathway Inhibition by this compound.

Experimental Protocols: Determining DPP-IV Inhibition

While the specific protocols for this compound are proprietary, a standard method for assessing the binding affinity of DPP-IV inhibitors is a fluorescence-based enzymatic assay. This method measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by DPP-IV.

Representative Protocol: Fluorescence-Based DPP-IV Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH (7.4-8.0) containing necessary salts (e.g., NaCl) and additives (e.g., EDTA).

    • DPP-IV Enzyme: Reconstitute recombinant human DPP-IV enzyme in assay buffer to a predetermined concentration.

    • Fluorogenic Substrate: Prepare a stock solution of a DPP-IV substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in an appropriate solvent (e.g., DMSO). Dilute to the final working concentration in assay buffer.

    • Test Compound (this compound): Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution series to determine the IC50 value.

    • Positive Control: Use a known DPP-IV inhibitor (e.g., sitagliptin) for assay validation.

  • Assay Procedure:

    • Dispense a small volume of the test compound dilutions, positive control, and vehicle control (DMSO) into the wells of a 96-well or 384-well microplate.

    • Add the DPP-IV enzyme solution to all wells except for the background control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme. This step is particularly crucial for slow-binding inhibitors.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a fluorescence-based DPP-IV inhibition screening assay.

DPP_IV_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_prep Plate Dispensing (Inhibitor/Control in Microplate) reagent_prep->plate_prep add_enzyme Add DPP-IV Enzyme plate_prep->add_enzyme pre_incubation Pre-incubation (Allow Inhibitor Binding) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate (Initiate Reaction) pre_incubation->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a DPP-IV Fluorescence Inhibition Assay.

AMG-222: A Technical Overview of its Interaction with Dipeptidyl Peptidase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding characteristics of AMG-222, a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. While specific quantitative binding affinity constants for this compound are not publicly available, this document synthesizes the known binding characteristics and provides representative experimental context for this class of therapeutic agents.

Core Target Binding Profile of this compound

This compound is distinguished as a slow-on, tight-binding, and slowly reversible inhibitor of the DPP-IV enzyme. This profile suggests a prolonged duration of action, a key attribute for therapeutic efficacy. The available data on its interaction with DPP-IV and its behavior in human plasma are summarized below.

ParameterValue / DescriptionSource
Target Enzyme Dipeptidyl Peptidase IV (DPP-IV)
Inhibition Type Slow-on, tight-binding, slowly reversible
Dissociation Half-life (t½) 730 minutes
Association Rate (k_on_) Not publicly available
Dissociation Rate (k_off_) Not publicly available
Dissociation Constant (K_d_) Not publicly available
Inhibition Constant (K_i_) Not publicly available
Human Plasma Protein Binding Saturable and concentration-dependent: - 80.8% bound at 1 nM - 29.4% bound at concentrations >100 nM

Table 1: Summary of Known Binding Characteristics of this compound.

DPP-IV/GLP-1 Signaling Pathway

DPP-IV inhibitors like this compound exert their therapeutic effect by preventing the degradation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1). The preservation of active GLP-1 leads to a cascade of downstream effects beneficial for glycemic control in type 2 diabetes.

DPP_IV_GLP_1_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreatic Islet Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates Secretion GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor Binds to DPP-IV DPP-IV GLP-1 (Active)->DPP-IV Substrate for Pancreatic Beta-cell Pancreatic Beta-cell Insulin Secretion Insulin Secretion Pancreatic Beta-cell->Insulin Secretion Increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Pancreatic Alpha-cell Pancreatic Alpha-cell Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cell->Glucagon Secretion Decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces GLP-1 Receptor->Pancreatic Beta-cell GLP-1 Receptor->Pancreatic Alpha-cell GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) Degrades to This compound This compound This compound->DPP-IV Inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Leads to Hepatic Glucose Production->Lowered Blood Glucose Contributes to

Caption: DPP-IV/GLP-1 Signaling Pathway Inhibition by this compound.

Experimental Protocols: Determining DPP-IV Inhibition

While the specific protocols for this compound are proprietary, a standard method for assessing the binding affinity of DPP-IV inhibitors is a fluorescence-based enzymatic assay. This method measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by DPP-IV.

Representative Protocol: Fluorescence-Based DPP-IV Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH (7.4-8.0) containing necessary salts (e.g., NaCl) and additives (e.g., EDTA).

    • DPP-IV Enzyme: Reconstitute recombinant human DPP-IV enzyme in assay buffer to a predetermined concentration.

    • Fluorogenic Substrate: Prepare a stock solution of a DPP-IV substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in an appropriate solvent (e.g., DMSO). Dilute to the final working concentration in assay buffer.

    • Test Compound (this compound): Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution series to determine the IC50 value.

    • Positive Control: Use a known DPP-IV inhibitor (e.g., sitagliptin) for assay validation.

  • Assay Procedure:

    • Dispense a small volume of the test compound dilutions, positive control, and vehicle control (DMSO) into the wells of a 96-well or 384-well microplate.

    • Add the DPP-IV enzyme solution to all wells except for the background control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme. This step is particularly crucial for slow-binding inhibitors.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a fluorescence-based DPP-IV inhibition screening assay.

DPP_IV_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_prep Plate Dispensing (Inhibitor/Control in Microplate) reagent_prep->plate_prep add_enzyme Add DPP-IV Enzyme plate_prep->add_enzyme pre_incubation Pre-incubation (Allow Inhibitor Binding) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate (Initiate Reaction) pre_incubation->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a DPP-IV Fluorescence Inhibition Assay.

The Safety Profile of BLU-222: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-222 is an investigational, orally bioavailable, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, and its aberrant activation, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a known driver of tumorigenesis in various cancers. By targeting CDK2, BLU-222 represents a promising therapeutic strategy for tumors dependent on this pathway. This technical guide provides a comprehensive overview of the current safety profile of BLU-222, drawing from preclinical data and findings from the ongoing Phase 1/2 VELA clinical trial (NCT05252416), to inform its application in research and drug development.

Mechanism of Action: CDK2/Cyclin E/Rb Signaling Pathway

BLU-222 exerts its anti-tumor activity by selectively inhibiting the kinase activity of the CDK2/Cyclin E complex. In normal cell cycle progression, this complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes required for the G1 to S phase transition. In cancer cells with amplified CCNE1, the hyperactive CDK2/Cyclin E complex drives uncontrolled cell proliferation. BLU-222 blocks this process, leading to a G1 cell cycle arrest and subsequent inhibition of tumor growth.

BLU-222 Mechanism of Action cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates p16 p16 p16->CDK46 inhibits E2F E2F Rb->E2F sequesters CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S Phase Entry (DNA Replication) E2F->S_Phase drives CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates BLU222 BLU-222 BLU222->CDK2 inhibits Preclinical Safety Assessment Workflow cluster_discovery Discovery & In Vitro Profiling cluster_in_vivo In Vivo Preclinical Studies cluster_clinical Clinical Development in_vitro_selectivity Kinase Selectivity Profiling pk_pd Pharmacokinetics & Pharmacodynamics in_vitro_selectivity->pk_pd in_vitro_tox In Vitro Toxicology (e.g., hERG, Ames test) in_vitro_tox->pk_pd dose_range Dose Range-Finding Studies (Rodent & Non-rodent) pk_pd->dose_range repeat_dose Repeat-Dose Toxicology (Rodent & Non-rodent) dose_range->repeat_dose phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK/PD) repeat_dose->phase1 safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) safety_pharm->phase1 genotox Genotoxicity Studies genotox->phase1 repro_tox Reproductive Toxicology repro_tox->phase1

The Safety Profile of BLU-222: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-222 is an investigational, orally bioavailable, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, and its aberrant activation, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a known driver of tumorigenesis in various cancers. By targeting CDK2, BLU-222 represents a promising therapeutic strategy for tumors dependent on this pathway. This technical guide provides a comprehensive overview of the current safety profile of BLU-222, drawing from preclinical data and findings from the ongoing Phase 1/2 VELA clinical trial (NCT05252416), to inform its application in research and drug development.

Mechanism of Action: CDK2/Cyclin E/Rb Signaling Pathway

BLU-222 exerts its anti-tumor activity by selectively inhibiting the kinase activity of the CDK2/Cyclin E complex. In normal cell cycle progression, this complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes required for the G1 to S phase transition. In cancer cells with amplified CCNE1, the hyperactive CDK2/Cyclin E complex drives uncontrolled cell proliferation. BLU-222 blocks this process, leading to a G1 cell cycle arrest and subsequent inhibition of tumor growth.

BLU-222 Mechanism of Action cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates p16 p16 p16->CDK46 inhibits E2F E2F Rb->E2F sequesters CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S Phase Entry (DNA Replication) E2F->S_Phase drives CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates BLU222 BLU-222 BLU222->CDK2 inhibits Preclinical Safety Assessment Workflow cluster_discovery Discovery & In Vitro Profiling cluster_in_vivo In Vivo Preclinical Studies cluster_clinical Clinical Development in_vitro_selectivity Kinase Selectivity Profiling pk_pd Pharmacokinetics & Pharmacodynamics in_vitro_selectivity->pk_pd in_vitro_tox In Vitro Toxicology (e.g., hERG, Ames test) in_vitro_tox->pk_pd dose_range Dose Range-Finding Studies (Rodent & Non-rodent) pk_pd->dose_range repeat_dose Repeat-Dose Toxicology (Rodent & Non-rodent) dose_range->repeat_dose phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK/PD) repeat_dose->phase1 safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) safety_pharm->phase1 genotox Genotoxicity Studies genotox->phase1 repro_tox Reproductive Toxicology repro_tox->phase1

An Overview of AMG-222: A Dipeptidyl Peptidase IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG-222 is an orally active, small-molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV) that has been investigated for the treatment of type 2 diabetes.[1][2] DPP-IV is an enzyme that inactivates glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood glucose levels after meals.[1] By inhibiting DPP-IV, this compound increases the active levels of GLP-1, thereby enhancing insulin (B600854) secretion and improving glycemic control.

Due to the limited publicly available data on the specific discovery and synthesis pathways for this compound, this guide will focus on its established mechanism of action, chemical properties, and the general principles of DPP-IV inhibitor discovery.

Chemical Properties and Structure

This compound, also known as ALS-2-0426, has the CAS Registry Number 913978-37-7.[2] Structural studies have identified it as 5-(2-[2-(2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-2,8 dicarboxylic acid bisdimethylamide.[3]

PropertyValueReference
CAS Number 913978-37-7[2]
Molecular Formula C32H39N9O3[2]
Molecular Weight 597.71 g/mol [2]
IUPAC Name 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-5H-dibenzo[a,d]cycloheptene-2,8-dicarboxamide[2]

Table 1: Chemical and Physical Properties of this compound.

Crystallographic analysis has shown that this compound can exist in several hydrate (B1144303) forms, including anhydrate, hemihydrate, and pentahydrate forms, depending on the relative humidity.[3] The stability of its solid-state forms is a critical factor in pharmaceutical development.[3]

Mechanism of Action: DPP-IV Inhibition

The therapeutic effect of this compound is derived from its inhibition of the DPP-IV enzyme. The signaling pathway affected by this inhibition is central to glucose homeostasis.

  • GLP-1 and GIP Release : In response to food intake, intestinal L-cells and K-cells release incretin (B1656795) hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).

  • Incretin Action : These hormones stimulate the pancreas to increase insulin secretion and suppress glucagon (B607659) release in a glucose-dependent manner, which helps to lower blood glucose levels.

  • DPP-IV Inactivation : DPP-IV is a ubiquitous enzyme that rapidly inactivates GLP-1 and GIP by cleaving them.

  • This compound Inhibition : this compound binds to and inhibits DPP-IV, preventing the breakdown of GLP-1 and GIP. This prolongs their activity, leading to improved glycemic control.

DPP_IV_Pathway Food Food Intake Intestine Intestinal L-cells Release GLP-1 Food->Intestine GLP1 Active GLP-1 Intestine->GLP1 Pancreas Pancreas GLP1->Pancreas Stimulates DPPIV DPP-IV Enzyme GLP1->DPPIV Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits glucose production Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Cleaves AMG222 This compound AMG222->DPPIV Inhibits

Mechanism of action for this compound as a DPP-IV inhibitor.

Discovery and Synthesis: A Generalized Approach

While the specific discovery and synthesis protocols for this compound are not publicly detailed, the general workflow for identifying a novel DPP-IV inhibitor follows a well-established path in drug development.

Experimental Protocols: Generalized Drug Discovery Workflow

  • Target Identification & Validation : The role of DPP-IV in glucose metabolism establishes it as a valid therapeutic target for type 2 diabetes.

  • High-Throughput Screening (HTS) : A large library of chemical compounds is screened using an in vitro enzymatic assay to identify initial "hits" that inhibit DPP-IV activity.

    • Assay Principle: A fluorogenic or chromogenic substrate for DPP-IV is used. In the presence of an active inhibitor, the cleavage of the substrate is reduced, resulting in a lower signal.

  • Hit-to-Lead Optimization : Initial hits are chemically modified to improve potency, selectivity (over related proteases like DPP-8 and DPP-9), and pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME).

    • Methodology: Structure-activity relationship (SAR) studies are conducted. Medicinal chemists synthesize analogues of the hit compounds, which are then tested in secondary assays, including cell-based assays, to confirm their activity and assess properties like cell permeability and cytotoxicity.

  • Lead Optimization : The most promising lead compounds undergo further refinement to optimize their drug-like properties. This includes improving oral bioavailability, metabolic stability, and safety profiles.

  • Preclinical Development : The final candidate compound (e.g., this compound) is extensively tested in animal models (e.g., rodent models of diabetes) to evaluate its in vivo efficacy, pharmacokinetics, and toxicology before it can be considered for human clinical trials.

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME Toxicology Preclinical In Vivo Animal Studies Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

Generalized workflow for small-molecule drug discovery.

Note on Ambiguity : The designation "this compound" is distinct from other similarly named compounds in development, such as AMG 232 (an MDM2 inhibitor for cancer)[4][5] and BLU-222 (a CDK2 inhibitor for cancer).[6][7] It should also not be confused with MS-222 (Tricaine), an anesthetic used in veterinary medicine.[8][9]

References

An Overview of AMG-222: A Dipeptidyl Peptidase IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG-222 is an orally active, small-molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV) that has been investigated for the treatment of type 2 diabetes.[1][2] DPP-IV is an enzyme that inactivates glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood glucose levels after meals.[1] By inhibiting DPP-IV, this compound increases the active levels of GLP-1, thereby enhancing insulin secretion and improving glycemic control.

Due to the limited publicly available data on the specific discovery and synthesis pathways for this compound, this guide will focus on its established mechanism of action, chemical properties, and the general principles of DPP-IV inhibitor discovery.

Chemical Properties and Structure

This compound, also known as ALS-2-0426, has the CAS Registry Number 913978-37-7.[2] Structural studies have identified it as 5-(2-[2-(2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-2,8 dicarboxylic acid bisdimethylamide.[3]

PropertyValueReference
CAS Number 913978-37-7[2]
Molecular Formula C32H39N9O3[2]
Molecular Weight 597.71 g/mol [2]
IUPAC Name 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-5H-dibenzo[a,d]cycloheptene-2,8-dicarboxamide[2]

Table 1: Chemical and Physical Properties of this compound.

Crystallographic analysis has shown that this compound can exist in several hydrate forms, including anhydrate, hemihydrate, and pentahydrate forms, depending on the relative humidity.[3] The stability of its solid-state forms is a critical factor in pharmaceutical development.[3]

Mechanism of Action: DPP-IV Inhibition

The therapeutic effect of this compound is derived from its inhibition of the DPP-IV enzyme. The signaling pathway affected by this inhibition is central to glucose homeostasis.

  • GLP-1 and GIP Release : In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).

  • Incretin Action : These hormones stimulate the pancreas to increase insulin secretion and suppress glucagon release in a glucose-dependent manner, which helps to lower blood glucose levels.

  • DPP-IV Inactivation : DPP-IV is a ubiquitous enzyme that rapidly inactivates GLP-1 and GIP by cleaving them.

  • This compound Inhibition : this compound binds to and inhibits DPP-IV, preventing the breakdown of GLP-1 and GIP. This prolongs their activity, leading to improved glycemic control.

DPP_IV_Pathway Food Food Intake Intestine Intestinal L-cells Release GLP-1 Food->Intestine GLP1 Active GLP-1 Intestine->GLP1 Pancreas Pancreas GLP1->Pancreas Stimulates DPPIV DPP-IV Enzyme GLP1->DPPIV Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits glucose production Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Cleaves AMG222 This compound AMG222->DPPIV Inhibits

Mechanism of action for this compound as a DPP-IV inhibitor.

Discovery and Synthesis: A Generalized Approach

While the specific discovery and synthesis protocols for this compound are not publicly detailed, the general workflow for identifying a novel DPP-IV inhibitor follows a well-established path in drug development.

Experimental Protocols: Generalized Drug Discovery Workflow

  • Target Identification & Validation : The role of DPP-IV in glucose metabolism establishes it as a valid therapeutic target for type 2 diabetes.

  • High-Throughput Screening (HTS) : A large library of chemical compounds is screened using an in vitro enzymatic assay to identify initial "hits" that inhibit DPP-IV activity.

    • Assay Principle: A fluorogenic or chromogenic substrate for DPP-IV is used. In the presence of an active inhibitor, the cleavage of the substrate is reduced, resulting in a lower signal.

  • Hit-to-Lead Optimization : Initial hits are chemically modified to improve potency, selectivity (over related proteases like DPP-8 and DPP-9), and pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME).

    • Methodology: Structure-activity relationship (SAR) studies are conducted. Medicinal chemists synthesize analogues of the hit compounds, which are then tested in secondary assays, including cell-based assays, to confirm their activity and assess properties like cell permeability and cytotoxicity.

  • Lead Optimization : The most promising lead compounds undergo further refinement to optimize their drug-like properties. This includes improving oral bioavailability, metabolic stability, and safety profiles.

  • Preclinical Development : The final candidate compound (e.g., this compound) is extensively tested in animal models (e.g., rodent models of diabetes) to evaluate its in vivo efficacy, pharmacokinetics, and toxicology before it can be considered for human clinical trials.

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME Toxicology Preclinical In Vivo Animal Studies Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

Generalized workflow for small-molecule drug discovery.

Note on Ambiguity : The designation "this compound" is distinct from other similarly named compounds in development, such as AMG 232 (an MDM2 inhibitor for cancer)[4][5] and BLU-222 (a CDK2 inhibitor for cancer).[6][7] It should also not be confused with MS-222 (Tricaine), an anesthetic used in veterinary medicine.[8][9]

References

Potential Compounds Associated with "AMG-222"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly available scientific literature and clinical trial data reveals that the designation "AMG-222" is ambiguous and does not correspond to a single, clearly defined biological compound. Instead, this term may be associated with several different investigational molecules, or it could be an internal or outdated designation. For researchers, scientists, and drug development professionals, it is crucial to differentiate between these potential candidates to access accurate and relevant information.

Initial research has identified several distinct therapeutic agents that could be misidentified as or related to "this compound":

  • BLU-222 : A potent and highly selective cyclin-dependent kinase 2 (CDK2) inhibitor.[1] This investigational drug is being developed for the treatment of cancers with CCNE1 aberrations, such as certain types of ovarian and endometrial tumors.[1]

  • TRPH-222 : A novel antibody-drug conjugate (ADC) that targets CD22.[2] This compound is under investigation for the treatment of relapsed/refractory B-cell lymphomas.[2]

  • AMG 232 : An MDM2 inhibitor that has been studied in patients with advanced P53 wild-type solid tumors or multiple myeloma.[3]

  • MS-222 (Tricaine Methanesulfonate) : A commonly used anesthetic in fish and amphibians.[4][5][6][7] While the name bears some resemblance, its biological activity is entirely different from the other oncology-focused compounds.

Clarification Required for In-Depth Analysis

Given the lack of a definitive public record for a compound specifically and uniquely named "this compound," providing a detailed technical guide on its biological activity and pathways is not feasible without further clarification. The mechanism of action, signaling pathways, experimental protocols, and quantitative data are highly specific to each individual compound.

To proceed with a comprehensive report that meets the detailed requirements of the request—including data tables, experimental methodologies, and pathway diagrams—it is essential to first identify the precise molecule of interest. Researchers and professionals seeking information on one of the compounds listed above should use their specific names (e.g., BLU-222, TRPH-222) to obtain accurate and actionable data.

Without this clarification, any attempt to generate a technical guide would be speculative and risk conflating the distinct biological activities and therapeutic applications of these different investigational drugs. We recommend verifying the specific compound name and resubmitting the query to ensure the generation of a relevant and accurate technical whitepaper.

References

Potential Compounds Associated with "AMG-222"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly available scientific literature and clinical trial data reveals that the designation "AMG-222" is ambiguous and does not correspond to a single, clearly defined biological compound. Instead, this term may be associated with several different investigational molecules, or it could be an internal or outdated designation. For researchers, scientists, and drug development professionals, it is crucial to differentiate between these potential candidates to access accurate and relevant information.

Initial research has identified several distinct therapeutic agents that could be misidentified as or related to "this compound":

  • BLU-222 : A potent and highly selective cyclin-dependent kinase 2 (CDK2) inhibitor.[1] This investigational drug is being developed for the treatment of cancers with CCNE1 aberrations, such as certain types of ovarian and endometrial tumors.[1]

  • TRPH-222 : A novel antibody-drug conjugate (ADC) that targets CD22.[2] This compound is under investigation for the treatment of relapsed/refractory B-cell lymphomas.[2]

  • AMG 232 : An MDM2 inhibitor that has been studied in patients with advanced P53 wild-type solid tumors or multiple myeloma.[3]

  • MS-222 (Tricaine Methanesulfonate) : A commonly used anesthetic in fish and amphibians.[4][5][6][7] While the name bears some resemblance, its biological activity is entirely different from the other oncology-focused compounds.

Clarification Required for In-Depth Analysis

Given the lack of a definitive public record for a compound specifically and uniquely named "this compound," providing a detailed technical guide on its biological activity and pathways is not feasible without further clarification. The mechanism of action, signaling pathways, experimental protocols, and quantitative data are highly specific to each individual compound.

To proceed with a comprehensive report that meets the detailed requirements of the request—including data tables, experimental methodologies, and pathway diagrams—it is essential to first identify the precise molecule of interest. Researchers and professionals seeking information on one of the compounds listed above should use their specific names (e.g., BLU-222, TRPH-222) to obtain accurate and actionable data.

Without this clarification, any attempt to generate a technical guide would be speculative and risk conflating the distinct biological activities and therapeutic applications of these different investigational drugs. We recommend verifying the specific compound name and resubmitting the query to ensure the generation of a relevant and accurate technical whitepaper.

References

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of AMG-222, a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222 is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor that has been investigated for the treatment of type 2 diabetes mellitus. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and slow gastric emptying. These actions collectively lead to improved glycemic control.

These application notes provide an overview of the mechanism of action of this compound and standardized protocols for its evaluation in preclinical animal models of type 2 diabetes. While specific quantitative data on the dosage, pharmacokinetics, and pharmacodynamics of this compound are not extensively available in the public domain, the following protocols are based on established methodologies for the preclinical assessment of DPP-IV inhibitors.

Mechanism of Action and Signaling Pathway

This compound is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of the DPP-IV enzyme. This binding profile leads to sustained inhibition of DPP-IV activity. The inhibition of DPP-IV prevents the degradation of incretin hormones, GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. The elevated levels of active incretins then bind to their respective receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-dependent insulin secretion. Furthermore, GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, reducing hepatic glucose production.

DPP_IV_Signaling_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-cells cluster_pancreas Pancreas Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates release β-cell β-cell GLP-1 (Active)->β-cell Stimulates α-cell α-cell GLP-1 (Active)->α-cell Inhibits DPP-IV DPP-IV GLP-1 (Active)->DPP-IV Substrate Insulin Secretion Insulin Secretion β-cell->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion α-cell->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Reduces Glucagon Secretion->Blood Glucose Increases GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) Degrades This compound This compound This compound->DPP-IV Inhibits Lowered Blood Glucose Lowered Blood Glucose Blood Glucose->Lowered Blood Glucose

Caption: this compound inhibits DPP-IV, increasing active GLP-1 and promoting glycemic control.

Preclinical Animal Models

The selection of an appropriate animal model is crucial for the evaluation of anti-diabetic agents. Commonly used rodent models for type 2 diabetes research include:

  • Genetically Diabetic Models:

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

    • ob/ob Mice: These mice have a mutation in the leptin gene, resulting in hyperphagia, obesity, and insulin resistance.

    • Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor gene and develop obesity, hyperlipidemia, and hyperglycemia.

  • Diet-Induced Obesity (DIO) Models:

    • Mice or rats fed a high-fat diet for an extended period develop obesity, insulin resistance, and impaired glucose tolerance.

  • Chemically-Induced Diabetes Models:

    • Streptozotocin (STZ)-induced diabetic models: A low dose of STZ can be used in combination with a high-fat diet to induce a model of type 2 diabetes with insulin resistance and beta-cell dysfunction.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound. Doses and specific parameters should be optimized based on preliminary dose-ranging studies.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic animal model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal restraining device

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals for 6-8 hours (with free access to water).

  • Record the baseline blood glucose level (t= -60 min) from a tail snip.

  • Administer this compound or vehicle orally via gavage. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

  • At t=0 min, administer a glucose solution orally via gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Administer a single oral dose of this compound to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

All quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model (Example Data)

Treatment GroupDose (mg/kg)nAUC (mg·h/dL)% Glucose Reduction vs. Vehicle
Vehicle-101500 ± 150-
This compound1101200 ± 12020%
This compound310900 ± 100**40%
This compound1010600 ± 80***60%
Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Rats (Example Data)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)t1/2 (h)
1150 ± 251.0 ± 0.2800 ± 1004.5 ± 0.5
101200 ± 2001.5 ± 0.37500 ± 9005.0 ± 0.6
Data are presented as mean ± SD.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of a DPP-IV inhibitor.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Animal Acclimatization Animal Acclimatization Model Induction Model Induction Animal Acclimatization->Model Induction Randomization Randomization Model Induction->Randomization Fasting Fasting Randomization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Glucose Challenge Glucose Challenge Drug Administration->Glucose Challenge Blood Glucose Monitoring Blood Glucose Monitoring Glucose Challenge->Blood Glucose Monitoring Data Analysis Data Analysis Blood Glucose Monitoring->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: Workflow for an in vivo oral glucose tolerance test with a DPP-IV inhibitor.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in animal models of type 2 diabetes. It is important to reiterate that while the methodologies are standard for this class of compounds, specific details regarding the optimal dosage, and the precise pharmacokinetic and pharmacodynamic profiles of this compound are not widely published. Therefore, it is imperative for researchers to conduct initial dose-ranging and tolerability studies to establish appropriate experimental conditions. The successful application of these protocols will enable a robust assessment of the therapeutic potential of this compound.

Application Notes and Protocols for Preclinical Evaluation of AMG-222, a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-222 is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor that has been investigated for the treatment of type 2 diabetes mellitus. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying. These actions collectively lead to improved glycemic control.

These application notes provide an overview of the mechanism of action of this compound and standardized protocols for its evaluation in preclinical animal models of type 2 diabetes. While specific quantitative data on the dosage, pharmacokinetics, and pharmacodynamics of this compound are not extensively available in the public domain, the following protocols are based on established methodologies for the preclinical assessment of DPP-IV inhibitors.

Mechanism of Action and Signaling Pathway

This compound is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of the DPP-IV enzyme. This binding profile leads to sustained inhibition of DPP-IV activity. The inhibition of DPP-IV prevents the degradation of incretin hormones, GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. The elevated levels of active incretins then bind to their respective receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-dependent insulin secretion. Furthermore, GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, reducing hepatic glucose production.

DPP_IV_Signaling_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-cells cluster_pancreas Pancreas Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates release β-cell β-cell GLP-1 (Active)->β-cell Stimulates α-cell α-cell GLP-1 (Active)->α-cell Inhibits DPP-IV DPP-IV GLP-1 (Active)->DPP-IV Substrate Insulin Secretion Insulin Secretion β-cell->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion α-cell->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Reduces Glucagon Secretion->Blood Glucose Increases GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) Degrades This compound This compound This compound->DPP-IV Inhibits Lowered Blood Glucose Lowered Blood Glucose Blood Glucose->Lowered Blood Glucose

Caption: this compound inhibits DPP-IV, increasing active GLP-1 and promoting glycemic control.

Preclinical Animal Models

The selection of an appropriate animal model is crucial for the evaluation of anti-diabetic agents. Commonly used rodent models for type 2 diabetes research include:

  • Genetically Diabetic Models:

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

    • ob/ob Mice: These mice have a mutation in the leptin gene, resulting in hyperphagia, obesity, and insulin resistance.

    • Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor gene and develop obesity, hyperlipidemia, and hyperglycemia.

  • Diet-Induced Obesity (DIO) Models:

    • Mice or rats fed a high-fat diet for an extended period develop obesity, insulin resistance, and impaired glucose tolerance.

  • Chemically-Induced Diabetes Models:

    • Streptozotocin (STZ)-induced diabetic models: A low dose of STZ can be used in combination with a high-fat diet to induce a model of type 2 diabetes with insulin resistance and beta-cell dysfunction.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound. Doses and specific parameters should be optimized based on preliminary dose-ranging studies.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic animal model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal restraining device

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals for 6-8 hours (with free access to water).

  • Record the baseline blood glucose level (t= -60 min) from a tail snip.

  • Administer this compound or vehicle orally via gavage. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

  • At t=0 min, administer a glucose solution orally via gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Administer a single oral dose of this compound to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

All quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model (Example Data)

Treatment GroupDose (mg/kg)nAUC (mg·h/dL)% Glucose Reduction vs. Vehicle
Vehicle-101500 ± 150-
This compound1101200 ± 12020%
This compound310900 ± 100**40%
This compound1010600 ± 80***60%
Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Rats (Example Data)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)t1/2 (h)
1150 ± 251.0 ± 0.2800 ± 1004.5 ± 0.5
101200 ± 2001.5 ± 0.37500 ± 9005.0 ± 0.6
Data are presented as mean ± SD.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of a DPP-IV inhibitor.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Animal Acclimatization Animal Acclimatization Model Induction Model Induction Animal Acclimatization->Model Induction Randomization Randomization Model Induction->Randomization Fasting Fasting Randomization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Glucose Challenge Glucose Challenge Drug Administration->Glucose Challenge Blood Glucose Monitoring Blood Glucose Monitoring Glucose Challenge->Blood Glucose Monitoring Data Analysis Data Analysis Blood Glucose Monitoring->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: Workflow for an in vivo oral glucose tolerance test with a DPP-IV inhibitor.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in animal models of type 2 diabetes. It is important to reiterate that while the methodologies are standard for this class of compounds, specific details regarding the optimal dosage, and the precise pharmacokinetic and pharmacodynamic profiles of this compound are not widely published. Therefore, it is imperative for researchers to conduct initial dose-ranging and tolerability studies to establish appropriate experimental conditions. The successful application of these protocols will enable a robust assessment of the therapeutic potential of this compound.

Application Notes and Protocols for Dissolving AMG-222

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of AMG-222, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, for use in a variety of research experiments. Adherence to these guidelines is crucial for ensuring the accurate and reproducible results necessary for drug development and scientific discovery.

Product Information

Identifier Value
Compound Name This compound
Synonyms ALS-2-0426, ALS-20426
Target Dipeptidyl Peptidase IV (DPP-IV)
Molecular Formula C₃₂H₃₉N₉O₃
Molecular Weight 597.71 g/mol
CAS Number 913978-37-7

Solubility Data

The solubility of a compound is a critical factor in the preparation of stock solutions and experimental assays. The following table summarizes the known solubility of this compound in common laboratory solvents. It is highly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥ 250 mg/mLUltrasonic assistance may be required for complete dissolution.
Ethanol Sparingly SolubleQuantitative data not readily available. Preliminary testing is advised.
Phosphate-Buffered Saline (PBS), pH 7.4 Sparingly SolubleQuantitative data not readily available. Not recommended for primary stock solutions.

Data sourced from publicly available information and may vary based on the specific lot and purity of the compound.

Experimental Protocols

Materials and Equipment
  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before use.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg of this compound (Molecular Weight = 597.71 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes at room temperature.

  • Storage: Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into the desired assay buffer (e.g., PBS) or cell culture medium to achieve the final working concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while gently vortexing. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced effects on the cells or enzyme activity.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately. Avoid storing aqueous working solutions for extended periods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway affected by DPP-IV inhibition and the experimental workflow for preparing this compound solutions.

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Circulation cluster_3 Pancreatic β-cells Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 Degradation Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion Stimulation Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 This compound This compound This compound->DPP-4 Inhibition

Caption: DPP-IV Inhibition Pathway

AMG222_Dissolution_Workflow cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh this compound Powder B Add DMSO A->B C Vortex / Sonicate B->C D Aliquot and Store at -20°C / -80°C C->D E Thaw Stock Solution D->E F Dilute in Assay Buffer / Medium E->F G Use Immediately in Experiment F->G

Caption: this compound Dissolution Workflow

Application Notes and Protocols for Dissolving AMG-222

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of AMG-222, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, for use in a variety of research experiments. Adherence to these guidelines is crucial for ensuring the accurate and reproducible results necessary for drug development and scientific discovery.

Product Information

Identifier Value
Compound Name This compound
Synonyms ALS-2-0426, ALS-20426
Target Dipeptidyl Peptidase IV (DPP-IV)
Molecular Formula C₃₂H₃₉N₉O₃
Molecular Weight 597.71 g/mol
CAS Number 913978-37-7

Solubility Data

The solubility of a compound is a critical factor in the preparation of stock solutions and experimental assays. The following table summarizes the known solubility of this compound in common laboratory solvents. It is highly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥ 250 mg/mLUltrasonic assistance may be required for complete dissolution.
Ethanol Sparingly SolubleQuantitative data not readily available. Preliminary testing is advised.
Phosphate-Buffered Saline (PBS), pH 7.4 Sparingly SolubleQuantitative data not readily available. Not recommended for primary stock solutions.

Data sourced from publicly available information and may vary based on the specific lot and purity of the compound.

Experimental Protocols

Materials and Equipment
  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before use.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg of this compound (Molecular Weight = 597.71 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes at room temperature.

  • Storage: Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into the desired assay buffer (e.g., PBS) or cell culture medium to achieve the final working concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while gently vortexing. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced effects on the cells or enzyme activity.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately. Avoid storing aqueous working solutions for extended periods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway affected by DPP-IV inhibition and the experimental workflow for preparing this compound solutions.

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Circulation cluster_3 Pancreatic β-cells Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 Degradation Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion Stimulation Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 This compound This compound This compound->DPP-4 Inhibition

Caption: DPP-IV Inhibition Pathway

AMG222_Dissolution_Workflow cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh this compound Powder B Add DMSO A->B C Vortex / Sonicate B->C D Aliquot and Store at -20°C / -80°C C->D E Thaw Stock Solution D->E F Dilute in Assay Buffer / Medium E->F G Use Immediately in Experiment F->G

Caption: this compound Dissolution Workflow

Application Notes and Protocols for Studying Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "AMG-222" in the context of Glucagon-like Peptide-1 (GLP-1) did not yield specific results. However, information was found for "AMG 133," a dual GIPR antagonist and GLP-1R agonist. The following application notes and protocols are based on the general principles of studying GLP-1 receptor agonists and will use the publicly available data for AMG 133 as a specific example where applicable. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction to GLP-1 Receptor Agonism

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis and appetite regulation.[1][2][3] GLP-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased satiety.[2][4][5] These effects make GLP-1R agonists valuable for the treatment of type 2 diabetes and obesity.[4][6] The GLP-1R is a class B G protein-coupled receptor (GPCR) that primarily signals through the Gαs/cAMP pathway, but can also activate other signaling cascades, including the ERK/MAPK pathway.[7][8][9]

AMG 133: A GLP-1R Agonist for Research

AMG 133 is an investigational molecule engineered as a human monoclonal anti-human GIPR antagonist antibody conjugated with two GLP-1 analog peptides. This dual-activity molecule demonstrates potent GLP-1R agonism.

Quantitative Data for AMG 133

The following table summarizes the in vitro activity of AMG 133 at the human GLP-1 receptor, as described in a clinical trial protocol.[10]

ParameterCell LineAssayValue
EC50 (cAMP accumulation)CHO-K1 cells stably expressing human GLP-1RcAMP Assay24.4 pM
IC50 (radioligand binding)Not specifiedRadioligand Competition Binding55.2 nM

Key Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is a fundamental method to quantify the activation of the GLP-1R by an agonist, as the receptor primarily couples to Gαs, leading to the production of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) of a test compound (e.g., a GLP-1R agonist) in stimulating cAMP production in cells expressing the GLP-1 receptor.

Materials:

  • Cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)[11]

  • Test compound (e.g., GLP-1R agonist) and reference agonist (e.g., GLP-1)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[11][12][13]

  • 96- or 384-well microplates[12]

Protocol:

  • Cell Culture and Seeding:

    • Culture the GLP-1R expressing cells in appropriate growth medium.

    • Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and the reference agonist in stimulation buffer.

  • Cell Stimulation:

    • Wash the cells with PBS.

    • Add stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the diluted compounds to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.[12]

    • Perform the cAMP detection assay following the kit protocol. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay

Activation of the GLP-1R can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[7] This assay can provide insights into alternative signaling pathways engaged by the agonist.

Objective: To measure the ability of a test compound to induce ERK1/2 phosphorylation in GLP-1R expressing cells.

Materials:

  • Cells stably expressing the human GLP-1R

  • Cell culture medium and supplements

  • Serum-free medium

  • Test compound and reference agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2[15]

  • HRP-conjugated secondary antibody[16]

  • Western blot reagents and equipment (SDS-PAGE gels, transfer membranes, etc.)

  • Chemiluminescent substrate[16]

  • Alternatively, cell-based ELISA or HTRF kits for phospho-ERK detection can be used for higher throughput.[15][17]

Protocol (Western Blotting):

  • Cell Culture and Serum Starvation:

    • Seed cells in multi-well plates and grow to confluence.

    • Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.[16]

  • Cell Stimulation:

    • Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]

    • Detect the signal using a chemiluminescent substrate.[16]

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK using densitometry.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized signal against the agonist concentration to generate a dose-response curve.

Visualizations

GLP-1 Receptor Signaling Pathway

GLP1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates ERK ERK GLP1R->ERK Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin Insulin Secretion PKA->Insulin Epac->Insulin pERK p-ERK ERK->pERK Phosphorylates pERK->Insulin GLP1_Agonist GLP-1 Agonist (e.g., AMG 133) GLP1_Agonist->GLP1R Binds

Caption: Simplified GLP-1 receptor signaling cascade.

Experimental Workflow for GLP-1R Agonist Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies (Optional) Start Start: GLP-1R Expressing Cells cAMP_Assay cAMP Accumulation Assay Start->cAMP_Assay ERK_Assay ERK Phosphorylation Assay Start->ERK_Assay Potency Determine Potency (EC50) cAMP_Assay->Potency Signaling Assess Signaling Bias ERK_Assay->Signaling Animal_Model Animal Model of Diabetes/Obesity Potency->Animal_Model Signaling->Animal_Model Glucose_Tolerance Glucose Tolerance Test Animal_Model->Glucose_Tolerance Food_Intake Food Intake & Body Weight Animal_Model->Food_Intake Efficacy Evaluate In Vivo Efficacy Glucose_Tolerance->Efficacy Food_Intake->Efficacy

Caption: Workflow for characterizing a novel GLP-1R agonist.

Logical Relationship of GLP-1R Agonist Effects

GLP1_Effects cluster_pancreas Pancreas cluster_gi Gastrointestinal Tract cluster_brain Brain cluster_outcomes Therapeutic Outcomes GLP1R_Agonist GLP-1R Agonist Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) GLP1R_Agonist->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1R_Agonist->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1R_Agonist->Gastric_Emptying Appetite ↓ Appetite ↑ Satiety GLP1R_Agonist->Appetite Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Gastric_Emptying->Blood_Glucose Body_Weight ↓ Body Weight Gastric_Emptying->Body_Weight Appetite->Body_Weight

Caption: Physiological effects of GLP-1 receptor agonists.

References

Application Notes and Protocols for Studying Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "AMG-222" in the context of Glucagon-like Peptide-1 (GLP-1) did not yield specific results. However, information was found for "AMG 133," a dual GIPR antagonist and GLP-1R agonist. The following application notes and protocols are based on the general principles of studying GLP-1 receptor agonists and will use the publicly available data for AMG 133 as a specific example where applicable. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction to GLP-1 Receptor Agonism

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[1][2][3] GLP-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[2][4][5] These effects make GLP-1R agonists valuable for the treatment of type 2 diabetes and obesity.[4][6] The GLP-1R is a class B G protein-coupled receptor (GPCR) that primarily signals through the Gαs/cAMP pathway, but can also activate other signaling cascades, including the ERK/MAPK pathway.[7][8][9]

AMG 133: A GLP-1R Agonist for Research

AMG 133 is an investigational molecule engineered as a human monoclonal anti-human GIPR antagonist antibody conjugated with two GLP-1 analog peptides. This dual-activity molecule demonstrates potent GLP-1R agonism.

Quantitative Data for AMG 133

The following table summarizes the in vitro activity of AMG 133 at the human GLP-1 receptor, as described in a clinical trial protocol.[10]

ParameterCell LineAssayValue
EC50 (cAMP accumulation)CHO-K1 cells stably expressing human GLP-1RcAMP Assay24.4 pM
IC50 (radioligand binding)Not specifiedRadioligand Competition Binding55.2 nM

Key Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is a fundamental method to quantify the activation of the GLP-1R by an agonist, as the receptor primarily couples to Gαs, leading to the production of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) of a test compound (e.g., a GLP-1R agonist) in stimulating cAMP production in cells expressing the GLP-1 receptor.

Materials:

  • Cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)[11]

  • Test compound (e.g., GLP-1R agonist) and reference agonist (e.g., GLP-1)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[11][12][13]

  • 96- or 384-well microplates[12]

Protocol:

  • Cell Culture and Seeding:

    • Culture the GLP-1R expressing cells in appropriate growth medium.

    • Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and the reference agonist in stimulation buffer.

  • Cell Stimulation:

    • Wash the cells with PBS.

    • Add stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the diluted compounds to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.[12]

    • Perform the cAMP detection assay following the kit protocol. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay

Activation of the GLP-1R can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[7] This assay can provide insights into alternative signaling pathways engaged by the agonist.

Objective: To measure the ability of a test compound to induce ERK1/2 phosphorylation in GLP-1R expressing cells.

Materials:

  • Cells stably expressing the human GLP-1R

  • Cell culture medium and supplements

  • Serum-free medium

  • Test compound and reference agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2[15]

  • HRP-conjugated secondary antibody[16]

  • Western blot reagents and equipment (SDS-PAGE gels, transfer membranes, etc.)

  • Chemiluminescent substrate[16]

  • Alternatively, cell-based ELISA or HTRF kits for phospho-ERK detection can be used for higher throughput.[15][17]

Protocol (Western Blotting):

  • Cell Culture and Serum Starvation:

    • Seed cells in multi-well plates and grow to confluence.

    • Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.[16]

  • Cell Stimulation:

    • Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]

    • Detect the signal using a chemiluminescent substrate.[16]

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK using densitometry.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized signal against the agonist concentration to generate a dose-response curve.

Visualizations

GLP-1 Receptor Signaling Pathway

GLP1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates ERK ERK GLP1R->ERK Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin Insulin Secretion PKA->Insulin Epac->Insulin pERK p-ERK ERK->pERK Phosphorylates pERK->Insulin GLP1_Agonist GLP-1 Agonist (e.g., AMG 133) GLP1_Agonist->GLP1R Binds

Caption: Simplified GLP-1 receptor signaling cascade.

Experimental Workflow for GLP-1R Agonist Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies (Optional) Start Start: GLP-1R Expressing Cells cAMP_Assay cAMP Accumulation Assay Start->cAMP_Assay ERK_Assay ERK Phosphorylation Assay Start->ERK_Assay Potency Determine Potency (EC50) cAMP_Assay->Potency Signaling Assess Signaling Bias ERK_Assay->Signaling Animal_Model Animal Model of Diabetes/Obesity Potency->Animal_Model Signaling->Animal_Model Glucose_Tolerance Glucose Tolerance Test Animal_Model->Glucose_Tolerance Food_Intake Food Intake & Body Weight Animal_Model->Food_Intake Efficacy Evaluate In Vivo Efficacy Glucose_Tolerance->Efficacy Food_Intake->Efficacy

Caption: Workflow for characterizing a novel GLP-1R agonist.

Logical Relationship of GLP-1R Agonist Effects

GLP1_Effects cluster_pancreas Pancreas cluster_gi Gastrointestinal Tract cluster_brain Brain cluster_outcomes Therapeutic Outcomes GLP1R_Agonist GLP-1R Agonist Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) GLP1R_Agonist->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1R_Agonist->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1R_Agonist->Gastric_Emptying Appetite ↓ Appetite ↑ Satiety GLP1R_Agonist->Appetite Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Gastric_Emptying->Blood_Glucose Body_Weight ↓ Body Weight Gastric_Emptying->Body_Weight Appetite->Body_Weight

Caption: Physiological effects of GLP-1 receptor agonists.

References

Application Notes and Protocols for Amg-222 (BLU-222) Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Assumption: Based on the provided search results, this document assumes that "Amg-222" refers to the selective CDK2 inhibitor, also known as BLU-222, which has been investigated for the treatment of cancers with Cyclin E1 (CCNE1) amplification.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of this compound (BLU-222), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The primary focus of these studies is to evaluate the anti-tumor activity of this compound in cancer models characterized by the amplification of the CCNE1 gene, which encodes for Cyclin E1, a key regulatory partner of CDK2.

Introduction and Mechanism of Action

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the progression of the cell cycle.[1][2] Dysregulation of the cell cycle is a hallmark of cancer.[2] Cyclin E1, in complex with CDK2, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle.[1] In several cancers, including certain types of ovarian and breast cancer, the CCNE1 gene is amplified, leading to the overexpression of Cyclin E1 and constitutive activation of CDK2.[1][2] This aberrant activity drives uncontrolled cell proliferation.

This compound (BLU-222) is a highly selective, orally bioavailable small molecule inhibitor of CDK2.[1][2] By specifically targeting CDK2, this compound aims to arrest the cell cycle at the G1/S boundary in cancer cells with CCNE1 amplification, thereby inhibiting their proliferation and inducing cell death.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in CCNE1-amplified cancer models.[1][2]

Signaling Pathway

The Cyclin E1/CDK2 complex is a critical regulator of the G1/S phase transition in the cell cycle. Its activity is essential for the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Upon phosphorylation by Cyclin D/CDK4/6 and subsequently by Cyclin E/CDK2, Rb releases E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry. In CCNE1-amplified tumors, the overabundance of Cyclin E1 leads to hyperactivation of CDK2, uncontrolled Rb phosphorylation, and consequently, continuous cell cycle progression. This compound selectively inhibits CDK2, thereby preventing Rb phosphorylation and arresting the cell cycle.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates p16INK4A p16INK4A p16INK4A->CyclinD_CDK46 Rb pRb Rb_E2F->Rb Releases E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates Amg222 This compound (BLU-222) Amg222->CyclinE_CDK2 DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication In_Vivo_Workflow Implantation Tumor Cell/Fragment Implantation Growth Tumor Growth to 100-200 mm³ Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Vehicle or this compound Administration Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement Dosing->Monitoring 2-3 times/week Monitoring->Dosing Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis

References

Application Notes and Protocols for Amg-222 (BLU-222) Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Assumption: Based on the provided search results, this document assumes that "Amg-222" refers to the selective CDK2 inhibitor, also known as BLU-222, which has been investigated for the treatment of cancers with Cyclin E1 (CCNE1) amplification.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of this compound (BLU-222), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The primary focus of these studies is to evaluate the anti-tumor activity of this compound in cancer models characterized by the amplification of the CCNE1 gene, which encodes for Cyclin E1, a key regulatory partner of CDK2.

Introduction and Mechanism of Action

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the progression of the cell cycle.[1][2] Dysregulation of the cell cycle is a hallmark of cancer.[2] Cyclin E1, in complex with CDK2, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle.[1] In several cancers, including certain types of ovarian and breast cancer, the CCNE1 gene is amplified, leading to the overexpression of Cyclin E1 and constitutive activation of CDK2.[1][2] This aberrant activity drives uncontrolled cell proliferation.

This compound (BLU-222) is a highly selective, orally bioavailable small molecule inhibitor of CDK2.[1][2] By specifically targeting CDK2, this compound aims to arrest the cell cycle at the G1/S boundary in cancer cells with CCNE1 amplification, thereby inhibiting their proliferation and inducing cell death.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in CCNE1-amplified cancer models.[1][2]

Signaling Pathway

The Cyclin E1/CDK2 complex is a critical regulator of the G1/S phase transition in the cell cycle. Its activity is essential for the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Upon phosphorylation by Cyclin D/CDK4/6 and subsequently by Cyclin E/CDK2, Rb releases E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry. In CCNE1-amplified tumors, the overabundance of Cyclin E1 leads to hyperactivation of CDK2, uncontrolled Rb phosphorylation, and consequently, continuous cell cycle progression. This compound selectively inhibits CDK2, thereby preventing Rb phosphorylation and arresting the cell cycle.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates p16INK4A p16INK4A p16INK4A->CyclinD_CDK46 Rb pRb Rb_E2F->Rb Releases E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates Amg222 This compound (BLU-222) Amg222->CyclinE_CDK2 DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication In_Vivo_Workflow Implantation Tumor Cell/Fragment Implantation Growth Tumor Growth to 100-200 mm³ Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Vehicle or this compound Administration Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement Dosing->Monitoring 2-3 times/week Monitoring->Dosing Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis

References

Application Notes and Protocols for Oral Administration of DPP-IV Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for "AMG-222" did not yield specific preclinical administration data. The initial identification of this compound as an oral Dipeptidyl Peptidase-IV (DPP-IV) inhibitor suggests that the following application notes and protocols, based on analogous, well-characterized DPP-IV inhibitors, can serve as a comprehensive guide for researchers. All protocols should be adapted and validated for the specific compound of interest.

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that improve glucose homeostasis by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] In preclinical research, mouse models are essential for evaluating the efficacy and pharmacokinetics of novel DPP-IV inhibitors. This document provides detailed protocols for the oral administration of DPP-IV inhibitors in mice, focusing on experimental design, data interpretation, and relevant signaling pathways.

Data Presentation: Pharmacokinetics of Oral DPP-IV Inhibitors in Rodents

The following table summarizes pharmacokinetic parameters for several DPP-IV inhibitors in rodents, providing a comparative baseline for new compounds.

CompoundSpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Sitagliptin (B1680988)Mouse10PO1-4~1500~8000~87[3]
VildagliptinRat10PO~1.5~1200~6000~85[4]
SaxagliptinRat10PO~0.5~350~700~50[4]
AlogliptinRat10PO~1~1000~7000~75[5]
LinagliptinRat3PO~1.5-2~8.9~153~30[5]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; PO: Oral administration.

Experimental Protocols

Preparation of Dosing Solution

This protocol describes the preparation of a dosing solution for a representative DPP-IV inhibitor, sitagliptin. The vehicle and concentration should be optimized for the specific compound.

Materials:

  • Sitagliptin phosphate (B84403) monohydrate

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in water)

  • Balance

  • Spatula

  • Weighing paper

  • Conical tube (15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of sitagliptin based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

  • Accurately weigh the calculated amount of sitagliptin powder.

  • Add the appropriate volume of the chosen vehicle to the conical tube.

  • Gradually add the sitagliptin powder to the vehicle while vortexing to ensure complete dissolution or uniform suspension.

  • Visually inspect the solution for any undissolved particles. If a suspension is intended, ensure it is homogenous before each administration.

  • Store the prepared solution according to the compound's stability data (e.g., at 4°C for short-term storage).

Oral Gavage Administration in Mice

Oral gavage ensures the precise delivery of a defined volume of the test compound directly into the stomach.

Materials:

  • Prepared dosing solution

  • Mouse gavage needles (flexible or rigid, 20-22 gauge with a ball tip)

  • 1 mL syringes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh each mouse to determine the exact volume of the dosing solution to be administered (typically 5-10 mL/kg).

  • Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Position the mouse in a vertical orientation.

  • Insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Gently advance the needle into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.

  • Once the needle is correctly positioned in the stomach (indicated by the depth of insertion and lack of resistance), slowly dispense the solution.

  • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor the mouse for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

Mandatory Visualizations

DPP-IV Signaling Pathway

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 Stimulates Release GIP Active GIP Food Intake->GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion GLP1->Insulin Stimulates GIP->DPP4 Substrate GIP->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP Inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4 Inhibits Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes

Caption: DPP-IV signaling pathway and mechanism of DPP-IV inhibitors.

Experimental Workflow for Efficacy Study

Experimental_Workflow start Start: Acclimatize Mice (e.g., C57BL/6J) induction Induce Hyperglycemia (e.g., High-Fat Diet) start->induction randomization Randomize into Groups (Vehicle vs. Treatment) induction->randomization treatment Daily Oral Gavage (Vehicle or DPP-IV Inhibitor) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt collection Collect Blood Samples (Glucose & Insulin Analysis) ogtt->collection termination Study Termination & Tissue Collection collection->termination analysis Data Analysis termination->analysis

Caption: Workflow for evaluating a DPP-IV inhibitor in a diet-induced obesity mouse model.

References

Application Notes and Protocols for Oral Administration of DPP-IV Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for "AMG-222" did not yield specific preclinical administration data. The initial identification of this compound as an oral Dipeptidyl Peptidase-IV (DPP-IV) inhibitor suggests that the following application notes and protocols, based on analogous, well-characterized DPP-IV inhibitors, can serve as a comprehensive guide for researchers. All protocols should be adapted and validated for the specific compound of interest.

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that improve glucose homeostasis by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] In preclinical research, mouse models are essential for evaluating the efficacy and pharmacokinetics of novel DPP-IV inhibitors. This document provides detailed protocols for the oral administration of DPP-IV inhibitors in mice, focusing on experimental design, data interpretation, and relevant signaling pathways.

Data Presentation: Pharmacokinetics of Oral DPP-IV Inhibitors in Rodents

The following table summarizes pharmacokinetic parameters for several DPP-IV inhibitors in rodents, providing a comparative baseline for new compounds.

CompoundSpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Reference
SitagliptinMouse10PO1-4~1500~8000~87[3]
VildagliptinRat10PO~1.5~1200~6000~85[4]
SaxagliptinRat10PO~0.5~350~700~50[4]
AlogliptinRat10PO~1~1000~7000~75[5]
LinagliptinRat3PO~1.5-2~8.9~153~30[5]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; PO: Oral administration.

Experimental Protocols

Preparation of Dosing Solution

This protocol describes the preparation of a dosing solution for a representative DPP-IV inhibitor, sitagliptin. The vehicle and concentration should be optimized for the specific compound.

Materials:

  • Sitagliptin phosphate monohydrate

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in water)

  • Balance

  • Spatula

  • Weighing paper

  • Conical tube (15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of sitagliptin based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

  • Accurately weigh the calculated amount of sitagliptin powder.

  • Add the appropriate volume of the chosen vehicle to the conical tube.

  • Gradually add the sitagliptin powder to the vehicle while vortexing to ensure complete dissolution or uniform suspension.

  • Visually inspect the solution for any undissolved particles. If a suspension is intended, ensure it is homogenous before each administration.

  • Store the prepared solution according to the compound's stability data (e.g., at 4°C for short-term storage).

Oral Gavage Administration in Mice

Oral gavage ensures the precise delivery of a defined volume of the test compound directly into the stomach.

Materials:

  • Prepared dosing solution

  • Mouse gavage needles (flexible or rigid, 20-22 gauge with a ball tip)

  • 1 mL syringes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh each mouse to determine the exact volume of the dosing solution to be administered (typically 5-10 mL/kg).

  • Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Position the mouse in a vertical orientation.

  • Insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Gently advance the needle into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.

  • Once the needle is correctly positioned in the stomach (indicated by the depth of insertion and lack of resistance), slowly dispense the solution.

  • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor the mouse for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

Mandatory Visualizations

DPP-IV Signaling Pathway

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 Stimulates Release GIP Active GIP Food Intake->GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion GLP1->Insulin Stimulates GIP->DPP4 Substrate GIP->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP Inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4 Inhibits Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes

Caption: DPP-IV signaling pathway and mechanism of DPP-IV inhibitors.

Experimental Workflow for Efficacy Study

Experimental_Workflow start Start: Acclimatize Mice (e.g., C57BL/6J) induction Induce Hyperglycemia (e.g., High-Fat Diet) start->induction randomization Randomize into Groups (Vehicle vs. Treatment) induction->randomization treatment Daily Oral Gavage (Vehicle or DPP-IV Inhibitor) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt collection Collect Blood Samples (Glucose & Insulin Analysis) ogtt->collection termination Study Termination & Tissue Collection collection->termination analysis Data Analysis termination->analysis

Caption: Workflow for evaluating a DPP-IV inhibitor in a diet-induced obesity mouse model.

References

Application Notes and Protocols for In Vitro Measurement of BiTE® Molecule Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of in vitro assays for characterizing the activity of Bispecific T-cell Engager (BiTE®) molecules. While the specific molecule "AMG-222" could not be definitively identified as a BiTE® molecule in the public domain, the requested focus on measuring biological activity and signaling pathways strongly aligns with the methodologies used for this class of cancer immunotherapy. BiTE® molecules are designed to redirect T-cells to recognize and eliminate cancer cells by simultaneously binding to CD3 on T-cells and a tumor-associated antigen on cancer cells. The following protocols are standard methods for assessing the potency and mechanism of action of such therapeutic agents.

Core Principle of BiTE® Molecule Activity

BiTE® molecules function by forming a cytolytic synapse between a T-cell and a target cancer cell. This forced proximity leads to T-cell activation, characterized by the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the secretion of pro-inflammatory cytokines, ultimately resulting in the lysis of the target cell.

cluster_0 BiTE®-Mediated Synapse cluster_1 Downstream Effects T_Cell T-Cell BiTE BiTE® Molecule T_Cell->BiTE CD3 Binding Tumor_Cell Tumor Cell BiTE->Tumor_Cell Tumor Antigen Binding T_Cell_Activation T-Cell Activation BiTE->T_Cell_Activation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Cytotoxicity Target Cell Lysis T_Cell_Activation->Cytotoxicity

Caption: Mechanism of BiTE® Molecule Action.

Key In Vitro Assays

The in vitro characterization of BiTE® molecules typically involves a battery of assays to assess their primary functions: target cell killing, T-cell activation, and cytokine release.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays

TDCC assays are fundamental for quantifying the potency of a BiTE® molecule in mediating the killing of target tumor cells by T-cells.[1] The general principle involves co-culturing target cells and T-cells with serial dilutions of the BiTE® molecule.[2]

Common TDCC Assay Readouts:

  • Luciferase-based Viability Assay: This is a high-throughput method where target cells are engineered to express luciferase.[1][3][4] Cell lysis results in a decrease in luciferase activity, which is measured as a luminescent signal.

  • ATP-based Viability Assay: Measures the amount of ATP present in viable cells. A decrease in ATP levels corresponds to cell death.[4]

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon membrane damage. Measuring LDH activity in the culture supernatant provides an indicator of cytotoxicity.

  • Calcein (B42510) AM Release Assay: Live cells are loaded with Calcein AM, which is converted to fluorescent calcein. Upon cell death, calcein is released and can be quantified.

Experimental Protocol: Luciferase-Based TDCC Assay [1][4]

  • Cell Preparation:

    • Target Cells: Culture tumor cells expressing the target antigen and stably transfected with a luciferase reporter gene.

    • Effector Cells: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Assay Plating:

    • Plate the luciferase-expressing target cells in a 96-well or 384-well white, clear-bottom plate.

    • Add the effector T-cells at a predetermined Effector-to-Target (E:T) ratio (e.g., 10:1).

    • Add serial dilutions of the BiTE® molecule or control antibodies to the co-culture.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-72 hours).

  • Lysis and Signal Detection:

    • Add a luciferase substrate reagent (e.g., Steady-Glo®) to the wells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity for each BiTE® concentration.

    • Plot the dose-response curve and determine the EC50 value (the concentration of BiTE® that induces 50% of the maximum cell lysis).

A Prepare Target Cells (Luciferase-expressing) C Plate Target and Effector Cells (E:T Ratio) A->C B Prepare Effector Cells (T-Cells) B->C D Add Serial Dilutions of BiTE® Molecule C->D E Incubate (24-72h) D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Calculate % Cytotoxicity and EC50 G->H cluster_0 Flow Cytometry for T-Cell Activation A Co-culture Target Cells, T-Cells, and BiTE® B Incubate (24-48h) A->B C Collect Supernatant B->C G Harvest Cells B->G D Perform ELISA or Multiplex Assay C->D E Measure Cytokine Concentrations D->E F Generate Dose-Response Curve and Calculate EC50 E->F H Stain with Fluorescent Antibodies (CD69, CD25) G->H I Analyze by Flow Cytometry H->I

References

Application Notes and Protocols for In Vitro Measurement of BiTE® Molecule Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of in vitro assays for characterizing the activity of Bispecific T-cell Engager (BiTE®) molecules. While the specific molecule "AMG-222" could not be definitively identified as a BiTE® molecule in the public domain, the requested focus on measuring biological activity and signaling pathways strongly aligns with the methodologies used for this class of cancer immunotherapy. BiTE® molecules are designed to redirect T-cells to recognize and eliminate cancer cells by simultaneously binding to CD3 on T-cells and a tumor-associated antigen on cancer cells. The following protocols are standard methods for assessing the potency and mechanism of action of such therapeutic agents.

Core Principle of BiTE® Molecule Activity

BiTE® molecules function by forming a cytolytic synapse between a T-cell and a target cancer cell. This forced proximity leads to T-cell activation, characterized by the release of cytotoxic granules containing perforin and granzymes, and the secretion of pro-inflammatory cytokines, ultimately resulting in the lysis of the target cell.

cluster_0 BiTE®-Mediated Synapse cluster_1 Downstream Effects T_Cell T-Cell BiTE BiTE® Molecule T_Cell->BiTE CD3 Binding Tumor_Cell Tumor Cell BiTE->Tumor_Cell Tumor Antigen Binding T_Cell_Activation T-Cell Activation BiTE->T_Cell_Activation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Cytotoxicity Target Cell Lysis T_Cell_Activation->Cytotoxicity

Caption: Mechanism of BiTE® Molecule Action.

Key In Vitro Assays

The in vitro characterization of BiTE® molecules typically involves a battery of assays to assess their primary functions: target cell killing, T-cell activation, and cytokine release.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays

TDCC assays are fundamental for quantifying the potency of a BiTE® molecule in mediating the killing of target tumor cells by T-cells.[1] The general principle involves co-culturing target cells and T-cells with serial dilutions of the BiTE® molecule.[2]

Common TDCC Assay Readouts:

  • Luciferase-based Viability Assay: This is a high-throughput method where target cells are engineered to express luciferase.[1][3][4] Cell lysis results in a decrease in luciferase activity, which is measured as a luminescent signal.

  • ATP-based Viability Assay: Measures the amount of ATP present in viable cells. A decrease in ATP levels corresponds to cell death.[4]

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon membrane damage. Measuring LDH activity in the culture supernatant provides an indicator of cytotoxicity.

  • Calcein AM Release Assay: Live cells are loaded with Calcein AM, which is converted to fluorescent calcein. Upon cell death, calcein is released and can be quantified.

Experimental Protocol: Luciferase-Based TDCC Assay [1][4]

  • Cell Preparation:

    • Target Cells: Culture tumor cells expressing the target antigen and stably transfected with a luciferase reporter gene.

    • Effector Cells: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Assay Plating:

    • Plate the luciferase-expressing target cells in a 96-well or 384-well white, clear-bottom plate.

    • Add the effector T-cells at a predetermined Effector-to-Target (E:T) ratio (e.g., 10:1).

    • Add serial dilutions of the BiTE® molecule or control antibodies to the co-culture.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-72 hours).

  • Lysis and Signal Detection:

    • Add a luciferase substrate reagent (e.g., Steady-Glo®) to the wells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity for each BiTE® concentration.

    • Plot the dose-response curve and determine the EC50 value (the concentration of BiTE® that induces 50% of the maximum cell lysis).

A Prepare Target Cells (Luciferase-expressing) C Plate Target and Effector Cells (E:T Ratio) A->C B Prepare Effector Cells (T-Cells) B->C D Add Serial Dilutions of BiTE® Molecule C->D E Incubate (24-72h) D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Calculate % Cytotoxicity and EC50 G->H cluster_0 Flow Cytometry for T-Cell Activation A Co-culture Target Cells, T-Cells, and BiTE® B Incubate (24-48h) A->B C Collect Supernatant B->C G Harvest Cells B->G D Perform ELISA or Multiplex Assay C->D E Measure Cytokine Concentrations D->E F Generate Dose-Response Curve and Calculate EC50 E->F H Stain with Fluorescent Antibodies (CD69, CD25) G->H I Analyze by Flow Cytometry H->I

References

Troubleshooting & Optimization

How to prevent Amg-222 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of AMG-222 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known degradation pathway?

A1: this compound is a small molecule, potent, and reversible dipeptidyl peptidase IV (DPP-IV) inhibitor.[1] In the solid state, a primary degradation pathway for this compound is through cyclization, leading to the formation of a cyclized degradation product. This process can be influenced by factors such as humidity and the amorphous content of the material.[2] While specific degradation pathways in solution have not been detailed in available literature, it is prudent to assume that similar intramolecular reactions could occur, potentially influenced by solvent, pH, and temperature.

Q2: What are the general recommendations for storing solid this compound?

A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions of this compound fresh for each experiment. If storage is necessary, stock solutions should be prepared, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C. Generally, these solutions may be usable for up to one month. Always verify the stability of your specific solution under your experimental conditions.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: While specific solubility data in various solvents is not extensively published, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of many small molecule inhibitors for in vitro assays. However, be aware that DMSO can affect the stability of certain compounds.[3] It is crucial to use high-purity, anhydrous DMSO to minimize degradation. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.

Q5: What factors in a solution can lead to the degradation of small molecule inhibitors like this compound?

A5: Several factors can contribute to the degradation of small molecule inhibitors in solution:

  • pH: The stability of a compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photodecomposition.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents, for instance, can participate in hydrolysis reactions.

Q6: I am seeing unexpected results in my experiments. Could degradation of my this compound solution be the cause?

A6: Yes, degradation of your this compound solution could lead to a decrease in its effective concentration and the formation of inactive or interfering byproducts, resulting in inconsistent or unexpected experimental outcomes. It is advisable to perform regular quality control of your stock solutions, especially if they have been stored for an extended period.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time in stored solutions. Degradation of this compound in solution.Prepare fresh stock solutions before each experiment. If storing, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated, dark environment. Limit storage time to a validated period (e.g., test stability weekly).
Inconsistent results between experiments. Variability in the preparation of this compound solutions or degradation during the experiment.Standardize the solution preparation protocol. Ensure the compound is fully dissolved. Protect the solution from light and maintain a constant temperature during the experiment.
Precipitation of this compound in aqueous buffers or cell culture media. Poor solubility of this compound in the aqueous solution.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing. Do not exceed the solubility limit in the final solution. Consider the use of solubilizing agents if compatible with your experimental system.
Unexpected peaks in analytical assays (e.g., HPLC, LC-MS). Presence of degradation products or impurities.Use high-purity solvents and reagents. Filter solutions before analysis. Compare the chromatogram of a freshly prepared solution with that of an aged solution to identify potential degradation peaks.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general guideline for the preparation of an this compound stock solution for in vitro experiments.

  • Materials:

    • This compound powder

    • High-purity, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or vials to protect from light and prevent contamination.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing the Stability of this compound in Solution by HPLC

This protocol outlines a general method to assess the stability of an this compound solution over time.

  • Materials:

    • Prepared stock solution of this compound

    • Aqueous buffer or cell culture medium of interest

    • High-performance liquid chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or trifluoroacetic acid)

    • Incubator or water bath set to the desired temperature

    • Light-protected and clear vials

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution in the aqueous buffer or cell culture medium to the final desired concentration.

    • Immediately after preparation (Time 0), take an aliquot of the working solution and analyze it by HPLC to obtain the initial peak area of this compound.

    • Divide the remaining working solution into different storage conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 37°C in the dark).

    • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot from each storage condition.

    • Analyze each aliquot by HPLC using a validated method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Record the peak area of this compound at each time point for each condition.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Data Presentation

As specific quantitative data on this compound degradation in various solutions is not publicly available, the following table is provided as a template for researchers to record their own stability data generated from experiments like the HPLC stability assessment protocol described above.

Table 1: Stability of this compound in Solution (Template)

Solvent/Buffer Concentration Temperature (°C) Light Condition Time (hours) % this compound Remaining Observations (e.g., color change, precipitation)
e.g., PBS, pH 7.4e.g., 10 µM25Dark0100Clear solution
8
24
e.g., DMEMe.g., 10 µM37Dark0100Clear solution
8
24

Mandatory Visualizations

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling_Pathway cluster_pancreas Pancreas Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases Pancreas Pancreatic Islets GLP1_GIP->Pancreas Beta_Cells β-cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas->Beta_Cells Pancreas->Alpha_Cells Insulin Insulin Secretion Beta_Cells->Insulin increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon decreases Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Liver Liver Glucagon->Liver acts on Hepatic_Glucose Decreased Hepatic Glucose Production Liver->Hepatic_Glucose results in Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins AMG222 This compound (DPP-4 Inhibitor) AMG222->DPP4 inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis and the mechanism of this compound.

Experimental Workflow for this compound Solution Stability Assessment

Stability_Workflow Start Start: Prepare this compound Stock Solution in DMSO Prepare_Working Prepare Working Solution in Test Buffer/Medium Start->Prepare_Working Time_Zero T=0 Analysis: Inject aliquot into HPLC Prepare_Working->Time_Zero Incubate Incubate Aliquots under Different Conditions (Temp, Light) Prepare_Working->Incubate Data_Analysis Data Analysis: Calculate % Remaining this compound vs. T=0 Time_Zero->Data_Analysis Reference Time_Points Collect Aliquots at Specific Time Points (e.g., 1, 2, 4, 8, 24h) Incubate->Time_Points HPLC_Analysis Analyze Aliquots by HPLC Time_Points->HPLC_Analysis HPLC_Analysis->Data_Analysis End End: Determine Degradation Rate Data_Analysis->End

References

How to prevent Amg-222 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of AMG-222 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known degradation pathway?

A1: this compound is a small molecule, potent, and reversible dipeptidyl peptidase IV (DPP-IV) inhibitor.[1] In the solid state, a primary degradation pathway for this compound is through cyclization, leading to the formation of a cyclized degradation product. This process can be influenced by factors such as humidity and the amorphous content of the material.[2] While specific degradation pathways in solution have not been detailed in available literature, it is prudent to assume that similar intramolecular reactions could occur, potentially influenced by solvent, pH, and temperature.

Q2: What are the general recommendations for storing solid this compound?

A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions of this compound fresh for each experiment. If storage is necessary, stock solutions should be prepared, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C. Generally, these solutions may be usable for up to one month. Always verify the stability of your specific solution under your experimental conditions.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: While specific solubility data in various solvents is not extensively published, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many small molecule inhibitors for in vitro assays. However, be aware that DMSO can affect the stability of certain compounds.[3] It is crucial to use high-purity, anhydrous DMSO to minimize degradation. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.

Q5: What factors in a solution can lead to the degradation of small molecule inhibitors like this compound?

A5: Several factors can contribute to the degradation of small molecule inhibitors in solution:

  • pH: The stability of a compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photodecomposition.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents, for instance, can participate in hydrolysis reactions.

Q6: I am seeing unexpected results in my experiments. Could degradation of my this compound solution be the cause?

A6: Yes, degradation of your this compound solution could lead to a decrease in its effective concentration and the formation of inactive or interfering byproducts, resulting in inconsistent or unexpected experimental outcomes. It is advisable to perform regular quality control of your stock solutions, especially if they have been stored for an extended period.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time in stored solutions. Degradation of this compound in solution.Prepare fresh stock solutions before each experiment. If storing, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated, dark environment. Limit storage time to a validated period (e.g., test stability weekly).
Inconsistent results between experiments. Variability in the preparation of this compound solutions or degradation during the experiment.Standardize the solution preparation protocol. Ensure the compound is fully dissolved. Protect the solution from light and maintain a constant temperature during the experiment.
Precipitation of this compound in aqueous buffers or cell culture media. Poor solubility of this compound in the aqueous solution.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing. Do not exceed the solubility limit in the final solution. Consider the use of solubilizing agents if compatible with your experimental system.
Unexpected peaks in analytical assays (e.g., HPLC, LC-MS). Presence of degradation products or impurities.Use high-purity solvents and reagents. Filter solutions before analysis. Compare the chromatogram of a freshly prepared solution with that of an aged solution to identify potential degradation peaks.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general guideline for the preparation of an this compound stock solution for in vitro experiments.

  • Materials:

    • This compound powder

    • High-purity, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or vials to protect from light and prevent contamination.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing the Stability of this compound in Solution by HPLC

This protocol outlines a general method to assess the stability of an this compound solution over time.

  • Materials:

    • Prepared stock solution of this compound

    • Aqueous buffer or cell culture medium of interest

    • High-performance liquid chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or trifluoroacetic acid)

    • Incubator or water bath set to the desired temperature

    • Light-protected and clear vials

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution in the aqueous buffer or cell culture medium to the final desired concentration.

    • Immediately after preparation (Time 0), take an aliquot of the working solution and analyze it by HPLC to obtain the initial peak area of this compound.

    • Divide the remaining working solution into different storage conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 37°C in the dark).

    • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot from each storage condition.

    • Analyze each aliquot by HPLC using a validated method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Record the peak area of this compound at each time point for each condition.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Data Presentation

As specific quantitative data on this compound degradation in various solutions is not publicly available, the following table is provided as a template for researchers to record their own stability data generated from experiments like the HPLC stability assessment protocol described above.

Table 1: Stability of this compound in Solution (Template)

Solvent/Buffer Concentration Temperature (°C) Light Condition Time (hours) % this compound Remaining Observations (e.g., color change, precipitation)
e.g., PBS, pH 7.4e.g., 10 µM25Dark0100Clear solution
8
24
e.g., DMEMe.g., 10 µM37Dark0100Clear solution
8
24

Mandatory Visualizations

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling_Pathway cluster_pancreas Pancreas Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases Pancreas Pancreatic Islets GLP1_GIP->Pancreas Beta_Cells β-cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas->Beta_Cells Pancreas->Alpha_Cells Insulin Insulin Secretion Beta_Cells->Insulin increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon decreases Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Liver Liver Glucagon->Liver acts on Hepatic_Glucose Decreased Hepatic Glucose Production Liver->Hepatic_Glucose results in Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins AMG222 This compound (DPP-4 Inhibitor) AMG222->DPP4 inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis and the mechanism of this compound.

Experimental Workflow for this compound Solution Stability Assessment

Stability_Workflow Start Start: Prepare this compound Stock Solution in DMSO Prepare_Working Prepare Working Solution in Test Buffer/Medium Start->Prepare_Working Time_Zero T=0 Analysis: Inject aliquot into HPLC Prepare_Working->Time_Zero Incubate Incubate Aliquots under Different Conditions (Temp, Light) Prepare_Working->Incubate Data_Analysis Data Analysis: Calculate % Remaining this compound vs. T=0 Time_Zero->Data_Analysis Reference Time_Points Collect Aliquots at Specific Time Points (e.g., 1, 2, 4, 8, 24h) Incubate->Time_Points HPLC_Analysis Analyze Aliquots by HPLC Time_Points->HPLC_Analysis HPLC_Analysis->Data_Analysis End End: Determine Degradation Rate Data_Analysis->End

References

Technical Support Center: Investigating Potential Off-Target Effects of AMG-222 in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the off-target effects of AMG-222 is limited in the public domain. The following troubleshooting guide and FAQs are based on the known mechanism of action of this compound as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor and the established class-wide effects of such inhibitors. Researchers should consider these as potential areas for investigation rather than confirmed off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell-based assays after treatment with this compound that do not seem to be related to GLP-1 signaling. What could be the cause?

A1: While this compound is designed to be a specific inhibitor of DPP-IV, unexpected cellular effects could stem from the inhibition of DPP-IV's activity on other substrates besides GLP-1. DPP-IV is known to cleave a variety of peptides, and the accumulation of these uncleaved substrates could lead to off-target effects. Depending on the cell type and experimental conditions, these accumulated peptides could activate signaling pathways unrelated to the canonical GLP-1 receptor pathway. It is also possible, though not documented in the provided search results, that this compound interacts with other cellular proteins.

Q2: Are there known classes of proteins that could be affected by the inhibition of DPP-IV, leading to off-target effects of this compound?

A2: Yes, the off-target effects of DPP-IV inhibitors are often linked to the enzyme's broad substrate profile. DPP-IV has at least 45 known substrates.[1] Inhibition of DPP-IV can lead to the accumulation of non-incretin peptides such as Neuropeptide Y(1-36), peptide YY(1-36), and CXCL12α(1-68).[1] These peptides have their own receptors and signaling pathways, which could be inadvertently activated in an experimental setting, potentially leading to cardiovascular or renal effects.[1]

Q3: We are planning a series of experiments with this compound and want to proactively test for potential off-target effects. What is a general experimental approach we could take?

A3: A general approach to identifying off-target effects would involve a combination of in vitro and cell-based assays. Initially, a broad kinase or receptor binding panel could be used to screen for direct interactions of this compound with other proteins. In parallel, you could use a targeted approach in your cellular model to investigate the signaling pathways of known non-incretin DPP-IV substrates. For example, you could measure changes in downstream signaling molecules of the receptors for Neuropeptide Y or CXCL12.

Q4: What are some of the reported side effects of DPP-IV inhibitors in clinical settings that might give us clues about potential off-target effects to look for in our experiments?

A4: In clinical use, DPP-IV inhibitors are generally well-tolerated.[2] The most frequently reported adverse events include nasopharyngitis and skin lesions.[2] Some studies have also mentioned the potential for pancreatitis and joint pain.[3] While these are observed in a whole-organism context, they might suggest cellular pathways to investigate in your specific experimental system.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Suggested Troubleshooting Steps
Unexpected changes in cell proliferation or apoptosis.Accumulation of non-incretin DPP-IV substrates that regulate cell growth.1. Measure the levels of known DPP-IV substrates (e.g., CXCL12) in your culture media. 2. Use antagonists for the receptors of these substrates to see if the unexpected effect is reversed. 3. Perform a cell viability assay with and without these antagonists in the presence of this compound.
Alterations in cellular migration or cytoskeletal arrangement.Modulation of chemokine signaling due to the inhibition of their degradation by DPP-IV.1. Assess the expression of chemokine receptors (e.g., CXCR4, the receptor for CXCL12) on your cells. 2. Perform a cell migration assay (e.g., transwell assay) with and without this compound. 3. Investigate downstream signaling of the relevant chemokine receptor.
Changes in ion channel activity or membrane potential.While not directly reported, some drugs can have off-target effects on ion channels. High doses of sitagliptin, another DPP-4 inhibitor, have been associated with a mean increase in the QTc interval.[4]1. If your experimental system allows, perform patch-clamp electrophysiology to directly measure ion channel activity. 2. Use fluorescent dyes to monitor changes in membrane potential or intracellular calcium levels.

Signaling Pathways and Experimental Workflows

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways AMG222_on This compound DPPIV_on DPP-IV AMG222_on->DPPIV_on inhibits GLP1_active Active GLP-1 DPPIV_on->GLP1_active inactivates GLP1R GLP-1 Receptor GLP1_active->GLP1R activates GLP1_inactive Inactive GLP-1 Insulin Insulin Secretion GLP1R->Insulin AMG222_off This compound DPPIV_off DPP-IV AMG222_off->DPPIV_off inhibits NPY_active Active Neuropeptide Y DPPIV_off->NPY_active inactivates CXCL12_active Active CXCL12 DPPIV_off->CXCL12_active inactivates Y1R Y1 Receptor NPY_active->Y1R activates NPY_inactive Inactive Neuropeptide Y Cardiovascular_effects Cardiovascular Effects Y1R->Cardiovascular_effects CXCR4 CXCR4 Receptor CXCL12_active->CXCR4 activates CXCL12_inactive Inactive CXCL12 Renal_effects Renal Effects CXCR4->Renal_effects Experimental_Workflow cluster_workflow Experimental Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype with this compound hypothesis Hypothesize Off-Target Effect via Non-Incretin DPP-IV Substrates start->hypothesis literature Literature Review: Identify Potential Substrates and Receptors hypothesis->literature assays Select & Perform Assays: - Substrate Accumulation (ELISA) - Receptor Antagonist Rescue - Downstream Signaling (Western Blot) literature->assays data_analysis Analyze Data assays->data_analysis conclusion Draw Conclusions on Potential Off-Target Mechanism data_analysis->conclusion

References

Technical Support Center: Investigating Potential Off-Target Effects of AMG-222 in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the off-target effects of AMG-222 is limited in the public domain. The following troubleshooting guide and FAQs are based on the known mechanism of action of this compound as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor and the established class-wide effects of such inhibitors. Researchers should consider these as potential areas for investigation rather than confirmed off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell-based assays after treatment with this compound that do not seem to be related to GLP-1 signaling. What could be the cause?

A1: While this compound is designed to be a specific inhibitor of DPP-IV, unexpected cellular effects could stem from the inhibition of DPP-IV's activity on other substrates besides GLP-1. DPP-IV is known to cleave a variety of peptides, and the accumulation of these uncleaved substrates could lead to off-target effects. Depending on the cell type and experimental conditions, these accumulated peptides could activate signaling pathways unrelated to the canonical GLP-1 receptor pathway. It is also possible, though not documented in the provided search results, that this compound interacts with other cellular proteins.

Q2: Are there known classes of proteins that could be affected by the inhibition of DPP-IV, leading to off-target effects of this compound?

A2: Yes, the off-target effects of DPP-IV inhibitors are often linked to the enzyme's broad substrate profile. DPP-IV has at least 45 known substrates.[1] Inhibition of DPP-IV can lead to the accumulation of non-incretin peptides such as Neuropeptide Y(1-36), peptide YY(1-36), and CXCL12α(1-68).[1] These peptides have their own receptors and signaling pathways, which could be inadvertently activated in an experimental setting, potentially leading to cardiovascular or renal effects.[1]

Q3: We are planning a series of experiments with this compound and want to proactively test for potential off-target effects. What is a general experimental approach we could take?

A3: A general approach to identifying off-target effects would involve a combination of in vitro and cell-based assays. Initially, a broad kinase or receptor binding panel could be used to screen for direct interactions of this compound with other proteins. In parallel, you could use a targeted approach in your cellular model to investigate the signaling pathways of known non-incretin DPP-IV substrates. For example, you could measure changes in downstream signaling molecules of the receptors for Neuropeptide Y or CXCL12.

Q4: What are some of the reported side effects of DPP-IV inhibitors in clinical settings that might give us clues about potential off-target effects to look for in our experiments?

A4: In clinical use, DPP-IV inhibitors are generally well-tolerated.[2] The most frequently reported adverse events include nasopharyngitis and skin lesions.[2] Some studies have also mentioned the potential for pancreatitis and joint pain.[3] While these are observed in a whole-organism context, they might suggest cellular pathways to investigate in your specific experimental system.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Suggested Troubleshooting Steps
Unexpected changes in cell proliferation or apoptosis.Accumulation of non-incretin DPP-IV substrates that regulate cell growth.1. Measure the levels of known DPP-IV substrates (e.g., CXCL12) in your culture media. 2. Use antagonists for the receptors of these substrates to see if the unexpected effect is reversed. 3. Perform a cell viability assay with and without these antagonists in the presence of this compound.
Alterations in cellular migration or cytoskeletal arrangement.Modulation of chemokine signaling due to the inhibition of their degradation by DPP-IV.1. Assess the expression of chemokine receptors (e.g., CXCR4, the receptor for CXCL12) on your cells. 2. Perform a cell migration assay (e.g., transwell assay) with and without this compound. 3. Investigate downstream signaling of the relevant chemokine receptor.
Changes in ion channel activity or membrane potential.While not directly reported, some drugs can have off-target effects on ion channels. High doses of sitagliptin, another DPP-4 inhibitor, have been associated with a mean increase in the QTc interval.[4]1. If your experimental system allows, perform patch-clamp electrophysiology to directly measure ion channel activity. 2. Use fluorescent dyes to monitor changes in membrane potential or intracellular calcium levels.

Signaling Pathways and Experimental Workflows

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways AMG222_on This compound DPPIV_on DPP-IV AMG222_on->DPPIV_on inhibits GLP1_active Active GLP-1 DPPIV_on->GLP1_active inactivates GLP1R GLP-1 Receptor GLP1_active->GLP1R activates GLP1_inactive Inactive GLP-1 Insulin Insulin Secretion GLP1R->Insulin AMG222_off This compound DPPIV_off DPP-IV AMG222_off->DPPIV_off inhibits NPY_active Active Neuropeptide Y DPPIV_off->NPY_active inactivates CXCL12_active Active CXCL12 DPPIV_off->CXCL12_active inactivates Y1R Y1 Receptor NPY_active->Y1R activates NPY_inactive Inactive Neuropeptide Y Cardiovascular_effects Cardiovascular Effects Y1R->Cardiovascular_effects CXCR4 CXCR4 Receptor CXCL12_active->CXCR4 activates CXCL12_inactive Inactive CXCL12 Renal_effects Renal Effects CXCR4->Renal_effects Experimental_Workflow cluster_workflow Experimental Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype with this compound hypothesis Hypothesize Off-Target Effect via Non-Incretin DPP-IV Substrates start->hypothesis literature Literature Review: Identify Potential Substrates and Receptors hypothesis->literature assays Select & Perform Assays: - Substrate Accumulation (ELISA) - Receptor Antagonist Rescue - Downstream Signaling (Western Blot) literature->assays data_analysis Analyze Data assays->data_analysis conclusion Draw Conclusions on Potential Off-Target Mechanism data_analysis->conclusion

References

Amg-222 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of AMG-222 in various buffer solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is not soluble in water. Therefore, it is recommended to prepare a concentrated stock solution in high-purity DMSO.

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in that specific buffer. Try preparing a more dilute working solution.

  • Increase the percentage of DMSO in the final solution: While it's important to keep the final DMSO concentration low to avoid effects on your experiment, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Sonication: Briefly sonicating the solution after dilution may help to dissolve small precipitates.

  • Warm the buffer: Gently warming the buffer to 37°C before and after adding the this compound stock solution can sometimes improve solubility. However, be mindful of the potential for temperature-dependent degradation.

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: Based on the chemical structure of this compound and the behavior of similar compounds, there are two primary potential degradation pathways in aqueous solutions:

  • Hydrolysis of the cyanopyrrolidine moiety: The nitrile group (-CN) on the pyrrolidine (B122466) ring can be susceptible to hydrolysis, which would convert it into a carboxylic acid. This is a known metabolic pathway for some cyanopyrrolidine-containing DPP-IV inhibitors. The rate of this hydrolysis is often pH-dependent.

  • Cyclization: In the solid state, this compound has been observed to form a cyclized degradation product.[1] While this was noted in solid form, the potential for this to occur in solution, particularly under certain pH or temperature conditions, should be considered.

Q4: Which buffer systems are recommended for in vitro assays with this compound?

A4: For in vitro DPP-IV inhibition assays, buffers such as Tris-HCl and HEPES are commonly used.[2][3][4][5] The choice of buffer should be guided by the specific requirements of your assay system. It is crucial to qualify the stability of this compound in your chosen buffer system under your experimental conditions (see Q5).

Q5: How can I assess the stability of this compound in my specific buffer solution?

A5: To determine the stability of this compound in your experimental setup, a simple time-course experiment can be performed. This is crucial for ensuring the integrity of your results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity over time in an experiment. Degradation of this compound in the aqueous buffer.Perform a stability study in your experimental buffer (see Experimental Protocols). Consider preparing fresh working solutions immediately before use. If degradation is confirmed, investigate alternative buffer systems or pH values.
Inconsistent results between experiments. Inconsistent age of prepared this compound working solutions.Standardize the preparation of working solutions. Prepare them fresh for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Precipitation of this compound during long-term incubation. Poor solubility of this compound in the chosen buffer at the experimental temperature.Re-evaluate the final concentration of this compound. Consider the inclusion of a non-ionic surfactant (e.g., Tween-20 at a low concentration), but verify its compatibility with your assay.

Summary of this compound Stability Considerations

Parameter Recommendation / Consideration
Stock Solution Solvent DMSO
Storage of Stock Solution Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Working Solution Preparation Dilute the DMSO stock into the final aqueous buffer immediately before use.
Choice of Aqueous Buffer Tris-HCl and HEPES are commonly used for DPP-IV assays. The optimal buffer should be determined experimentally.
Influence of pH pH can significantly impact the rate of hydrolysis.[6][7][8] It is advisable to assess stability at the pH of your experiment.
Influence of Temperature Higher temperatures can accelerate degradation. Prepare and use solutions at the experimental temperature and avoid prolonged storage at elevated temperatures.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer using HPLC

This protocol provides a general method for determining the stability of this compound in a specific buffer solution over time.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in your chosen aqueous buffer (e.g., 100 mM Tris-HCl, pH 7.4). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and consistent across all samples.

  • Incubation:

    • Incubate the 10 µM this compound solution at your experimental temperature (e.g., 37°C).

    • Protect the solution from light if photostability is a concern.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

    • The t=0 sample should be taken immediately after preparation.

  • Sample Quenching and Storage:

    • Immediately quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile (B52724) or methanol. This will also precipitate buffer salts.

    • If not analyzing immediately, store the quenched samples at -20°C or -80°C.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with UV detection. A C18 column is a common starting point.

    • The mobile phase will need to be optimized but will likely consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Monitor the peak area of the this compound parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at t=0.

    • Plot the percentage of this compound remaining versus time.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working incubate Incubate at Experimental Temperature prep_working->incubate timepoints Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->timepoints quench Quench with Acetonitrile/Methanol timepoints->quench hplc HPLC Analysis quench->hplc data_analysis Plot % Remaining vs. Time hplc->data_analysis

Caption: Workflow for assessing this compound stability in a buffer.

degradation_pathway Potential Degradation Pathways for this compound in Aqueous Solution cluster_pathways Degradation Pathways cluster_products Degradation Products AMG222 This compound (Active Compound) hydrolysis Hydrolysis of Cyanopyrrolidine AMG222->hydrolysis pH, Temp cyclization Intramolecular Cyclization AMG222->cyclization pH, Temp acid_metabolite Carboxylic Acid Derivative (Inactive) hydrolysis->acid_metabolite cyclized_product Cyclized Product (Inactive) cyclization->cyclized_product

Caption: Potential degradation pathways of this compound in solution.

References

Amg-222 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of AMG-222 in various buffer solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is not soluble in water. Therefore, it is recommended to prepare a concentrated stock solution in high-purity DMSO.

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in that specific buffer. Try preparing a more dilute working solution.

  • Increase the percentage of DMSO in the final solution: While it's important to keep the final DMSO concentration low to avoid effects on your experiment, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Sonication: Briefly sonicating the solution after dilution may help to dissolve small precipitates.

  • Warm the buffer: Gently warming the buffer to 37°C before and after adding the this compound stock solution can sometimes improve solubility. However, be mindful of the potential for temperature-dependent degradation.

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: Based on the chemical structure of this compound and the behavior of similar compounds, there are two primary potential degradation pathways in aqueous solutions:

  • Hydrolysis of the cyanopyrrolidine moiety: The nitrile group (-CN) on the pyrrolidine ring can be susceptible to hydrolysis, which would convert it into a carboxylic acid. This is a known metabolic pathway for some cyanopyrrolidine-containing DPP-IV inhibitors. The rate of this hydrolysis is often pH-dependent.

  • Cyclization: In the solid state, this compound has been observed to form a cyclized degradation product.[1] While this was noted in solid form, the potential for this to occur in solution, particularly under certain pH or temperature conditions, should be considered.

Q4: Which buffer systems are recommended for in vitro assays with this compound?

A4: For in vitro DPP-IV inhibition assays, buffers such as Tris-HCl and HEPES are commonly used.[2][3][4][5] The choice of buffer should be guided by the specific requirements of your assay system. It is crucial to qualify the stability of this compound in your chosen buffer system under your experimental conditions (see Q5).

Q5: How can I assess the stability of this compound in my specific buffer solution?

A5: To determine the stability of this compound in your experimental setup, a simple time-course experiment can be performed. This is crucial for ensuring the integrity of your results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity over time in an experiment. Degradation of this compound in the aqueous buffer.Perform a stability study in your experimental buffer (see Experimental Protocols). Consider preparing fresh working solutions immediately before use. If degradation is confirmed, investigate alternative buffer systems or pH values.
Inconsistent results between experiments. Inconsistent age of prepared this compound working solutions.Standardize the preparation of working solutions. Prepare them fresh for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Precipitation of this compound during long-term incubation. Poor solubility of this compound in the chosen buffer at the experimental temperature.Re-evaluate the final concentration of this compound. Consider the inclusion of a non-ionic surfactant (e.g., Tween-20 at a low concentration), but verify its compatibility with your assay.

Summary of this compound Stability Considerations

Parameter Recommendation / Consideration
Stock Solution Solvent DMSO
Storage of Stock Solution Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Working Solution Preparation Dilute the DMSO stock into the final aqueous buffer immediately before use.
Choice of Aqueous Buffer Tris-HCl and HEPES are commonly used for DPP-IV assays. The optimal buffer should be determined experimentally.
Influence of pH pH can significantly impact the rate of hydrolysis.[6][7][8] It is advisable to assess stability at the pH of your experiment.
Influence of Temperature Higher temperatures can accelerate degradation. Prepare and use solutions at the experimental temperature and avoid prolonged storage at elevated temperatures.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer using HPLC

This protocol provides a general method for determining the stability of this compound in a specific buffer solution over time.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in your chosen aqueous buffer (e.g., 100 mM Tris-HCl, pH 7.4). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and consistent across all samples.

  • Incubation:

    • Incubate the 10 µM this compound solution at your experimental temperature (e.g., 37°C).

    • Protect the solution from light if photostability is a concern.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

    • The t=0 sample should be taken immediately after preparation.

  • Sample Quenching and Storage:

    • Immediately quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or methanol. This will also precipitate buffer salts.

    • If not analyzing immediately, store the quenched samples at -20°C or -80°C.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with UV detection. A C18 column is a common starting point.

    • The mobile phase will need to be optimized but will likely consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Monitor the peak area of the this compound parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at t=0.

    • Plot the percentage of this compound remaining versus time.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working incubate Incubate at Experimental Temperature prep_working->incubate timepoints Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->timepoints quench Quench with Acetonitrile/Methanol timepoints->quench hplc HPLC Analysis quench->hplc data_analysis Plot % Remaining vs. Time hplc->data_analysis

Caption: Workflow for assessing this compound stability in a buffer.

degradation_pathway Potential Degradation Pathways for this compound in Aqueous Solution cluster_pathways Degradation Pathways cluster_products Degradation Products AMG222 This compound (Active Compound) hydrolysis Hydrolysis of Cyanopyrrolidine AMG222->hydrolysis pH, Temp cyclization Intramolecular Cyclization AMG222->cyclization pH, Temp acid_metabolite Carboxylic Acid Derivative (Inactive) hydrolysis->acid_metabolite cyclized_product Cyclized Product (Inactive) cyclization->cyclized_product

Caption: Potential degradation pathways of this compound in solution.

References

Technical Support Center: Minimizing Compound-222 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Compound-222-associated toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our primary cell cultures shortly after introducing Compound-222. What are the potential causes?

A1: High initial cytotoxicity can stem from several factors:

  • Incorrect Dosing: The concentration of Compound-222 may be too high for the specific primary cell type being used. Primary cells are often more sensitive than immortalized cell lines.

  • Solvent Toxicity: The solvent used to dissolve Compound-222 (e.g., DMSO) may be at a toxic concentration. It is crucial to keep the final solvent concentration consistent across all wells and as low as possible.

  • Rapid Compound Degradation: Compound-222 might be unstable in the culture medium, leading to the formation of toxic byproducts.

  • Suboptimal Cell Health: The primary cells may have been stressed prior to the experiment due to issues with thawing, seeding density, or overall culture conditions.[1][2][3]

Q2: How can we determine the optimal, non-toxic concentration range for Compound-222?

A2: A dose-response study is essential. We recommend performing a broad-range dose-response curve to determine the EC50 (half-maximal effective concentration) and the CC50 (half-maximal cytotoxic concentration). This will help you identify a therapeutic window where the compound is effective without causing significant cell death.

Q3: Our primary cells are detaching from the culture plate after treatment with Compound-222. What does this indicate and how can we prevent it?

A3: Cell detachment can be a sign of apoptosis or necrosis. It can also be caused by the compound interfering with cell adhesion molecules.

  • Troubleshooting Steps:

    • Verify that the culture plates are appropriately coated with an extracellular matrix (e.g., collagen, fibronectin) if required for your specific cell type.[1]

    • Ensure the time between removing the coating solution and adding the cells is minimal to prevent the matrix from drying out.[1]

    • Perform an apoptosis assay (e.g., Annexin V staining) to determine if the detachment is due to programmed cell death.

Q4: We suspect off-target effects of Compound-222 are contributing to toxicity. How can we investigate this?

A4: Investigating off-target effects is a critical step.

  • Literature Review: Research the known targets of Compound-222 and similar chemical structures to identify potential unintended interactions.

  • Pathway Analysis: Utilize transcriptomics or proteomics to analyze changes in gene and protein expression in response to Compound-222. This can reveal unexpected pathway activation or inhibition.

  • Competitive Binding Assays: If a primary off-target is suspected, competitive binding assays can confirm this interaction.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure accurate cell counting and even distribution of cells in each well. Use a microscope to confirm appropriate seeding density before incubation.[1]
Variation in Compound-222 Preparation Prepare a fresh stock solution of Compound-222 for each experiment. Ensure complete dissolution and vortex thoroughly before diluting.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Passage Number of Primary Cells Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive subculturing.[2]
Issue 2: Delayed Onset of Cytotoxicity
Potential Cause Recommended Solution
Metabolic Activation of Compound-222 Primary cells, especially hepatocytes, can metabolize compounds into more toxic forms over time.[4][5] Consider performing time-course experiments to monitor viability at multiple time points.
Induction of Apoptosis The compound may be triggering a programmed cell death pathway, which can take longer to manifest than acute necrosis. Utilize assays that can detect early and late-stage apoptosis.
Nutrient Depletion or Waste Accumulation The presence of Compound-222 may alter cellular metabolism, leading to faster depletion of essential nutrients or accumulation of toxic waste products. Consider replenishing the media more frequently.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at the recommended seeding density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Compound-222 in the appropriate culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the old medium from the cells and add the diluted Compound-222 and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions to measure cell viability.

  • Data Analysis: Plot the cell viability against the log of the Compound-222 concentration to determine the CC50 value.

Protocol 2: Apoptosis Assessment by Annexin V Staining
  • Cell Treatment: Treat cells with Compound-222 at the desired concentrations and a vehicle control for the specified time.

  • Cell Harvesting: Gently collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

Compound222_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Compound-222 Compound-222 Compound-222->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Apoptosis_Regulator Apoptosis Regulator Kinase_A->Apoptosis_Regulator Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for Compound-222 induced toxicity.

Experimental Workflow Diagram

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Assay (CC50) start->dose_response mechanism_studies Mechanism of Toxicity Studies dose_response->mechanism_studies apoptosis Apoptosis vs. Necrosis Assay mechanism_studies->apoptosis off_target Off-Target Analysis mechanism_studies->off_target optimization Protocol Optimization apoptosis->optimization off_target->optimization end End: Minimized Toxicity Protocol optimization->end

Caption: Workflow for investigating and minimizing Compound-222 toxicity.

Troubleshooting Logic Diagram

Troubleshooting_Logic high_toxicity High Cytotoxicity Observed? check_dose Verify Compound Concentration high_toxicity->check_dose Yes detachment Cell Detachment? high_toxicity->detachment No check_solvent Check Solvent Toxicity check_dose->check_solvent check_cells Assess Initial Cell Health check_solvent->check_cells dose_curve Perform Dose-Response Curve check_cells->dose_curve apoptosis_assay Run Apoptosis Assay coating Check Plate Coating detachment->coating Yes continue_exp Continue Experiment detachment->continue_exp No coating->apoptosis_assay

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Technical Support Center: Minimizing Compound-222 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Compound-222-associated toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our primary cell cultures shortly after introducing Compound-222. What are the potential causes?

A1: High initial cytotoxicity can stem from several factors:

  • Incorrect Dosing: The concentration of Compound-222 may be too high for the specific primary cell type being used. Primary cells are often more sensitive than immortalized cell lines.

  • Solvent Toxicity: The solvent used to dissolve Compound-222 (e.g., DMSO) may be at a toxic concentration. It is crucial to keep the final solvent concentration consistent across all wells and as low as possible.

  • Rapid Compound Degradation: Compound-222 might be unstable in the culture medium, leading to the formation of toxic byproducts.

  • Suboptimal Cell Health: The primary cells may have been stressed prior to the experiment due to issues with thawing, seeding density, or overall culture conditions.[1][2][3]

Q2: How can we determine the optimal, non-toxic concentration range for Compound-222?

A2: A dose-response study is essential. We recommend performing a broad-range dose-response curve to determine the EC50 (half-maximal effective concentration) and the CC50 (half-maximal cytotoxic concentration). This will help you identify a therapeutic window where the compound is effective without causing significant cell death.

Q3: Our primary cells are detaching from the culture plate after treatment with Compound-222. What does this indicate and how can we prevent it?

A3: Cell detachment can be a sign of apoptosis or necrosis. It can also be caused by the compound interfering with cell adhesion molecules.

  • Troubleshooting Steps:

    • Verify that the culture plates are appropriately coated with an extracellular matrix (e.g., collagen, fibronectin) if required for your specific cell type.[1]

    • Ensure the time between removing the coating solution and adding the cells is minimal to prevent the matrix from drying out.[1]

    • Perform an apoptosis assay (e.g., Annexin V staining) to determine if the detachment is due to programmed cell death.

Q4: We suspect off-target effects of Compound-222 are contributing to toxicity. How can we investigate this?

A4: Investigating off-target effects is a critical step.

  • Literature Review: Research the known targets of Compound-222 and similar chemical structures to identify potential unintended interactions.

  • Pathway Analysis: Utilize transcriptomics or proteomics to analyze changes in gene and protein expression in response to Compound-222. This can reveal unexpected pathway activation or inhibition.

  • Competitive Binding Assays: If a primary off-target is suspected, competitive binding assays can confirm this interaction.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure accurate cell counting and even distribution of cells in each well. Use a microscope to confirm appropriate seeding density before incubation.[1]
Variation in Compound-222 Preparation Prepare a fresh stock solution of Compound-222 for each experiment. Ensure complete dissolution and vortex thoroughly before diluting.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Passage Number of Primary Cells Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive subculturing.[2]
Issue 2: Delayed Onset of Cytotoxicity
Potential Cause Recommended Solution
Metabolic Activation of Compound-222 Primary cells, especially hepatocytes, can metabolize compounds into more toxic forms over time.[4][5] Consider performing time-course experiments to monitor viability at multiple time points.
Induction of Apoptosis The compound may be triggering a programmed cell death pathway, which can take longer to manifest than acute necrosis. Utilize assays that can detect early and late-stage apoptosis.
Nutrient Depletion or Waste Accumulation The presence of Compound-222 may alter cellular metabolism, leading to faster depletion of essential nutrients or accumulation of toxic waste products. Consider replenishing the media more frequently.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at the recommended seeding density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Compound-222 in the appropriate culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the old medium from the cells and add the diluted Compound-222 and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions to measure cell viability.

  • Data Analysis: Plot the cell viability against the log of the Compound-222 concentration to determine the CC50 value.

Protocol 2: Apoptosis Assessment by Annexin V Staining
  • Cell Treatment: Treat cells with Compound-222 at the desired concentrations and a vehicle control for the specified time.

  • Cell Harvesting: Gently collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

Compound222_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Compound-222 Compound-222 Compound-222->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Apoptosis_Regulator Apoptosis Regulator Kinase_A->Apoptosis_Regulator Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for Compound-222 induced toxicity.

Experimental Workflow Diagram

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Assay (CC50) start->dose_response mechanism_studies Mechanism of Toxicity Studies dose_response->mechanism_studies apoptosis Apoptosis vs. Necrosis Assay mechanism_studies->apoptosis off_target Off-Target Analysis mechanism_studies->off_target optimization Protocol Optimization apoptosis->optimization off_target->optimization end End: Minimized Toxicity Protocol optimization->end

Caption: Workflow for investigating and minimizing Compound-222 toxicity.

Troubleshooting Logic Diagram

Troubleshooting_Logic high_toxicity High Cytotoxicity Observed? check_dose Verify Compound Concentration high_toxicity->check_dose Yes detachment Cell Detachment? high_toxicity->detachment No check_solvent Check Solvent Toxicity check_dose->check_solvent check_cells Assess Initial Cell Health check_solvent->check_cells dose_curve Perform Dose-Response Curve check_cells->dose_curve apoptosis_assay Run Apoptosis Assay coating Check Plate Coating detachment->coating Yes continue_exp Continue Experiment detachment->continue_exp No coating->apoptosis_assay

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Adjusting Amg-222 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AMG-232 (KRT-232)

This guide provides technical support for researchers using AMG-232, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Proper experimental design, particularly the optimization of incubation time, is critical for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is AMG-232 and what is its mechanism of action?

A1: AMG-232, also known as KRT-232 or Navtemadlin, is a highly potent and selective small-molecule inhibitor that disrupts the interaction between the MDM2 protein and the p53 tumor suppressor.[1][2][3] In cancer cells with wild-type (WT) p53, MDM2 often becomes overexpressed, leading to the targeted degradation of p53 and allowing unchecked cell growth.[4] AMG-232 binds to MDM2 in the p53-binding pocket with high affinity, preventing MDM2 from binding to and degrading p53.[2][5] This stabilizes p53, leading to the activation of the p53 pathway, which can result in cell-cycle arrest, apoptosis (programmed cell death), and the suppression of tumor cell proliferation.[1][5][6]

Q2: Why is incubation time a critical parameter when using AMG-232?

A2: The cellular response to AMG-232 is a biological process that unfolds over time. The optimal incubation time is crucial for observing the desired biological endpoint and depends on several factors:

  • Mechanism of Action: P53 activation triggers a cascade of downstream events. Sufficient time is required for the transcription and translation of p53 target genes (like p21), followed by the execution of cellular programs such as cell cycle arrest or apoptosis.[4][5]

  • Cell Line Characteristics: Different cell lines have varying doubling times, metabolic rates, and inherent sensitivities to p53 activation. A rapidly dividing cell line might show effects sooner than a slow-growing one.

  • Endpoint Being Measured: The time required to detect different outcomes varies. For example, the induction of p21 mRNA may be detectable within hours, while significant apoptosis might only be apparent after 24 to 72 hours.[7]

  • Concentration: The concentration of AMG-232 used can influence the kinetics of the response. Higher concentrations may elicit a faster and more robust response, but also risk off-target effects or acute toxicity.

Q3: What is the typical range of incubation times reported in the literature for in vitro studies?

A3: Published studies using AMG-232 and other MDM2 inhibitors show a range of incubation times, typically from 24 to 72 hours for cell viability and apoptosis assays.[7][8][9] For instance, many cell growth inhibition assays are conducted over a 72-hour period to determine IC50 values.[8][9][10] However, earlier time points (e.g., 4 to 24 hours) are often used for mechanistic studies, such as measuring the induction of p53 target genes like p21.[10]

Q4: Does the p53 status of my cell line affect the experimental outcome?

A4: Absolutely. The primary mechanism of AMG-232 relies on the presence of functional, wild-type p53.[4]

  • p53 Wild-Type (p53-WT) Cells: These cells are expected to be sensitive to AMG-232. The inhibitor will stabilize p53, leading to growth inhibition and/or apoptosis.[5][10]

  • p53-Mutant or Null Cells: These cells are generally resistant to AMG-232, as the target pathway is already compromised.[4][8][10] It is crucial to confirm the p53 status of your cell lines before starting experiments.

Troubleshooting Guide

Issue 1: Low or No Efficacy (Minimal Cell Death or Growth Inhibition)

Possible Cause Troubleshooting Step
Incubation Time is Too Short The biological cascade from p53 activation to apoptosis takes time. Extend the incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal window for your specific cell line and endpoint.[7]
Suboptimal Drug Concentration The concentration of AMG-232 may be too low. Perform a dose-response experiment to determine the IC50 value for your cell line. Published IC50 values for sensitive lines often range from nanomolar to low micromolar.[8][11]
Incorrect p53 Status The cell line may have a mutated or non-functional p53, rendering it resistant to MDM2 inhibition.[10] Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database.
Cell Culture Conditions High serum concentrations or other factors in the media could interfere with drug activity. Ensure consistent and appropriate culture conditions.

Issue 2: High Cell Toxicity in Control (DMSO-Treated) Wells

Possible Cause Troubleshooting Step
DMSO Concentration is Too High Ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity.
Poor Cell Health Cells may have been unhealthy at the time of seeding (e.g., high passage number, mycoplasma contamination, over-confluent). Use low-passage, healthy cells and ensure they are seeded at an appropriate density.
Extended Incubation Very long incubation times (e.g., > 96 hours) can lead to nutrient depletion and waste accumulation, causing cell death unrelated to the drug treatment. Ensure your assay duration is appropriate for the cell density and plate format.

Data Presentation: In Vitro Efficacy of AMG-232

The following table summarizes reported IC50 values for AMG-232 in various p53 wild-type cancer cell lines, demonstrating the typical concentration range and treatment duration used in cell growth inhibition assays.

Cell LineCancer TypeIncubation TimeIC50 Value
SJSA-1Osteosarcoma72 hours9.4 nM[8]
HCT116Colorectal Carcinoma72 hours10 nM[12]
ACHNRenal Cell Carcinoma72 hours23.8 nM[8]
464T (GSC)Glioblastoma Stem CellNot Specified5.3 nM[11]
AMO-1Multiple MyelomaNot Specified386.1 nM[13]

Experimental Protocols

Protocol: Determining Optimal Incubation Time via Time-Course Viability Assay

This protocol describes a method to determine the optimal incubation time for AMG-232 in a specific cell line using a common viability assay (e.g., CellTiter-Glo® or MTT).

Materials:

  • p53-WT cancer cell line of interest

  • AMG-232 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Sterile 96-well, clear-bottom, white-walled plates (for luminescence) or clear plates (for absorbance)

  • Viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Methodology:

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Seed cells into three 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate plates for 18-24 hours to allow cells to attach and resume growth.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of AMG-232 in complete medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM.

    • Include a "vehicle control" (DMSO only, at the same final concentration as the highest drug dose) and a "no cells" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or controls to the appropriate wells.

  • Incubation:

    • Place the three plates back into the incubator.

    • Plate 1: Incubate for 24 hours .

    • Plate 2: Incubate for 48 hours .

    • Plate 3: Incubate for 72 hours .

  • Viability Measurement:

    • At each time point (24h, 48h, 72h), remove the corresponding plate from the incubator.

    • Allow the plate to equilibrate to room temperature for ~30 minutes.

    • Perform the viability assay according to the manufacturer's instructions.

    • Read the plate on the appropriate plate reader.

  • Data Analysis:

    • Subtract the blank values from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the AMG-232 concentration for each time point.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each incubation time. The optimal time is typically the one that provides a robust assay window and a stable IC50 value.

Visualizations

Signaling Pathway

AMG232_Mechanism cluster_0 Normal State (High MDM2) cluster_1 AMG-232 Treatment p53_1 p53 MDM2_1 MDM2 p53_1->MDM2_1 Binding Proteasome Proteasome MDM2_1->Proteasome Targets p53 for Degradation p53 Degradation Proteasome->Degradation AMG232 AMG-232 MDM2_2 MDM2 AMG232->MDM2_2 Inhibits p53_2 p53 p21 p21 p53_2->p21 Activates MDM2_2->p53_2 Binding Blocked Apoptosis Cell Cycle Arrest Apoptosis p21->Apoptosis

Caption: Mechanism of action for AMG-232, an MDM2 inhibitor.

Experimental Workflow

Time_Course_Workflow cluster_timepoints Incubation Timepoints cluster_assays Viability Assay start Start seed Seed cells in 3 x 96-well plates start->seed incubate1 Incubate 24h (for attachment) seed->incubate1 treat Treat with AMG-232 serial dilution & controls incubate1->treat incubate24 Incubate Plate 1 for 24 hours treat->incubate24 incubate48 Incubate Plate 2 for 48 hours treat->incubate48 incubate72 Incubate Plate 3 for 72 hours treat->incubate72 assay24 Perform assay on Plate 1 incubate24->assay24 assay48 Perform assay on Plate 2 incubate48->assay48 assay72 Perform assay on Plate 3 incubate72->assay72 analyze Analyze Data: - Normalize to control - Plot dose-response curves - Calculate IC50 for each timepoint assay24->analyze assay48->analyze assay72->analyze end Determine Optimal Incubation Time analyze->end

Caption: Workflow for determining optimal AMG-232 incubation time.

Troubleshooting Logic

Troubleshooting_Flow start Suboptimal Results (e.g., low efficacy) q_time Was a time-course experiment performed? start->q_time a_time_no Action: Perform time-course (e.g., 24, 48, 72h) to find the optimal endpoint window. q_time->a_time_no No q_p53 Is the cell line confirmed p53 wild-type? q_time->q_p53 Yes a_time_no->q_p53 a_p53_no Action: Verify p53 status. AMG-232 is ineffective in p53-mutant/null cells. q_p53->a_p53_no No q_conc Was a dose-response experiment performed? q_p53->q_conc Yes end Re-evaluate with optimized protocol. a_p53_no->end a_conc_no Action: Determine IC50. Concentration may be too low. q_conc->a_conc_no No q_conc->end Yes a_conc_no->end

References

Adjusting Amg-222 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AMG-232 (KRT-232)

This guide provides technical support for researchers using AMG-232, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Proper experimental design, particularly the optimization of incubation time, is critical for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is AMG-232 and what is its mechanism of action?

A1: AMG-232, also known as KRT-232 or Navtemadlin, is a highly potent and selective small-molecule inhibitor that disrupts the interaction between the MDM2 protein and the p53 tumor suppressor.[1][2][3] In cancer cells with wild-type (WT) p53, MDM2 often becomes overexpressed, leading to the targeted degradation of p53 and allowing unchecked cell growth.[4] AMG-232 binds to MDM2 in the p53-binding pocket with high affinity, preventing MDM2 from binding to and degrading p53.[2][5] This stabilizes p53, leading to the activation of the p53 pathway, which can result in cell-cycle arrest, apoptosis (programmed cell death), and the suppression of tumor cell proliferation.[1][5][6]

Q2: Why is incubation time a critical parameter when using AMG-232?

A2: The cellular response to AMG-232 is a biological process that unfolds over time. The optimal incubation time is crucial for observing the desired biological endpoint and depends on several factors:

  • Mechanism of Action: P53 activation triggers a cascade of downstream events. Sufficient time is required for the transcription and translation of p53 target genes (like p21), followed by the execution of cellular programs such as cell cycle arrest or apoptosis.[4][5]

  • Cell Line Characteristics: Different cell lines have varying doubling times, metabolic rates, and inherent sensitivities to p53 activation. A rapidly dividing cell line might show effects sooner than a slow-growing one.

  • Endpoint Being Measured: The time required to detect different outcomes varies. For example, the induction of p21 mRNA may be detectable within hours, while significant apoptosis might only be apparent after 24 to 72 hours.[7]

  • Concentration: The concentration of AMG-232 used can influence the kinetics of the response. Higher concentrations may elicit a faster and more robust response, but also risk off-target effects or acute toxicity.

Q3: What is the typical range of incubation times reported in the literature for in vitro studies?

A3: Published studies using AMG-232 and other MDM2 inhibitors show a range of incubation times, typically from 24 to 72 hours for cell viability and apoptosis assays.[7][8][9] For instance, many cell growth inhibition assays are conducted over a 72-hour period to determine IC50 values.[8][9][10] However, earlier time points (e.g., 4 to 24 hours) are often used for mechanistic studies, such as measuring the induction of p53 target genes like p21.[10]

Q4: Does the p53 status of my cell line affect the experimental outcome?

A4: Absolutely. The primary mechanism of AMG-232 relies on the presence of functional, wild-type p53.[4]

  • p53 Wild-Type (p53-WT) Cells: These cells are expected to be sensitive to AMG-232. The inhibitor will stabilize p53, leading to growth inhibition and/or apoptosis.[5][10]

  • p53-Mutant or Null Cells: These cells are generally resistant to AMG-232, as the target pathway is already compromised.[4][8][10] It is crucial to confirm the p53 status of your cell lines before starting experiments.

Troubleshooting Guide

Issue 1: Low or No Efficacy (Minimal Cell Death or Growth Inhibition)

Possible Cause Troubleshooting Step
Incubation Time is Too Short The biological cascade from p53 activation to apoptosis takes time. Extend the incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal window for your specific cell line and endpoint.[7]
Suboptimal Drug Concentration The concentration of AMG-232 may be too low. Perform a dose-response experiment to determine the IC50 value for your cell line. Published IC50 values for sensitive lines often range from nanomolar to low micromolar.[8][11]
Incorrect p53 Status The cell line may have a mutated or non-functional p53, rendering it resistant to MDM2 inhibition.[10] Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database.
Cell Culture Conditions High serum concentrations or other factors in the media could interfere with drug activity. Ensure consistent and appropriate culture conditions.

Issue 2: High Cell Toxicity in Control (DMSO-Treated) Wells

Possible Cause Troubleshooting Step
DMSO Concentration is Too High Ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity.
Poor Cell Health Cells may have been unhealthy at the time of seeding (e.g., high passage number, mycoplasma contamination, over-confluent). Use low-passage, healthy cells and ensure they are seeded at an appropriate density.
Extended Incubation Very long incubation times (e.g., > 96 hours) can lead to nutrient depletion and waste accumulation, causing cell death unrelated to the drug treatment. Ensure your assay duration is appropriate for the cell density and plate format.

Data Presentation: In Vitro Efficacy of AMG-232

The following table summarizes reported IC50 values for AMG-232 in various p53 wild-type cancer cell lines, demonstrating the typical concentration range and treatment duration used in cell growth inhibition assays.

Cell LineCancer TypeIncubation TimeIC50 Value
SJSA-1Osteosarcoma72 hours9.4 nM[8]
HCT116Colorectal Carcinoma72 hours10 nM[12]
ACHNRenal Cell Carcinoma72 hours23.8 nM[8]
464T (GSC)Glioblastoma Stem CellNot Specified5.3 nM[11]
AMO-1Multiple MyelomaNot Specified386.1 nM[13]

Experimental Protocols

Protocol: Determining Optimal Incubation Time via Time-Course Viability Assay

This protocol describes a method to determine the optimal incubation time for AMG-232 in a specific cell line using a common viability assay (e.g., CellTiter-Glo® or MTT).

Materials:

  • p53-WT cancer cell line of interest

  • AMG-232 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Sterile 96-well, clear-bottom, white-walled plates (for luminescence) or clear plates (for absorbance)

  • Viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Methodology:

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Seed cells into three 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate plates for 18-24 hours to allow cells to attach and resume growth.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of AMG-232 in complete medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM.

    • Include a "vehicle control" (DMSO only, at the same final concentration as the highest drug dose) and a "no cells" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or controls to the appropriate wells.

  • Incubation:

    • Place the three plates back into the incubator.

    • Plate 1: Incubate for 24 hours .

    • Plate 2: Incubate for 48 hours .

    • Plate 3: Incubate for 72 hours .

  • Viability Measurement:

    • At each time point (24h, 48h, 72h), remove the corresponding plate from the incubator.

    • Allow the plate to equilibrate to room temperature for ~30 minutes.

    • Perform the viability assay according to the manufacturer's instructions.

    • Read the plate on the appropriate plate reader.

  • Data Analysis:

    • Subtract the blank values from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the AMG-232 concentration for each time point.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each incubation time. The optimal time is typically the one that provides a robust assay window and a stable IC50 value.

Visualizations

Signaling Pathway

AMG232_Mechanism cluster_0 Normal State (High MDM2) cluster_1 AMG-232 Treatment p53_1 p53 MDM2_1 MDM2 p53_1->MDM2_1 Binding Proteasome Proteasome MDM2_1->Proteasome Targets p53 for Degradation p53 Degradation Proteasome->Degradation AMG232 AMG-232 MDM2_2 MDM2 AMG232->MDM2_2 Inhibits p53_2 p53 p21 p21 p53_2->p21 Activates MDM2_2->p53_2 Binding Blocked Apoptosis Cell Cycle Arrest Apoptosis p21->Apoptosis

Caption: Mechanism of action for AMG-232, an MDM2 inhibitor.

Experimental Workflow

Time_Course_Workflow cluster_timepoints Incubation Timepoints cluster_assays Viability Assay start Start seed Seed cells in 3 x 96-well plates start->seed incubate1 Incubate 24h (for attachment) seed->incubate1 treat Treat with AMG-232 serial dilution & controls incubate1->treat incubate24 Incubate Plate 1 for 24 hours treat->incubate24 incubate48 Incubate Plate 2 for 48 hours treat->incubate48 incubate72 Incubate Plate 3 for 72 hours treat->incubate72 assay24 Perform assay on Plate 1 incubate24->assay24 assay48 Perform assay on Plate 2 incubate48->assay48 assay72 Perform assay on Plate 3 incubate72->assay72 analyze Analyze Data: - Normalize to control - Plot dose-response curves - Calculate IC50 for each timepoint assay24->analyze assay48->analyze assay72->analyze end Determine Optimal Incubation Time analyze->end

Caption: Workflow for determining optimal AMG-232 incubation time.

Troubleshooting Logic

Troubleshooting_Flow start Suboptimal Results (e.g., low efficacy) q_time Was a time-course experiment performed? start->q_time a_time_no Action: Perform time-course (e.g., 24, 48, 72h) to find the optimal endpoint window. q_time->a_time_no No q_p53 Is the cell line confirmed p53 wild-type? q_time->q_p53 Yes a_time_no->q_p53 a_p53_no Action: Verify p53 status. AMG-232 is ineffective in p53-mutant/null cells. q_p53->a_p53_no No q_conc Was a dose-response experiment performed? q_p53->q_conc Yes end Re-evaluate with optimized protocol. a_p53_no->end a_conc_no Action: Determine IC50. Concentration may be too low. q_conc->a_conc_no No q_conc->end Yes a_conc_no->end

References

Validation & Comparative

A Comparative Guide to DPP-4 Inhibitors: Profiling AMG-222 Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves enhancing the endogenous incretin (B1656795) system, offers a glucose-dependent approach to lowering blood glucose levels with a generally low risk of hypoglycemia. This guide provides a comparative analysis of the investigational DPP-4 inhibitor, AMG-222, alongside established and widely prescribed agents in its class: sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin.

While comprehensive clinical data on this compound remains limited in the public domain, this guide synthesizes available preclinical information and contrasts it with the extensive data from clinical trials of approved DPP-4 inhibitors. The following sections detail the biochemical potency, pharmacokinetic profiles, clinical efficacy, and safety of these compounds, supported by experimental data and methodologies.

Biochemical Potency and Selectivity

The in vitro inhibitory potency against the DPP-4 enzyme is a key determinant of a drug's therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Furthermore, selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical safety consideration to minimize off-target effects.

InhibitorDPP-4 IC50 (nM)DPP-4 Ki (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
This compound Data not availableData not availableData not availableData not available
Sitagliptin19[1]->2600-fold>4000-fold
Vildagliptin62[1]->200-fold>30-fold[2]
Saxagliptin50[1]0.6>400-fold>80-fold
Linagliptin1[1]->10000-fold>10000-fold
Alogliptin<10->10000-fold>10000-fold

Pharmacokinetic Profiles

The pharmacokinetic properties of DPP-4 inhibitors influence their dosing frequency, potential for drug-drug interactions, and use in specific patient populations, such as those with renal impairment. This compound is described as a slow-on, tight-binding, and slowly reversible inhibitor.[3] This characteristic, along with its concentration-dependent plasma protein binding, suggests a potential for sustained DPP-4 inhibition.

ParameterThis compoundSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Bioavailability (%) Data not available~87~85~67~30~100
Tmax (hours) Data not available1-41.721.51-2
Half-life (hours) Long dissociation half-life (730 min)[3]12.41.5-4.52.5 (parent), 3.1 (active metabolite)100-12021
Elimination Data not availablePrimarily renalHepatic metabolism and renalHepatic metabolism and renalPrimarily fecalPrimarily renal
Dose Adjustment in Renal Impairment Data not availableYesYesYesNoYes

Clinical Efficacy: Glycemic Control

The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Clinical trials have consistently demonstrated the ability of DPP-4 inhibitors to lower HbA1c levels in patients with type 2 diabetes, both as monotherapy and in combination with other glucose-lowering drugs.

InhibitorMonotherapy HbA1c Reduction (Placebo-Corrected)Add-on to Metformin HbA1c Reduction (Placebo-Corrected)
This compound Data not availableData not available
Sitagliptin-0.6% to -0.8%-0.7% to -1.0%
Vildagliptin-0.5% to -1.1%-0.7% to -1.1%
Saxagliptin-0.4% to -0.5%-0.6% to -0.8%
Linagliptin-0.5% to -0.7%-0.6%
Alogliptin-0.5% to -0.6%-0.6%

Safety and Tolerability

DPP-4 inhibitors are generally well-tolerated. The most common adverse events reported in clinical trials include nasopharyngitis, headache, and upper respiratory tract infections. The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.

Adverse EventThis compoundSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Hypoglycemia (vs. placebo) Data not availableLow risk, similar to placeboLow risk, similar to placeboLow risk, similar to placeboLow risk, similar to placeboLow risk, similar to placebo
Nasopharyngitis Data not availableCommonCommonCommonCommonCommon
Headache Data not availableCommonCommonCommonCommonCommon
Pancreatitis Data not availableRare postmarketing reportsRare postmarketing reportsRare postmarketing reportsRare postmarketing reportsRare postmarketing reports
Heart Failure Hospitalization Data not availableNo increased risk observed in TECOS trialNo increased risk observedIncreased risk observed in SAVOR-TIMI 53 trialNo increased risk observed in CARMELINA trialPotential increased risk in patients with pre-existing heart failure in EXAMINE trial

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.

  • Reagents and Materials : Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), and the test compounds (e.g., this compound and other DPP-4 inhibitors).

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The enzyme and the test compound are pre-incubated in a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis : The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Design for Efficacy and Safety Assessment of DPP-4 Inhibitors

Phase III clinical trials for DPP-4 inhibitors typically follow a randomized, double-blind, placebo-controlled design.

  • Patient Population : Adults with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise, or on a stable dose of metformin.

  • Treatment Arms :

    • Test drug (e.g., this compound) at one or more dose levels.

    • Placebo.

    • Active comparator (another DPP-4 inhibitor) may be included in some trials.

  • Duration : Typically 24 to 52 weeks.

  • Primary Endpoint : Change from baseline in HbA1c at the end of the treatment period.

  • Secondary Endpoints :

    • Change from baseline in fasting plasma glucose.

    • Proportion of patients achieving a target HbA1c (e.g., <7.0%).

    • Change in body weight.

  • Safety Assessments : Monitoring and recording of all adverse events, including vital signs, laboratory tests (including renal and liver function), and specific events of interest such as hypoglycemia, pancreatitis, and cardiovascular events.

Visualizing the Mechanism and Workflow

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver cluster_circulation Circulation Food Food Intake L_cells Intestinal L-cells Food->L_cells Stimulates K_cells Intestinal K-cells Food->K_cells Stimulates GLP1 Active GLP-1 L_cells->GLP1 Secretes GIP Active GIP K_cells->GIP Secretes Beta_cells β-cells Insulin Insulin Beta_cells->Insulin Increases Insulin Secretion Alpha_cells α-cells Glucagon Glucagon Alpha_cells->Glucagon Decreases Glucagon Secretion Liver Hepatic Glucose Production Glucose Blood Glucose Liver->Glucose Decreases Output GLP1->Beta_cells Stimulates (glucose-dependent) GLP1->Alpha_cells Inhibits (glucose-dependent) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate GIP->Beta_cells Stimulates (glucose-dependent) GIP->DPP4 Substrate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates AMG222 This compound (DPP-4 Inhibitor) AMG222->DPP4 Inhibits Insulin->Glucose Lowers Glucagon->Liver Stimulates

Caption: Mechanism of action of this compound and other DPP-4 inhibitors.

Experimental Workflow for Evaluating a Novel DPP-4 Inhibitor

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_postmarket Post-Marketing A1 Compound Synthesis (e.g., this compound) A2 In Vitro DPP-4 Inhibition Assay (IC50) A1->A2 A3 Selectivity Profiling (vs. DPP-8, DPP-9) A2->A3 A4 In Vivo Animal Models (Efficacy & PK/PD) A3->A4 B1 Phase I (Safety, Tolerability, PK in Healthy Volunteers) A4->B1 B2 Phase II (Dose-Ranging & Efficacy in Patients) B1->B2 B3 Phase III (Pivotal Efficacy & Safety Trials) B2->B3 B4 Regulatory Submission & Approval B3->B4 C1 Phase IV (Long-term Safety & Cardiovascular Outcome Trials) B4->C1

Caption: A typical drug development workflow for a novel DPP-4 inhibitor.

References

A Comparative Guide to DPP-4 Inhibitors: Profiling AMG-222 Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves enhancing the endogenous incretin system, offers a glucose-dependent approach to lowering blood glucose levels with a generally low risk of hypoglycemia. This guide provides a comparative analysis of the investigational DPP-4 inhibitor, AMG-222, alongside established and widely prescribed agents in its class: sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin.

While comprehensive clinical data on this compound remains limited in the public domain, this guide synthesizes available preclinical information and contrasts it with the extensive data from clinical trials of approved DPP-4 inhibitors. The following sections detail the biochemical potency, pharmacokinetic profiles, clinical efficacy, and safety of these compounds, supported by experimental data and methodologies.

Biochemical Potency and Selectivity

The in vitro inhibitory potency against the DPP-4 enzyme is a key determinant of a drug's therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Furthermore, selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical safety consideration to minimize off-target effects.

InhibitorDPP-4 IC50 (nM)DPP-4 Ki (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
This compound Data not availableData not availableData not availableData not available
Sitagliptin19[1]->2600-fold>4000-fold
Vildagliptin62[1]->200-fold>30-fold[2]
Saxagliptin50[1]0.6>400-fold>80-fold
Linagliptin1[1]->10000-fold>10000-fold
Alogliptin<10->10000-fold>10000-fold

Pharmacokinetic Profiles

The pharmacokinetic properties of DPP-4 inhibitors influence their dosing frequency, potential for drug-drug interactions, and use in specific patient populations, such as those with renal impairment. This compound is described as a slow-on, tight-binding, and slowly reversible inhibitor.[3] This characteristic, along with its concentration-dependent plasma protein binding, suggests a potential for sustained DPP-4 inhibition.

ParameterThis compoundSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Bioavailability (%) Data not available~87~85~67~30~100
Tmax (hours) Data not available1-41.721.51-2
Half-life (hours) Long dissociation half-life (730 min)[3]12.41.5-4.52.5 (parent), 3.1 (active metabolite)100-12021
Elimination Data not availablePrimarily renalHepatic metabolism and renalHepatic metabolism and renalPrimarily fecalPrimarily renal
Dose Adjustment in Renal Impairment Data not availableYesYesYesNoYes

Clinical Efficacy: Glycemic Control

The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Clinical trials have consistently demonstrated the ability of DPP-4 inhibitors to lower HbA1c levels in patients with type 2 diabetes, both as monotherapy and in combination with other glucose-lowering drugs.

InhibitorMonotherapy HbA1c Reduction (Placebo-Corrected)Add-on to Metformin HbA1c Reduction (Placebo-Corrected)
This compound Data not availableData not available
Sitagliptin-0.6% to -0.8%-0.7% to -1.0%
Vildagliptin-0.5% to -1.1%-0.7% to -1.1%
Saxagliptin-0.4% to -0.5%-0.6% to -0.8%
Linagliptin-0.5% to -0.7%-0.6%
Alogliptin-0.5% to -0.6%-0.6%

Safety and Tolerability

DPP-4 inhibitors are generally well-tolerated. The most common adverse events reported in clinical trials include nasopharyngitis, headache, and upper respiratory tract infections. The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.

Adverse EventThis compoundSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Hypoglycemia (vs. placebo) Data not availableLow risk, similar to placeboLow risk, similar to placeboLow risk, similar to placeboLow risk, similar to placeboLow risk, similar to placebo
Nasopharyngitis Data not availableCommonCommonCommonCommonCommon
Headache Data not availableCommonCommonCommonCommonCommon
Pancreatitis Data not availableRare postmarketing reportsRare postmarketing reportsRare postmarketing reportsRare postmarketing reportsRare postmarketing reports
Heart Failure Hospitalization Data not availableNo increased risk observed in TECOS trialNo increased risk observedIncreased risk observed in SAVOR-TIMI 53 trialNo increased risk observed in CARMELINA trialPotential increased risk in patients with pre-existing heart failure in EXAMINE trial

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.

  • Reagents and Materials : Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), and the test compounds (e.g., this compound and other DPP-4 inhibitors).

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The enzyme and the test compound are pre-incubated in a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis : The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Design for Efficacy and Safety Assessment of DPP-4 Inhibitors

Phase III clinical trials for DPP-4 inhibitors typically follow a randomized, double-blind, placebo-controlled design.

  • Patient Population : Adults with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise, or on a stable dose of metformin.

  • Treatment Arms :

    • Test drug (e.g., this compound) at one or more dose levels.

    • Placebo.

    • Active comparator (another DPP-4 inhibitor) may be included in some trials.

  • Duration : Typically 24 to 52 weeks.

  • Primary Endpoint : Change from baseline in HbA1c at the end of the treatment period.

  • Secondary Endpoints :

    • Change from baseline in fasting plasma glucose.

    • Proportion of patients achieving a target HbA1c (e.g., <7.0%).

    • Change in body weight.

  • Safety Assessments : Monitoring and recording of all adverse events, including vital signs, laboratory tests (including renal and liver function), and specific events of interest such as hypoglycemia, pancreatitis, and cardiovascular events.

Visualizing the Mechanism and Workflow

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver cluster_circulation Circulation Food Food Intake L_cells Intestinal L-cells Food->L_cells Stimulates K_cells Intestinal K-cells Food->K_cells Stimulates GLP1 Active GLP-1 L_cells->GLP1 Secretes GIP Active GIP K_cells->GIP Secretes Beta_cells β-cells Insulin Insulin Beta_cells->Insulin Increases Insulin Secretion Alpha_cells α-cells Glucagon Glucagon Alpha_cells->Glucagon Decreases Glucagon Secretion Liver Hepatic Glucose Production Glucose Blood Glucose Liver->Glucose Decreases Output GLP1->Beta_cells Stimulates (glucose-dependent) GLP1->Alpha_cells Inhibits (glucose-dependent) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate GIP->Beta_cells Stimulates (glucose-dependent) GIP->DPP4 Substrate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates AMG222 This compound (DPP-4 Inhibitor) AMG222->DPP4 Inhibits Insulin->Glucose Lowers Glucagon->Liver Stimulates

Caption: Mechanism of action of this compound and other DPP-4 inhibitors.

Experimental Workflow for Evaluating a Novel DPP-4 Inhibitor

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_postmarket Post-Marketing A1 Compound Synthesis (e.g., this compound) A2 In Vitro DPP-4 Inhibition Assay (IC50) A1->A2 A3 Selectivity Profiling (vs. DPP-8, DPP-9) A2->A3 A4 In Vivo Animal Models (Efficacy & PK/PD) A3->A4 B1 Phase I (Safety, Tolerability, PK in Healthy Volunteers) A4->B1 B2 Phase II (Dose-Ranging & Efficacy in Patients) B1->B2 B3 Phase III (Pivotal Efficacy & Safety Trials) B2->B3 B4 Regulatory Submission & Approval B3->B4 C1 Phase IV (Long-term Safety & Cardiovascular Outcome Trials) B4->C1

Caption: A typical drug development workflow for a novel DPP-4 inhibitor.

References

Validating the Efficacy of Amgen's Mcl-1 Inhibitors with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, is a critical survival factor for many cancer cells. Its overexpression is linked to tumor progression and resistance to various cancer therapies.[1][2][3] Amgen has developed potent and selective Mcl-1 inhibitors, including AMG-176 and AMG-397, which are currently under clinical investigation.[4][5] A crucial aspect of preclinical validation for such targeted therapies is to unequivocally demonstrate that their cytotoxic effects are a direct result of inhibiting their intended target. This guide provides a comparative framework for validating the efficacy of Amgen's Mcl-1 inhibitors by contrasting their effects on cancer cells with and without the genetic knockout of the MCL1 gene.

The Role of Mcl-1 in Apoptosis Signaling

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins, such as the effector proteins BAK and BAX, and "BH3-only" proteins like BIM and NOXA.[1][2][6] This sequestration prevents the oligomerization of BAK and BAX at the outer mitochondrial membrane, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which would otherwise trigger caspase activation and apoptosis.[7] Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and initiating the apoptotic cascade.[4][8]

Mcl1_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptotic Execution Mcl1 Mcl-1 BIM BIM / NOXA Mcl1->BIM sequesters BAK_BAX BAK / BAX Mcl1->BAK_BAX sequesters BIM->BAK_BAX activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK_BAX->MOMP induces CytoC Cytochrome C Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Amgen_Inhibitor Amgen Mcl-1 Inhibitor (e.g., AMG-176/AMG-397) Amgen_Inhibitor->Mcl1 inhibits Experimental_Workflow start Start: Select Mcl-1 dependent cancer cell line crispr Generate Mcl-1 Knockout (KO) cell line using CRISPR-Cas9 start->crispr validation Validate KO: Western Blot & Genomic Sequencing crispr->validation treatment Treat WT and KO cells with Amgen Mcl-1 Inhibitor (dose-response) validation->treatment viability Assess Cell Viability (e.g., CellTiter-Glo) treatment->viability apoptosis Measure Apoptosis (e.g., Annexin V/PI staining) treatment->apoptosis data Analyze Data: Compare IC50 and Apoptosis rates viability->data apoptosis->data conclusion Conclusion: Confirm on-target efficacy data->conclusion Logical_Relationship cluster_WT Wild-Type Cells (Mcl-1 Proficient) cluster_KO Mcl-1 Knockout Cells (Mcl-1 Deficient) WT_NoTx No Treatment Survival_WT Survival WT_NoTx->Survival_WT WT_Tx Treatment with Amgen Mcl-1 Inhibitor Apoptosis_WT Apoptosis WT_Tx->Apoptosis_WT KO_NoTx No Treatment Survival_KO1 Survival KO_NoTx->Survival_KO1 KO_Tx Treatment with Amgen Mcl-1 Inhibitor Survival_KO2 Survival (Resistance) KO_Tx->Survival_KO2

References

Validating the Efficacy of Amgen's Mcl-1 Inhibitors with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, is a critical survival factor for many cancer cells. Its overexpression is linked to tumor progression and resistance to various cancer therapies.[1][2][3] Amgen has developed potent and selective Mcl-1 inhibitors, including AMG-176 and AMG-397, which are currently under clinical investigation.[4][5] A crucial aspect of preclinical validation for such targeted therapies is to unequivocally demonstrate that their cytotoxic effects are a direct result of inhibiting their intended target. This guide provides a comparative framework for validating the efficacy of Amgen's Mcl-1 inhibitors by contrasting their effects on cancer cells with and without the genetic knockout of the MCL1 gene.

The Role of Mcl-1 in Apoptosis Signaling

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins, such as the effector proteins BAK and BAX, and "BH3-only" proteins like BIM and NOXA.[1][2][6] This sequestration prevents the oligomerization of BAK and BAX at the outer mitochondrial membrane, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which would otherwise trigger caspase activation and apoptosis.[7] Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and initiating the apoptotic cascade.[4][8]

Mcl1_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptotic Execution Mcl1 Mcl-1 BIM BIM / NOXA Mcl1->BIM sequesters BAK_BAX BAK / BAX Mcl1->BAK_BAX sequesters BIM->BAK_BAX activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK_BAX->MOMP induces CytoC Cytochrome C Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Amgen_Inhibitor Amgen Mcl-1 Inhibitor (e.g., AMG-176/AMG-397) Amgen_Inhibitor->Mcl1 inhibits Experimental_Workflow start Start: Select Mcl-1 dependent cancer cell line crispr Generate Mcl-1 Knockout (KO) cell line using CRISPR-Cas9 start->crispr validation Validate KO: Western Blot & Genomic Sequencing crispr->validation treatment Treat WT and KO cells with Amgen Mcl-1 Inhibitor (dose-response) validation->treatment viability Assess Cell Viability (e.g., CellTiter-Glo) treatment->viability apoptosis Measure Apoptosis (e.g., Annexin V/PI staining) treatment->apoptosis data Analyze Data: Compare IC50 and Apoptosis rates viability->data apoptosis->data conclusion Conclusion: Confirm on-target efficacy data->conclusion Logical_Relationship cluster_WT Wild-Type Cells (Mcl-1 Proficient) cluster_KO Mcl-1 Knockout Cells (Mcl-1 Deficient) WT_NoTx No Treatment Survival_WT Survival WT_NoTx->Survival_WT WT_Tx Treatment with Amgen Mcl-1 Inhibitor Apoptosis_WT Apoptosis WT_Tx->Apoptosis_WT KO_NoTx No Treatment Survival_KO1 Survival KO_NoTx->Survival_KO1 KO_Tx Treatment with Amgen Mcl-1 Inhibitor Survival_KO2 Survival (Resistance) KO_Tx->Survival_KO2

References

Comparative Analysis of AMG-222 Cross-reactivity with Dipeptidyl Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dipeptidyl peptidase (DPP) inhibitor AMG-222, with a focus on its cross-reactivity with other members of the DPP family, particularly DPP-8 and DPP-9. The selectivity of DPP-4 inhibitors is a critical aspect of their development, as off-target inhibition of other DPP enzymes may lead to undesirable side effects.

Executive Summary

This compound is identified as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] While specific inhibitory concentrations (IC50) for this compound against the closely related enzymes DPP-8 and DPP-9 are not publicly available, this guide provides context by comparing the selectivity profile of other well-characterized DPP-4 inhibitors. The experimental data available for these surrogates consistently demonstrates high selectivity for DPP-4 over other DPP isoforms. This document also outlines a standard experimental protocol for assessing DPP inhibitor selectivity and provides diagrams illustrating the experimental workflow and a relevant signaling pathway.

Data Presentation: Comparative Inhibitory Activity

While specific IC50 values for this compound against DPP-8 and DPP-9 are not available in the public domain, the table below presents the IC50 value for its primary target, DPP-4. To provide a framework for understanding the typical selectivity of DPP-4 inhibitors, data for other representative compounds are included.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
This compound Data available for DPP-4, specific value not publicly disclosed.[1][2]Not availableNot availableNot availableNot available
Sitagliptin 19>10,000>10,000>526>526
Vildagliptin 622,7003,3004453
Saxagliptin 0.632195332
Alogliptin <10>10,000>10,000>1000>1000

Note: IC50 values can vary depending on assay conditions. The data for Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin are compiled from various literature sources for comparative purposes.

Experimental Protocols

A standard method to determine the cross-reactivity of a compound like this compound involves in vitro enzymatic assays.

Protocol: In Vitro Dipeptidyl Peptidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate, e.g., Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the diluted test compound, and the respective DPP enzyme (DPP-4, DPP-8, or DPP-9).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubation of Enzyme & Inhibitor Test_Compound->Incubation DPP_Enzymes DPP-4, DPP-8, DPP-9 Enzymes DPP_Enzymes->Incubation Substrate Fluorogenic Substrate Reaction Addition of Substrate Substrate->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

DPP Inhibition Assay Workflow

dpp4_signaling cluster_extracellular Extracellular Space cluster_pancreatic Pancreatic β-cell GLP1 GLP-1 (Active) DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme Inactivation GLP1R GLP-1 Receptor GLP1->GLP1R GIP GIP (Active) GIP->DPP4_enzyme Inactivation GIPR GIP Receptor GIP->GIPR GLP1_inactive GLP-1 (Inactive) DPP4_enzyme->GLP1_inactive GIP_inactive GIP (Inactive) DPP4_enzyme->GIP_inactive AMG222 This compound AMG222->DPP4_enzyme Inhibition cAMP ↑ cAMP GLP1R->cAMP GIPR->cAMP Insulin Insulin Secretion cAMP->Insulin

DPP-4 Signaling Pathway

References

Comparative Analysis of AMG-222 Cross-reactivity with Dipeptidyl Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dipeptidyl peptidase (DPP) inhibitor AMG-222, with a focus on its cross-reactivity with other members of the DPP family, particularly DPP-8 and DPP-9. The selectivity of DPP-4 inhibitors is a critical aspect of their development, as off-target inhibition of other DPP enzymes may lead to undesirable side effects.

Executive Summary

This compound is identified as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] While specific inhibitory concentrations (IC50) for this compound against the closely related enzymes DPP-8 and DPP-9 are not publicly available, this guide provides context by comparing the selectivity profile of other well-characterized DPP-4 inhibitors. The experimental data available for these surrogates consistently demonstrates high selectivity for DPP-4 over other DPP isoforms. This document also outlines a standard experimental protocol for assessing DPP inhibitor selectivity and provides diagrams illustrating the experimental workflow and a relevant signaling pathway.

Data Presentation: Comparative Inhibitory Activity

While specific IC50 values for this compound against DPP-8 and DPP-9 are not available in the public domain, the table below presents the IC50 value for its primary target, DPP-4. To provide a framework for understanding the typical selectivity of DPP-4 inhibitors, data for other representative compounds are included.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
This compound Data available for DPP-4, specific value not publicly disclosed.[1][2]Not availableNot availableNot availableNot available
Sitagliptin 19>10,000>10,000>526>526
Vildagliptin 622,7003,3004453
Saxagliptin 0.632195332
Alogliptin <10>10,000>10,000>1000>1000

Note: IC50 values can vary depending on assay conditions. The data for Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin are compiled from various literature sources for comparative purposes.

Experimental Protocols

A standard method to determine the cross-reactivity of a compound like this compound involves in vitro enzymatic assays.

Protocol: In Vitro Dipeptidyl Peptidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate, e.g., Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the diluted test compound, and the respective DPP enzyme (DPP-4, DPP-8, or DPP-9).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubation of Enzyme & Inhibitor Test_Compound->Incubation DPP_Enzymes DPP-4, DPP-8, DPP-9 Enzymes DPP_Enzymes->Incubation Substrate Fluorogenic Substrate Reaction Addition of Substrate Substrate->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

DPP Inhibition Assay Workflow

dpp4_signaling cluster_extracellular Extracellular Space cluster_pancreatic Pancreatic β-cell GLP1 GLP-1 (Active) DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme Inactivation GLP1R GLP-1 Receptor GLP1->GLP1R GIP GIP (Active) GIP->DPP4_enzyme Inactivation GIPR GIP Receptor GIP->GIPR GLP1_inactive GLP-1 (Inactive) DPP4_enzyme->GLP1_inactive GIP_inactive GIP (Inactive) DPP4_enzyme->GIP_inactive AMG222 This compound AMG222->DPP4_enzyme Inhibition cAMP ↑ cAMP GLP1R->cAMP GIPR->cAMP Insulin Insulin Secretion cAMP->Insulin

DPP-4 Signaling Pathway

References

Reproducibility of Experimental Results for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the experimental results of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. While specific preclinical and clinical data for AMG-222 , an investigational DPP-4 inhibitor, are not extensively available in the public domain, this document outlines the expected experimental data and methodologies for a compound in this class. The guide will focus on the broader class of DPP-4 inhibitors to provide a basis for understanding the data required to assess the reproducibility and efficacy of a compound like this compound.

DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1]

Comparative Efficacy of DPP-4 Inhibitors and Other Antidiabetic Agents

To evaluate the efficacy of a new DPP-4 inhibitor like this compound, its performance would be compared against other established drugs in its class and against agents with different mechanisms of action. The following tables summarize typical data points from clinical trials for currently approved medications.

Table 1: Comparison of Approved DPP-4 Inhibitors (Monotherapy)

DrugMean Change in HbA1c (%)Mean Change in Fasting Plasma Glucose (mg/dL)Effect on Body WeightRisk of Hypoglycemia
Sitagliptin (Januvia®)-0.6 to -0.8-15 to -20NeutralLow
Vildagliptin (Galvus®)-0.5 to -1.0-15 to -25NeutralLow
Saxagliptin (Onglyza®)-0.5 to -0.7-12 to -18NeutralLow
Linagliptin (Tradjenta®)-0.5 to -0.7-10 to -15NeutralLow
Alogliptin (Nesina®)-0.5 to -0.6-15 to -20NeutralLow

Table 2: Comparison of Different Classes of Oral Antidiabetic Drugs

Drug ClassExampleMean Change in HbA1c (%)Effect on Body WeightPrimary Mechanism of Action
DPP-4 Inhibitors Sitagliptin-0.6 to -0.8NeutralIncreases incretin levels
Biguanides Metformin-1.0 to -1.5Neutral/Slight lossDecreases hepatic glucose production, increases insulin sensitivity
Sulfonylureas Glipizide-1.0 to -1.5GainStimulates insulin secretion
SGLT2 Inhibitors Empagliflozin-0.7 to -1.0LossBlocks glucose reabsorption in the kidneys
Thiazolidinediones Pioglitazone-0.5 to -1.4GainIncreases insulin sensitivity
GLP-1 Receptor Agonists Liraglutide (Injectable)-0.8 to -1.5LossMimics incretin action

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and standardized methodologies. Below are outlines of key experiments used to characterize DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

This assay is fundamental to determining the potency of a new chemical entity as a DPP-4 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • A solution of the test compound is prepared and serially diluted to a range of concentrations.

  • In a 96-well plate, the recombinant DPP-4 enzyme is pre-incubated with the test compound or vehicle control for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • The plate is incubated for a further period (e.g., 30-60 minutes) at 37°C.

  • The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • The percentage of inhibition at each concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment of DPP-4 Inhibition and Glucose Tolerance in Animal Models

These studies are crucial for evaluating the efficacy of a DPP-4 inhibitor in a biological system.

Objective: To assess the effect of the test compound on plasma DPP-4 activity and glucose tolerance in a relevant animal model (e.g., Zucker diabetic fatty rats or db/db mice).

Materials:

  • Diabetic animal model

  • Test compound (e.g., this compound)

  • Glucose solution for oral gavage

  • Blood collection supplies

  • DPP-4 activity assay kit

  • Glucometer

Procedure:

  • Animals are fasted overnight.

  • A baseline blood sample is collected.

  • The test compound or vehicle is administered orally.

  • After a specified time (e.g., 60 minutes), an oral glucose challenge (e.g., 2 g/kg) is administered.

  • Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

  • Plasma is separated for the measurement of glucose, insulin, and active GLP-1 levels.

  • Plasma DPP-4 activity is measured to confirm target engagement.

  • The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

Visualizing Pathways and Workflows

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 inactivated by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulate Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon inhibit Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin increase Glucose Blood Glucose Lowered Insulin->Glucose Glucagon->Glucose increases blood glucose AMG222 This compound (DPP-4 Inhibitor) AMG222->DPP4 inhibits

Mechanism of action of DPP-4 inhibitors like this compound.

Experimental Workflow for DPP-4 Inhibitor Screening

The diagram below outlines a typical workflow for the initial screening of potential DPP-4 inhibitors.

DPP4_Inhibitor_Screening_Workflow Start Start: Compound Library Assay In Vitro DPP-4 Inhibition Assay Start->Assay IC50 Determine IC50 Assay->IC50 Hit Potent Hit? IC50->Hit Selectivity Selectivity Profiling (vs. DPP-8, DPP-9, etc.) Hit->Selectivity Yes Discard Discard Hit->Discard No Good_Selectivity Good Selectivity? Selectivity->Good_Selectivity ADME In Vitro ADME/ Tox Profiling Good_Selectivity->ADME Yes Good_Selectivity->Discard No Favorable_ADME Favorable Profile? ADME->Favorable_ADME Lead Lead Compound for In Vivo Studies Favorable_ADME->Lead Yes Favorable_ADME->Discard No

A generalized workflow for the preclinical screening of DPP-4 inhibitors.

References

Reproducibility of Experimental Results for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the experimental results of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. While specific preclinical and clinical data for AMG-222 , an investigational DPP-4 inhibitor, are not extensively available in the public domain, this document outlines the expected experimental data and methodologies for a compound in this class. The guide will focus on the broader class of DPP-4 inhibitors to provide a basis for understanding the data required to assess the reproducibility and efficacy of a compound like this compound.

DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1]

Comparative Efficacy of DPP-4 Inhibitors and Other Antidiabetic Agents

To evaluate the efficacy of a new DPP-4 inhibitor like this compound, its performance would be compared against other established drugs in its class and against agents with different mechanisms of action. The following tables summarize typical data points from clinical trials for currently approved medications.

Table 1: Comparison of Approved DPP-4 Inhibitors (Monotherapy)

DrugMean Change in HbA1c (%)Mean Change in Fasting Plasma Glucose (mg/dL)Effect on Body WeightRisk of Hypoglycemia
Sitagliptin (Januvia®)-0.6 to -0.8-15 to -20NeutralLow
Vildagliptin (Galvus®)-0.5 to -1.0-15 to -25NeutralLow
Saxagliptin (Onglyza®)-0.5 to -0.7-12 to -18NeutralLow
Linagliptin (Tradjenta®)-0.5 to -0.7-10 to -15NeutralLow
Alogliptin (Nesina®)-0.5 to -0.6-15 to -20NeutralLow

Table 2: Comparison of Different Classes of Oral Antidiabetic Drugs

Drug ClassExampleMean Change in HbA1c (%)Effect on Body WeightPrimary Mechanism of Action
DPP-4 Inhibitors Sitagliptin-0.6 to -0.8NeutralIncreases incretin levels
Biguanides Metformin-1.0 to -1.5Neutral/Slight lossDecreases hepatic glucose production, increases insulin sensitivity
Sulfonylureas Glipizide-1.0 to -1.5GainStimulates insulin secretion
SGLT2 Inhibitors Empagliflozin-0.7 to -1.0LossBlocks glucose reabsorption in the kidneys
Thiazolidinediones Pioglitazone-0.5 to -1.4GainIncreases insulin sensitivity
GLP-1 Receptor Agonists Liraglutide (Injectable)-0.8 to -1.5LossMimics incretin action

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and standardized methodologies. Below are outlines of key experiments used to characterize DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

This assay is fundamental to determining the potency of a new chemical entity as a DPP-4 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • A solution of the test compound is prepared and serially diluted to a range of concentrations.

  • In a 96-well plate, the recombinant DPP-4 enzyme is pre-incubated with the test compound or vehicle control for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • The plate is incubated for a further period (e.g., 30-60 minutes) at 37°C.

  • The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • The percentage of inhibition at each concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment of DPP-4 Inhibition and Glucose Tolerance in Animal Models

These studies are crucial for evaluating the efficacy of a DPP-4 inhibitor in a biological system.

Objective: To assess the effect of the test compound on plasma DPP-4 activity and glucose tolerance in a relevant animal model (e.g., Zucker diabetic fatty rats or db/db mice).

Materials:

  • Diabetic animal model

  • Test compound (e.g., this compound)

  • Glucose solution for oral gavage

  • Blood collection supplies

  • DPP-4 activity assay kit

  • Glucometer

Procedure:

  • Animals are fasted overnight.

  • A baseline blood sample is collected.

  • The test compound or vehicle is administered orally.

  • After a specified time (e.g., 60 minutes), an oral glucose challenge (e.g., 2 g/kg) is administered.

  • Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

  • Plasma is separated for the measurement of glucose, insulin, and active GLP-1 levels.

  • Plasma DPP-4 activity is measured to confirm target engagement.

  • The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

Visualizing Pathways and Workflows

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 inactivated by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulate Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon inhibit Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin increase Glucose Blood Glucose Lowered Insulin->Glucose Glucagon->Glucose increases blood glucose AMG222 This compound (DPP-4 Inhibitor) AMG222->DPP4 inhibits

Mechanism of action of DPP-4 inhibitors like this compound.

Experimental Workflow for DPP-4 Inhibitor Screening

The diagram below outlines a typical workflow for the initial screening of potential DPP-4 inhibitors.

DPP4_Inhibitor_Screening_Workflow Start Start: Compound Library Assay In Vitro DPP-4 Inhibition Assay Start->Assay IC50 Determine IC50 Assay->IC50 Hit Potent Hit? IC50->Hit Selectivity Selectivity Profiling (vs. DPP-8, DPP-9, etc.) Hit->Selectivity Yes Discard Discard Hit->Discard No Good_Selectivity Good Selectivity? Selectivity->Good_Selectivity ADME In Vitro ADME/ Tox Profiling Good_Selectivity->ADME Yes Good_Selectivity->Discard No Favorable_ADME Favorable Profile? ADME->Favorable_ADME Lead Lead Compound for In Vivo Studies Favorable_ADME->Lead Yes Favorable_ADME->Discard No

A generalized workflow for the preclinical screening of DPP-4 inhibitors.

References

AMG-222 as a Positive Control for DPP-4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AMG-222 with other common Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data presented here is intended to assist researchers in utilizing this compound as a positive control in DPP-4 inhibition studies.

This compound is a potent and reversible inhibitor of DPP-4, an enzyme crucial in glucose metabolism.[1][2] Its primary mechanism involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This action leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, making DPP-4 inhibitors a key therapeutic class for type 2 diabetes.[3][4][5]

Comparative Efficacy of DPP-4 Inhibitors

The inhibitory potential of various DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This compound is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-4.[6] Its IC50 has been shown to be dependent on the preincubation time.[6][7]

For comparative purposes, the table below summarizes the IC50 values for several widely used DPP-4 inhibitors.

InhibitorIC50 (nM)
Linagliptin1
Sitagliptin19
Saxagliptin50
Vildagliptin62

Note: The IC50 for this compound is incubation time-dependent and is not listed as a single value.[6][7] The provided IC50 values for other inhibitors are from a comparative study.[8]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against DPP-4, based on commonly used fluorometric methods.[9][10][11][12]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10][11]

  • Test compounds (including this compound as a positive control) dissolved in a suitable solvent (e.g., DMSO or Assay Buffer)[10]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human DPP-4 in Assay Buffer.

    • Prepare a working solution of the DPP-4 substrate (e.g., 200 µM Gly-Pro-AMC) in Assay Buffer.[9]

    • Prepare serial dilutions of the test compounds and the positive control (this compound) in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the following in triplicate:

      • Assay Buffer

      • DPP-4 enzyme solution

      • Test compound solution or positive control (this compound)

    • Include control wells:

      • 100% Initial Activity: Assay Buffer, DPP-4 enzyme, and solvent (without inhibitor).[11]

      • Background: Assay Buffer and solvent (without enzyme or inhibitor).[11]

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[9][10]

  • Initiation of Reaction:

    • Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.[10]

  • Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9][10]

    • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds and the positive control using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of 100% Initial Activity)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the DPP-4 Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inactivation Inactivation cluster_inhibition Inhibition Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Pancreatic Islets Pancreatic Islets GLP-1 (active)->Pancreatic Islets stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Insulin Release Insulin Release Pancreatic Islets->Insulin Release increases Glucagon Release Glucagon Release Pancreatic Islets->Glucagon Release decreases Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates This compound This compound This compound->DPP-4 inhibits Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose leads to Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose leads to

Caption: DPP-4 Inhibition Pathway

Experimental Workflow for DPP-4 Inhibition Assay

The logical flow of the experimental protocol is depicted below.

DPP4_Assay_Workflow prep Reagent Preparation (Enzyme, Substrate, Compounds) plate Plate Setup in 96-well Plate (Assay Buffer, Enzyme, Inhibitor) prep->plate preincubate Pre-incubation (37°C) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubation (37°C) initiate->incubate read Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubate->read analyze Data Analysis (% Inhibition, IC50 Calculation) read->analyze

Caption: DPP-4 Inhibition Assay Workflow

References

AMG-222 as a Positive Control for DPP-4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AMG-222 with other common Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data presented here is intended to assist researchers in utilizing this compound as a positive control in DPP-4 inhibition studies.

This compound is a potent and reversible inhibitor of DPP-4, an enzyme crucial in glucose metabolism.[1][2] Its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This action leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making DPP-4 inhibitors a key therapeutic class for type 2 diabetes.[3][4][5]

Comparative Efficacy of DPP-4 Inhibitors

The inhibitory potential of various DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This compound is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-4.[6] Its IC50 has been shown to be dependent on the preincubation time.[6][7]

For comparative purposes, the table below summarizes the IC50 values for several widely used DPP-4 inhibitors.

InhibitorIC50 (nM)
Linagliptin1
Sitagliptin19
Saxagliptin50
Vildagliptin62

Note: The IC50 for this compound is incubation time-dependent and is not listed as a single value.[6][7] The provided IC50 values for other inhibitors are from a comparative study.[8]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against DPP-4, based on commonly used fluorometric methods.[9][10][11][12]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10][11]

  • Test compounds (including this compound as a positive control) dissolved in a suitable solvent (e.g., DMSO or Assay Buffer)[10]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human DPP-4 in Assay Buffer.

    • Prepare a working solution of the DPP-4 substrate (e.g., 200 µM Gly-Pro-AMC) in Assay Buffer.[9]

    • Prepare serial dilutions of the test compounds and the positive control (this compound) in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the following in triplicate:

      • Assay Buffer

      • DPP-4 enzyme solution

      • Test compound solution or positive control (this compound)

    • Include control wells:

      • 100% Initial Activity: Assay Buffer, DPP-4 enzyme, and solvent (without inhibitor).[11]

      • Background: Assay Buffer and solvent (without enzyme or inhibitor).[11]

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[9][10]

  • Initiation of Reaction:

    • Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.[10]

  • Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9][10]

    • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds and the positive control using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of 100% Initial Activity)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the DPP-4 Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inactivation Inactivation cluster_inhibition Inhibition Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Pancreatic Islets Pancreatic Islets GLP-1 (active)->Pancreatic Islets stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Insulin Release Insulin Release Pancreatic Islets->Insulin Release increases Glucagon Release Glucagon Release Pancreatic Islets->Glucagon Release decreases Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates This compound This compound This compound->DPP-4 inhibits Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose leads to Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose leads to

Caption: DPP-4 Inhibition Pathway

Experimental Workflow for DPP-4 Inhibition Assay

The logical flow of the experimental protocol is depicted below.

DPP4_Assay_Workflow prep Reagent Preparation (Enzyme, Substrate, Compounds) plate Plate Setup in 96-well Plate (Assay Buffer, Enzyme, Inhibitor) prep->plate preincubate Pre-incubation (37°C) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubation (37°C) initiate->incubate read Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubate->read analyze Data Analysis (% Inhibition, IC50 Calculation) read->analyze

Caption: DPP-4 Inhibition Assay Workflow

References

A Researcher's Guide to Negative Controls in AMG-222 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals investigating the therapeutic potential of AMG-222, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, the use of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comparative overview of essential negative controls, detailed experimental protocols, and the underlying signaling pathways relevant to this compound research.

Understanding the Mechanism of Action of this compound

This compound is an orally active small molecule that functions as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon (B607659) release from pancreatic α-cells. This ultimately leads to improved glycemic control.

Negative Controls: A Comparative Overview

The selection of appropriate negative controls is critical to attribute the observed experimental effects specifically to the inhibitory action of this compound on DPP-IV. Below is a comparison of commonly used negative controls in both in vitro and in vivo settings.

Control Type Description Advantages Disadvantages Typical Application
Vehicle Control The solvent or medium used to dissolve the test compound (e.g., this compound) is administered without the compound.Simple and essential for ruling out effects of the delivery vehicle itself.Does not control for off-target effects of the compound's chemical scaffold.All in vitro and in vivo experiments.
Inactive Analogue A structurally similar molecule to the active inhibitor that does not inhibit the target enzyme (DPP-IV).Provides a more stringent control for off-target effects related to the chemical structure of the inhibitor.Can be difficult to obtain or synthesize. May not be completely devoid of any biological activity.In vitro and in vivo studies to confirm target specificity.
DPP-IV Deficient System Cells or animals that genetically lack the DPP-IV enzyme.The "gold standard" for confirming that the observed effects are mediated through DPP-IV.May not be readily available for all cell types. Animal models can be expensive and may have compensatory mechanisms.In vitro assays using DPP-IV knockout cell lines or in vivo studies with DPP-IV deficient mice.
Scrambled Peptide/ Control Peptide In experiments involving peptide substrates of DPP-IV, a peptide with a similar amino acid composition but a randomized sequence is used.Useful for demonstrating the specificity of the enzymatic reaction being studied.Only applicable to experiments directly measuring DPP-IV activity on a peptide substrate.In vitro DPP-IV activity assays.

Quantitative Data Comparison of DPP-IV Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized DPP-IV inhibitors. These values are indicative of the potency of the compounds in inhibiting DPP-IV activity in vitro.

Inhibitor IC50 (nM) Assay Conditions Reference
This compound 18Cell-free assay[1]
Sitagliptin 19 - 27Cell-free and cell-based assays[2][3]
Vildagliptin ~50Cell-free assay[4]
Saxagliptin 26Cell-free assay[5]
Linagliptin ~1Cell-free assay
Alogliptin <10Cell-free assay

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of compounds like this compound on DPP-IV using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final concentration of the solvent should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the following to triplicate wells:

    • Blank: 50 µL of Assay Buffer.

    • Vehicle Control: 40 µL of Assay Buffer and 10 µL of the vehicle used to dissolve the compounds.

    • Positive Control: 30 µL of Assay Buffer, 10 µL of a known concentration of Sitagliptin, and 10 µL of diluted DPP-IV enzyme.

    • Test Compound: 30 µL of Assay Buffer, 10 µL of the test compound dilution, and 10 µL of diluted DPP-IV enzyme.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Assessment of DPP-IV Inhibition in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a DPP-IV inhibitor.

Materials:

  • Male C57BL/6J mice (or a relevant diabetic mouse model)

  • Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control (0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • DPP-IV activity assay kit

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer the test compound or vehicle via oral gavage at the designated dose and time.

  • At various time points post-administration (e.g., 1, 4, 8, and 24 hours), collect blood samples from a subset of mice in each group into EDTA-coated tubes.

  • Process the blood to obtain plasma by centrifugation.

  • Measure the DPP-IV activity in the plasma samples using a commercial DPP-IV activity assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of plasma DPP-IV activity at each time point for the treatment groups relative to the vehicle control group.

  • (Optional) Perform an oral glucose tolerance test (OGTT) at a time point of maximal DPP-IV inhibition to assess the functional consequence of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating DPP-IV inhibitors.

DPP_IV_Signaling_Pathway cluster_pancreas Pancreatic β-Cell Ingestion Nutrient Ingestion L_Cell Intestinal L-Cells Ingestion->L_Cell GLP1 Active GLP-1 L_Cell->GLP1 DPP4 DPP-IV GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Pancreas Pancreatic β-Cell AC Adenylate Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin AMG222 This compound AMG222->DPP4 Inhibits

Caption: DPP-IV signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro In Vitro DPP-IV Inhibition Assay Start->In_Vitro Controls_IV Negative Controls: - Vehicle - Inactive Analogue - DPP-IV Deficient Lysate In_Vitro->Controls_IV Positive_Control_IV Positive Control: Sitagliptin In_Vitro->Positive_Control_IV Data_Analysis_IV Data Analysis: IC50 Determination In_Vitro->Data_Analysis_IV Controls_IV->Data_Analysis_IV Positive_Control_IV->Data_Analysis_IV In_Vivo In Vivo Animal Model (e.g., db/db mice) Data_Analysis_IV->In_Vivo Controls_V Negative Controls: - Vehicle - DPP-IV Knockout Mice In_Vivo->Controls_V Measurements_V Measurements: - Plasma DPP-IV Activity - Oral Glucose Tolerance Test In_Vivo->Measurements_V Data_Analysis_V Data Analysis: Efficacy Assessment In_Vivo->Data_Analysis_V Controls_V->Data_Analysis_V Measurements_V->Data_Analysis_V Conclusion Conclusion: Evaluate Therapeutic Potential Data_Analysis_V->Conclusion

Caption: A typical experimental workflow for evaluating a DPP-IV inhibitor like this compound.

References

A Researcher's Guide to Negative Controls in AMG-222 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals investigating the therapeutic potential of AMG-222, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, the use of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comparative overview of essential negative controls, detailed experimental protocols, and the underlying signaling pathways relevant to this compound research.

Understanding the Mechanism of Action of this compound

This compound is an orally active small molecule that functions as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon release from pancreatic α-cells. This ultimately leads to improved glycemic control.

Negative Controls: A Comparative Overview

The selection of appropriate negative controls is critical to attribute the observed experimental effects specifically to the inhibitory action of this compound on DPP-IV. Below is a comparison of commonly used negative controls in both in vitro and in vivo settings.

Control Type Description Advantages Disadvantages Typical Application
Vehicle Control The solvent or medium used to dissolve the test compound (e.g., this compound) is administered without the compound.Simple and essential for ruling out effects of the delivery vehicle itself.Does not control for off-target effects of the compound's chemical scaffold.All in vitro and in vivo experiments.
Inactive Analogue A structurally similar molecule to the active inhibitor that does not inhibit the target enzyme (DPP-IV).Provides a more stringent control for off-target effects related to the chemical structure of the inhibitor.Can be difficult to obtain or synthesize. May not be completely devoid of any biological activity.In vitro and in vivo studies to confirm target specificity.
DPP-IV Deficient System Cells or animals that genetically lack the DPP-IV enzyme.The "gold standard" for confirming that the observed effects are mediated through DPP-IV.May not be readily available for all cell types. Animal models can be expensive and may have compensatory mechanisms.In vitro assays using DPP-IV knockout cell lines or in vivo studies with DPP-IV deficient mice.
Scrambled Peptide/ Control Peptide In experiments involving peptide substrates of DPP-IV, a peptide with a similar amino acid composition but a randomized sequence is used.Useful for demonstrating the specificity of the enzymatic reaction being studied.Only applicable to experiments directly measuring DPP-IV activity on a peptide substrate.In vitro DPP-IV activity assays.

Quantitative Data Comparison of DPP-IV Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized DPP-IV inhibitors. These values are indicative of the potency of the compounds in inhibiting DPP-IV activity in vitro.

Inhibitor IC50 (nM) Assay Conditions Reference
This compound 18Cell-free assay[1]
Sitagliptin 19 - 27Cell-free and cell-based assays[2][3]
Vildagliptin ~50Cell-free assay[4]
Saxagliptin 26Cell-free assay[5]
Linagliptin ~1Cell-free assay
Alogliptin <10Cell-free assay

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of compounds like this compound on DPP-IV using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final concentration of the solvent should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the following to triplicate wells:

    • Blank: 50 µL of Assay Buffer.

    • Vehicle Control: 40 µL of Assay Buffer and 10 µL of the vehicle used to dissolve the compounds.

    • Positive Control: 30 µL of Assay Buffer, 10 µL of a known concentration of Sitagliptin, and 10 µL of diluted DPP-IV enzyme.

    • Test Compound: 30 µL of Assay Buffer, 10 µL of the test compound dilution, and 10 µL of diluted DPP-IV enzyme.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Assessment of DPP-IV Inhibition in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a DPP-IV inhibitor.

Materials:

  • Male C57BL/6J mice (or a relevant diabetic mouse model)

  • Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control (0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • DPP-IV activity assay kit

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer the test compound or vehicle via oral gavage at the designated dose and time.

  • At various time points post-administration (e.g., 1, 4, 8, and 24 hours), collect blood samples from a subset of mice in each group into EDTA-coated tubes.

  • Process the blood to obtain plasma by centrifugation.

  • Measure the DPP-IV activity in the plasma samples using a commercial DPP-IV activity assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of plasma DPP-IV activity at each time point for the treatment groups relative to the vehicle control group.

  • (Optional) Perform an oral glucose tolerance test (OGTT) at a time point of maximal DPP-IV inhibition to assess the functional consequence of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating DPP-IV inhibitors.

DPP_IV_Signaling_Pathway cluster_pancreas Pancreatic β-Cell Ingestion Nutrient Ingestion L_Cell Intestinal L-Cells Ingestion->L_Cell GLP1 Active GLP-1 L_Cell->GLP1 DPP4 DPP-IV GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Pancreas Pancreatic β-Cell AC Adenylate Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin AMG222 This compound AMG222->DPP4 Inhibits

Caption: DPP-IV signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro In Vitro DPP-IV Inhibition Assay Start->In_Vitro Controls_IV Negative Controls: - Vehicle - Inactive Analogue - DPP-IV Deficient Lysate In_Vitro->Controls_IV Positive_Control_IV Positive Control: Sitagliptin In_Vitro->Positive_Control_IV Data_Analysis_IV Data Analysis: IC50 Determination In_Vitro->Data_Analysis_IV Controls_IV->Data_Analysis_IV Positive_Control_IV->Data_Analysis_IV In_Vivo In Vivo Animal Model (e.g., db/db mice) Data_Analysis_IV->In_Vivo Controls_V Negative Controls: - Vehicle - DPP-IV Knockout Mice In_Vivo->Controls_V Measurements_V Measurements: - Plasma DPP-IV Activity - Oral Glucose Tolerance Test In_Vivo->Measurements_V Data_Analysis_V Data Analysis: Efficacy Assessment In_Vivo->Data_Analysis_V Controls_V->Data_Analysis_V Measurements_V->Data_Analysis_V Conclusion Conclusion: Evaluate Therapeutic Potential Data_Analysis_V->Conclusion

Caption: A typical experimental workflow for evaluating a DPP-IV inhibitor like this compound.

References

Benchmarking Amg-222: A Comparative Analysis of a Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The designation "Amg-222" has been associated with multiple investigational compounds. This guide focuses on the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, also known as BLU-222 , which has a substantial body of recent preclinical data available for comparison. It is important to distinguish this from an earlier compound also designated this compound, which was investigated as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor for type 2 diabetes. This guide will proceed with the analysis of BLU-222 against industry-standard compounds in the context of cancer therapy.

Introduction to BLU-222 and its Mechanism of Action

BLU-222 is an orally bioavailable, investigational small molecule that potently and selectively inhibits CDK2.[1][2][3] In the cell cycle, the complex formed by CDK2 and its regulatory partner, Cyclin E1, plays a crucial role in the transition from the G1 to the S phase.[1] In certain cancers, such as high-grade serous ovarian cancer, amplification of the CCNE1 gene, which encodes Cyclin E1, leads to constitutive activation of CDK2.[2] This uncontrolled activity drives rampant cell proliferation. BLU-222 is designed to specifically target this dependency, thereby arresting the cell cycle and inhibiting tumor growth in cancers with CCNE1 amplification.[1][2]

Comparative Efficacy of BLU-222

The performance of BLU-222 has been evaluated against other CDK inhibitors and standard-of-care chemotherapies in preclinical models.

Table 1: In Vitro Potency and Selectivity of BLU-222 Against Other CDK Inhibitors
CompoundTargetIC50 (nM)Selectivity vs. other CDKsCell Line
BLU-222 CDK2 Low single-digit nM High Ovarian cancer cell lines
FadraciclibCDK2/CDK9Not specifiedLowerNot specified
RibociclibCDK4/6Not applicableNot applicableNot applicable

IC50: Half-maximal inhibitory concentration. Data synthesized from descriptive reports; specific numerical values for direct comparison were not fully available in the provided search results.

Table 2: In Vivo Anti-Tumor Activity of BLU-222 in a CCNE1-Amplified Ovarian Cancer Xenograft Model (OVCAR-3)
TreatmentDosageTumor Growth Inhibition (TGI)Observations
BLU-222 (monotherapy) 60 mg/kg, twice dailySignificant anti-tumor activity ---
Carboplatin (monotherapy)Not specifiedStasis (cessation of growth)---
BLU-222 + Carboplatin Not specifiedDurable tumor regression Regression persisted after treatment cessation
BLU-222 + Ribociclib Not specifiedStrong anti-tumor activity Effective in p16-low models

Data is qualitative based on the provided search results. Specific TGI percentages were not detailed.[2][4]

Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the role of the Cyclin E1/CDK2 complex in the G1-S phase transition and the point of intervention for BLU-222.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin E1 Cyclin E1 Cyclin E1/CDK2 Complex Cyclin E1/CDK2 Complex Cyclin E1->Cyclin E1/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E1/CDK2 Complex pRb pRb Cyclin E1/CDK2 Complex->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Inhibits Gene Transcription Gene Transcription E2F->Gene Transcription Activates Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression BLU-222 BLU-222 BLU-222->Cyclin E1/CDK2 Complex Inhibits CCNE1 Amplification CCNE1 Amplification (in cancer) leads to overactive Cyclin E1/CDK2 CCNE1 Amplification->Cyclin E1/CDK2 Complex

Caption: The Cyclin E1/CDK2 signaling pathway and the inhibitory action of BLU-222.

Experimental Workflow: Cell-Derived Xenograft (CDX) Model

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of BLU-222 using a CDX model.

CDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture 1. Culture CCNE1-amplified cancer cells (e.g., OVCAR-3) Implantation 2. Implant cells subcutaneously into immunocompromised mice Cell Culture->Implantation Tumor Growth 3. Allow tumors to reach a predefined size Implantation->Tumor Growth Randomization 4. Randomize mice into treatment groups Tumor Growth->Randomization Dosing 5. Administer compounds (e.g., BLU-222, vehicle, comparators) Randomization->Dosing Monitoring 6. Monitor tumor volume and animal health Dosing->Monitoring Data Collection 7. Collect endpoint data (tumor weight, biomarkers) Monitoring->Data Collection Statistical Analysis 8. Statistically compare treatment groups Data Collection->Statistical Analysis

Caption: A generalized workflow for a cell-derived xenograft (CDX) study.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: A panel of ovarian cancer cell lines, including those with known CCNE1 amplification (e.g., OVCAR-3), are used.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of BLU-222 or comparator compounds for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Cell-Derived Xenograft (CDX) Model
  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Cell Implantation: Approximately 5-10 million cancer cells (e.g., OVCAR-3) in a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach a specified average size (e.g., 150-200 mm³), mice are randomized into treatment cohorts. BLU-222 is typically administered orally twice daily. Comparator agents, such as carboplatin, are administered according to established protocols.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

  • Efficacy Measurement: Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion

The available preclinical data indicates that BLU-222 is a highly potent and selective CDK2 inhibitor with significant anti-tumor activity in cancer models characterized by CCNE1 amplification.[1][2] Its efficacy appears to be robust both as a monotherapy and in combination with standard-of-care agents like carboplatin, where it has been shown to induce durable tumor regression.[2] Further clinical investigation is necessary to fully delineate its therapeutic potential relative to other CDK inhibitors and existing cancer therapies.

References

Benchmarking Amg-222: A Comparative Analysis of a Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The designation "Amg-222" has been associated with multiple investigational compounds. This guide focuses on the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, also known as BLU-222 , which has a substantial body of recent preclinical data available for comparison. It is important to distinguish this from an earlier compound also designated this compound, which was investigated as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor for type 2 diabetes. This guide will proceed with the analysis of BLU-222 against industry-standard compounds in the context of cancer therapy.

Introduction to BLU-222 and its Mechanism of Action

BLU-222 is an orally bioavailable, investigational small molecule that potently and selectively inhibits CDK2.[1][2][3] In the cell cycle, the complex formed by CDK2 and its regulatory partner, Cyclin E1, plays a crucial role in the transition from the G1 to the S phase.[1] In certain cancers, such as high-grade serous ovarian cancer, amplification of the CCNE1 gene, which encodes Cyclin E1, leads to constitutive activation of CDK2.[2] This uncontrolled activity drives rampant cell proliferation. BLU-222 is designed to specifically target this dependency, thereby arresting the cell cycle and inhibiting tumor growth in cancers with CCNE1 amplification.[1][2]

Comparative Efficacy of BLU-222

The performance of BLU-222 has been evaluated against other CDK inhibitors and standard-of-care chemotherapies in preclinical models.

Table 1: In Vitro Potency and Selectivity of BLU-222 Against Other CDK Inhibitors
CompoundTargetIC50 (nM)Selectivity vs. other CDKsCell Line
BLU-222 CDK2 Low single-digit nM High Ovarian cancer cell lines
FadraciclibCDK2/CDK9Not specifiedLowerNot specified
RibociclibCDK4/6Not applicableNot applicableNot applicable

IC50: Half-maximal inhibitory concentration. Data synthesized from descriptive reports; specific numerical values for direct comparison were not fully available in the provided search results.

Table 2: In Vivo Anti-Tumor Activity of BLU-222 in a CCNE1-Amplified Ovarian Cancer Xenograft Model (OVCAR-3)
TreatmentDosageTumor Growth Inhibition (TGI)Observations
BLU-222 (monotherapy) 60 mg/kg, twice dailySignificant anti-tumor activity ---
Carboplatin (monotherapy)Not specifiedStasis (cessation of growth)---
BLU-222 + Carboplatin Not specifiedDurable tumor regression Regression persisted after treatment cessation
BLU-222 + Ribociclib Not specifiedStrong anti-tumor activity Effective in p16-low models

Data is qualitative based on the provided search results. Specific TGI percentages were not detailed.[2][4]

Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the role of the Cyclin E1/CDK2 complex in the G1-S phase transition and the point of intervention for BLU-222.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin E1 Cyclin E1 Cyclin E1/CDK2 Complex Cyclin E1/CDK2 Complex Cyclin E1->Cyclin E1/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E1/CDK2 Complex pRb pRb Cyclin E1/CDK2 Complex->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Inhibits Gene Transcription Gene Transcription E2F->Gene Transcription Activates Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression BLU-222 BLU-222 BLU-222->Cyclin E1/CDK2 Complex Inhibits CCNE1 Amplification CCNE1 Amplification (in cancer) leads to overactive Cyclin E1/CDK2 CCNE1 Amplification->Cyclin E1/CDK2 Complex

Caption: The Cyclin E1/CDK2 signaling pathway and the inhibitory action of BLU-222.

Experimental Workflow: Cell-Derived Xenograft (CDX) Model

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of BLU-222 using a CDX model.

CDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture 1. Culture CCNE1-amplified cancer cells (e.g., OVCAR-3) Implantation 2. Implant cells subcutaneously into immunocompromised mice Cell Culture->Implantation Tumor Growth 3. Allow tumors to reach a predefined size Implantation->Tumor Growth Randomization 4. Randomize mice into treatment groups Tumor Growth->Randomization Dosing 5. Administer compounds (e.g., BLU-222, vehicle, comparators) Randomization->Dosing Monitoring 6. Monitor tumor volume and animal health Dosing->Monitoring Data Collection 7. Collect endpoint data (tumor weight, biomarkers) Monitoring->Data Collection Statistical Analysis 8. Statistically compare treatment groups Data Collection->Statistical Analysis

Caption: A generalized workflow for a cell-derived xenograft (CDX) study.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: A panel of ovarian cancer cell lines, including those with known CCNE1 amplification (e.g., OVCAR-3), are used.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of BLU-222 or comparator compounds for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Cell-Derived Xenograft (CDX) Model
  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Cell Implantation: Approximately 5-10 million cancer cells (e.g., OVCAR-3) in a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach a specified average size (e.g., 150-200 mm³), mice are randomized into treatment cohorts. BLU-222 is typically administered orally twice daily. Comparator agents, such as carboplatin, are administered according to established protocols.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

  • Efficacy Measurement: Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion

The available preclinical data indicates that BLU-222 is a highly potent and selective CDK2 inhibitor with significant anti-tumor activity in cancer models characterized by CCNE1 amplification.[1][2] Its efficacy appears to be robust both as a monotherapy and in combination with standard-of-care agents like carboplatin, where it has been shown to induce durable tumor regression.[2] Further clinical investigation is necessary to fully delineate its therapeutic potential relative to other CDK inhibitors and existing cancer therapies.

References

A Head-to-Head Comparison of Amg-222 and Vildagliptin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for type 2 diabetes mellitus, dipeptidyl peptidase-IV (DPP-IV) inhibitors have established a significant role. This guide provides a detailed head-to-head comparison of two such inhibitors: Amg-222, a research compound, and vildagliptin (B1682220), a clinically approved medication. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at their biochemical properties and the available data.

Mechanism of Action: Targeting the Incretin (B1656795) Pathway

Both this compound and vildagliptin exert their therapeutic effects by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-IV, these inhibitors increase the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from α-cells, ultimately leading to improved glycemic control.

cluster_0 Incretin Effect cluster_1 DPP-IV Inhibition Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP Active GLP-1 & GIP Intestine->GLP-1 & GIP releases Pancreas Pancreas GLP-1 & GIP->Pancreas DPP-IV DPP-IV Enzyme GLP-1 & GIP->DPP-IV degraded by Insulin Secretion ↑ Insulin Secretion Pancreas->Insulin Secretion Glucagon Secretion ↓ Glucagon Secretion Pancreas->Glucagon Secretion Glucose Homeostasis Improved Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis Inactive GLP-1 & GIP Inactive Metabolites DPP-IV->Inactive GLP-1 & GIP Inhibitors This compound or Vildagliptin Inhibitors->DPP-IV inhibit

Figure 1. Signaling pathway of DPP-IV inhibition.

Biochemical and Pharmacokinetic Profile

While both molecules target the same enzyme, their interaction kinetics and resulting pharmacological profiles exhibit notable differences. The available data, summarized in the tables below, highlight these distinctions.

Table 1: In Vitro DPP-IV Inhibition
ParameterThis compoundVildagliptinReference
IC50 Not Reported4.5 nmol/L[1]
Binding Tight-binding, slowly reversibleCovalent binding[2][3]
Dissociation Half-life (t½) 730 minutesShorter than this compound[2][3]

Note: A specific IC50 value for this compound under defined assay conditions is not publicly available in the reviewed literature.

This compound is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV.[2][3] A key differentiator is its long dissociation half-life of 730 minutes, which is noted to be longer than that of vildagliptin.[2][3] This suggests a prolonged duration of enzyme inhibition from a single administration. Vildagliptin is known to bind covalently to the catalytic site of DPP-IV, also leading to prolonged enzyme inhibition.[3]

Table 2: Clinical Efficacy and Safety Profile of Vildagliptin
ParameterVildagliptinReference
HbA1c Reduction (as monotherapy) -0.5% to -0.9%[4]
Risk of Hypoglycemia Low[5]
Effect on Body Weight Neutral[4]

Note: As this compound appears to be a research compound, no clinical trial data on its efficacy and safety in humans has been identified in the public domain.

Vildagliptin has been extensively studied in clinical trials and has demonstrated effective glycemic control with a favorable safety profile. As a monotherapy, it typically reduces HbA1c levels by 0.5% to 0.9%.[4] A significant advantage of DPP-IV inhibitors, including vildagliptin, is the low risk of hypoglycemia, as their mechanism of action is glucose-dependent.[5] Furthermore, treatment with vildagliptin is generally weight-neutral.[4]

Experimental Protocols

The determination of key biochemical parameters such as IC50 values for DPP-IV inhibitors is crucial for their characterization. A common method employed is a fluorometric enzyme activity assay.

DPP-IV Enzymatic Assay Protocol (General)

This protocol outlines a typical fluorescence-based assay for determining the inhibitory activity of compounds against DPP-IV.

  • Reagents and Materials:

    • Recombinant human DPP-IV enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Test compounds (this compound, vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Assay Procedure:

    • A solution of the DPP-IV enzyme is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared.

    • The enzyme solution is pre-incubated with the test compounds (or vehicle control) for a specified period at a controlled temperature (e.g., 30 minutes at 37°C). For slow-binding inhibitors like this compound, the pre-incubation time is a critical parameter and its effect on the IC50 should be evaluated.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

    • The rate of reaction is determined from the linear phase of the kinetic read.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

cluster_workflow DPP-IV Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Pre-incubate Enzyme with Inhibitors A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence (Kinetic Read) C->D E Data Analysis (Calculate % Inhibition, IC50) D->E

Figure 2. Experimental workflow for DPP-IV assay.

Conclusion

This comparative guide highlights the mechanistic similarities and kinetic differences between this compound and vildagliptin. Both are DPP-IV inhibitors that function by enhancing the incretin system. The available data suggests that this compound is a potent, slowly reversible inhibitor with a prolonged dissociation half-life, a characteristic that could translate to a longer duration of action. Vildagliptin, a well-established clinical agent, has a proven track record of efficacy and safety in the management of type 2 diabetes.

The significant gap in publicly available data for this compound, particularly the absence of a reported IC50 value and any preclinical or clinical efficacy and safety data, precludes a comprehensive head-to-head comparison with vildagliptin. Further research and publication of data on this compound would be necessary to fully elucidate its therapeutic potential relative to clinically approved DPP-IV inhibitors.

References

A Head-to-Head Comparison of Amg-222 and Vildagliptin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for type 2 diabetes mellitus, dipeptidyl peptidase-IV (DPP-IV) inhibitors have established a significant role. This guide provides a detailed head-to-head comparison of two such inhibitors: Amg-222, a research compound, and vildagliptin, a clinically approved medication. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at their biochemical properties and the available data.

Mechanism of Action: Targeting the Incretin Pathway

Both this compound and vildagliptin exert their therapeutic effects by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-IV, these inhibitors increase the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control.

cluster_0 Incretin Effect cluster_1 DPP-IV Inhibition Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP Active GLP-1 & GIP Intestine->GLP-1 & GIP releases Pancreas Pancreas GLP-1 & GIP->Pancreas DPP-IV DPP-IV Enzyme GLP-1 & GIP->DPP-IV degraded by Insulin Secretion ↑ Insulin Secretion Pancreas->Insulin Secretion Glucagon Secretion ↓ Glucagon Secretion Pancreas->Glucagon Secretion Glucose Homeostasis Improved Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis Inactive GLP-1 & GIP Inactive Metabolites DPP-IV->Inactive GLP-1 & GIP Inhibitors This compound or Vildagliptin Inhibitors->DPP-IV inhibit

Figure 1. Signaling pathway of DPP-IV inhibition.

Biochemical and Pharmacokinetic Profile

While both molecules target the same enzyme, their interaction kinetics and resulting pharmacological profiles exhibit notable differences. The available data, summarized in the tables below, highlight these distinctions.

Table 1: In Vitro DPP-IV Inhibition
ParameterThis compoundVildagliptinReference
IC50 Not Reported4.5 nmol/L[1]
Binding Tight-binding, slowly reversibleCovalent binding[2][3]
Dissociation Half-life (t½) 730 minutesShorter than this compound[2][3]

Note: A specific IC50 value for this compound under defined assay conditions is not publicly available in the reviewed literature.

This compound is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV.[2][3] A key differentiator is its long dissociation half-life of 730 minutes, which is noted to be longer than that of vildagliptin.[2][3] This suggests a prolonged duration of enzyme inhibition from a single administration. Vildagliptin is known to bind covalently to the catalytic site of DPP-IV, also leading to prolonged enzyme inhibition.[3]

Table 2: Clinical Efficacy and Safety Profile of Vildagliptin
ParameterVildagliptinReference
HbA1c Reduction (as monotherapy) -0.5% to -0.9%[4]
Risk of Hypoglycemia Low[5]
Effect on Body Weight Neutral[4]

Note: As this compound appears to be a research compound, no clinical trial data on its efficacy and safety in humans has been identified in the public domain.

Vildagliptin has been extensively studied in clinical trials and has demonstrated effective glycemic control with a favorable safety profile. As a monotherapy, it typically reduces HbA1c levels by 0.5% to 0.9%.[4] A significant advantage of DPP-IV inhibitors, including vildagliptin, is the low risk of hypoglycemia, as their mechanism of action is glucose-dependent.[5] Furthermore, treatment with vildagliptin is generally weight-neutral.[4]

Experimental Protocols

The determination of key biochemical parameters such as IC50 values for DPP-IV inhibitors is crucial for their characterization. A common method employed is a fluorometric enzyme activity assay.

DPP-IV Enzymatic Assay Protocol (General)

This protocol outlines a typical fluorescence-based assay for determining the inhibitory activity of compounds against DPP-IV.

  • Reagents and Materials:

    • Recombinant human DPP-IV enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Test compounds (this compound, vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Assay Procedure:

    • A solution of the DPP-IV enzyme is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared.

    • The enzyme solution is pre-incubated with the test compounds (or vehicle control) for a specified period at a controlled temperature (e.g., 30 minutes at 37°C). For slow-binding inhibitors like this compound, the pre-incubation time is a critical parameter and its effect on the IC50 should be evaluated.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

    • The rate of reaction is determined from the linear phase of the kinetic read.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

cluster_workflow DPP-IV Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Pre-incubate Enzyme with Inhibitors A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence (Kinetic Read) C->D E Data Analysis (Calculate % Inhibition, IC50) D->E

Figure 2. Experimental workflow for DPP-IV assay.

Conclusion

This comparative guide highlights the mechanistic similarities and kinetic differences between this compound and vildagliptin. Both are DPP-IV inhibitors that function by enhancing the incretin system. The available data suggests that this compound is a potent, slowly reversible inhibitor with a prolonged dissociation half-life, a characteristic that could translate to a longer duration of action. Vildagliptin, a well-established clinical agent, has a proven track record of efficacy and safety in the management of type 2 diabetes.

The significant gap in publicly available data for this compound, particularly the absence of a reported IC50 value and any preclinical or clinical efficacy and safety data, precludes a comprehensive head-to-head comparison with vildagliptin. Further research and publication of data on this compound would be necessary to fully elucidate its therapeutic potential relative to clinically approved DPP-IV inhibitors.

References

Statistical Analysis of Amg-222 Comparative Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on Amg-222, a dipeptidyl peptidase-4 (DPP-4) inhibitor, reveals a notable scarcity of comparative clinical trial data in the public domain. This guide addresses the limited information and potential points of confusion with similarly named compounds, providing a framework for understanding its proposed mechanism of action and the broader landscape of DPP-4 inhibitors.

Overview of this compound

This compound is identified as an orally administered small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV).[1] The primary therapeutic target of this compound is type 2 diabetes.[1] The mechanism of action involves the inhibition of the DPP-IV enzyme, which is responsible for the inactivation of glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-IV, this compound increases the active levels of GLP-1, a key hormone in regulating blood glucose levels, particularly after meals.[1]

It is crucial to distinguish this compound from other similarly named investigational compounds to avoid confusion in research and development. Notably, "AMG 232" is an MDM2 inhibitor that has been evaluated in Phase 1 clinical trials for advanced solid tumors and multiple myeloma.[2][3] Additionally, the designation "MS-222" refers to tricaine (B183219) methanesulfonate, an anesthetic agent commonly used in preclinical research involving fish and amphibians.[4][5][6]

Mechanism of Action: The GLP-1 Pathway

The therapeutic effect of this compound is contingent on its ability to modulate the GLP-1 signaling pathway. The following diagram illustrates the proposed mechanism.

Proposed mechanism of action for this compound.

Comparative Landscape: Other DPP-4 Inhibitors

Given the absence of direct comparative studies for this compound, researchers can draw inferences from the extensive data available for other approved DPP-4 inhibitors. This class of drugs, often referred to as "gliptins," includes well-established agents such as sitagliptin, vildagliptin, saxagliptin, and linagliptin.

A comprehensive comparative analysis would typically involve the following experimental data points, which are currently unavailable for this compound:

Table 1: Hypothetical Efficacy Comparison of DPP-4 Inhibitors

ParameterThis compoundSitagliptinVildagliptinSaxagliptinLinagliptin
HbA1c Reduction (%) Data N/A-0.6 to -0.8-0.5 to -1.0-0.5 to -0.8-0.5 to -0.7
Fasting Plasma Glucose Reduction (mg/dL) Data N/A-15 to -20-15 to -25-15 to -20-10 to -20
Postprandial Glucose Reduction (mg/dL) Data N/A-40 to -50-40 to -60-40 to -50-30 to -50
Effect on Body Weight Data N/ANeutralNeutralNeutralNeutral

Table 2: Hypothetical Safety and Tolerability Profile

Adverse EventThis compoundSitagliptinVildagliptinSaxagliptinLinagliptin
Hypoglycemia Incidence Data N/ALowLowLowLow
Nasopharyngitis Data N/A~5%~4%~7%~5%
Headache Data N/A~6%~4%~7%~6%
Pancreatitis Risk Data N/ARareRareRareRare

Experimental Protocols for DPP-4 Inhibitor Evaluation

The following outlines a standard experimental workflow for assessing the efficacy and safety of a novel DPP-4 inhibitor like this compound in a clinical trial setting.

cluster_0 Phase 1: Safety and Pharmacokinetics cluster_1 Phase 2: Dose-Ranging and Efficacy cluster_2 Phase 3: Confirmatory Trials A Healthy Volunteers B Single Ascending Dose A->B C Multiple Ascending Dose B->C D Assess Safety, Tolerability, PK/PD C->D E Patients with Type 2 Diabetes F Randomized, Double-Blind, Placebo-Controlled E->F G Evaluate Multiple Doses F->G H Primary Endpoint: Change in HbA1c G->H I Large Patient Population J Comparison to Placebo and/or Active Comparator I->J K Long-term Safety and Efficacy J->K L Cardiovascular Outcomes Trial (CVOT) K->L

Standard clinical trial workflow for a new DPP-4 inhibitor.

Potential for Combination Therapy

DPP-4 inhibitors are frequently used in combination with other antidiabetic agents to achieve better glycemic control. Potential combination therapies for a new agent like this compound would likely include metformin, sulfonylureas, thiazolidinediones, and SGLT2 inhibitors. Clinical trials would be necessary to establish the efficacy and safety of such combinations.[7][8][9][10]

Conclusion

While this compound is identified as a DPP-4 inhibitor for the potential treatment of type 2 diabetes, a significant gap in publicly available comparative data prevents a thorough statistical analysis of its performance against other alternatives. Future research and the publication of clinical trial results are necessary to fully characterize its efficacy, safety, and potential role in the management of type 2 diabetes. Researchers in this field should be mindful of the distinct nomenclature of various investigational compounds to ensure accurate data interpretation and application.

References

Statistical Analysis of Amg-222 Comparative Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on Amg-222, a dipeptidyl peptidase-4 (DPP-4) inhibitor, reveals a notable scarcity of comparative clinical trial data in the public domain. This guide addresses the limited information and potential points of confusion with similarly named compounds, providing a framework for understanding its proposed mechanism of action and the broader landscape of DPP-4 inhibitors.

Overview of this compound

This compound is identified as an orally administered small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV).[1] The primary therapeutic target of this compound is type 2 diabetes.[1] The mechanism of action involves the inhibition of the DPP-IV enzyme, which is responsible for the inactivation of glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-IV, this compound increases the active levels of GLP-1, a key hormone in regulating blood glucose levels, particularly after meals.[1]

It is crucial to distinguish this compound from other similarly named investigational compounds to avoid confusion in research and development. Notably, "AMG 232" is an MDM2 inhibitor that has been evaluated in Phase 1 clinical trials for advanced solid tumors and multiple myeloma.[2][3] Additionally, the designation "MS-222" refers to tricaine methanesulfonate, an anesthetic agent commonly used in preclinical research involving fish and amphibians.[4][5][6]

Mechanism of Action: The GLP-1 Pathway

The therapeutic effect of this compound is contingent on its ability to modulate the GLP-1 signaling pathway. The following diagram illustrates the proposed mechanism.

Proposed mechanism of action for this compound.

Comparative Landscape: Other DPP-4 Inhibitors

Given the absence of direct comparative studies for this compound, researchers can draw inferences from the extensive data available for other approved DPP-4 inhibitors. This class of drugs, often referred to as "gliptins," includes well-established agents such as sitagliptin, vildagliptin, saxagliptin, and linagliptin.

A comprehensive comparative analysis would typically involve the following experimental data points, which are currently unavailable for this compound:

Table 1: Hypothetical Efficacy Comparison of DPP-4 Inhibitors

ParameterThis compoundSitagliptinVildagliptinSaxagliptinLinagliptin
HbA1c Reduction (%) Data N/A-0.6 to -0.8-0.5 to -1.0-0.5 to -0.8-0.5 to -0.7
Fasting Plasma Glucose Reduction (mg/dL) Data N/A-15 to -20-15 to -25-15 to -20-10 to -20
Postprandial Glucose Reduction (mg/dL) Data N/A-40 to -50-40 to -60-40 to -50-30 to -50
Effect on Body Weight Data N/ANeutralNeutralNeutralNeutral

Table 2: Hypothetical Safety and Tolerability Profile

Adverse EventThis compoundSitagliptinVildagliptinSaxagliptinLinagliptin
Hypoglycemia Incidence Data N/ALowLowLowLow
Nasopharyngitis Data N/A~5%~4%~7%~5%
Headache Data N/A~6%~4%~7%~6%
Pancreatitis Risk Data N/ARareRareRareRare

Experimental Protocols for DPP-4 Inhibitor Evaluation

The following outlines a standard experimental workflow for assessing the efficacy and safety of a novel DPP-4 inhibitor like this compound in a clinical trial setting.

cluster_0 Phase 1: Safety and Pharmacokinetics cluster_1 Phase 2: Dose-Ranging and Efficacy cluster_2 Phase 3: Confirmatory Trials A Healthy Volunteers B Single Ascending Dose A->B C Multiple Ascending Dose B->C D Assess Safety, Tolerability, PK/PD C->D E Patients with Type 2 Diabetes F Randomized, Double-Blind, Placebo-Controlled E->F G Evaluate Multiple Doses F->G H Primary Endpoint: Change in HbA1c G->H I Large Patient Population J Comparison to Placebo and/or Active Comparator I->J K Long-term Safety and Efficacy J->K L Cardiovascular Outcomes Trial (CVOT) K->L

Standard clinical trial workflow for a new DPP-4 inhibitor.

Potential for Combination Therapy

DPP-4 inhibitors are frequently used in combination with other antidiabetic agents to achieve better glycemic control. Potential combination therapies for a new agent like this compound would likely include metformin, sulfonylureas, thiazolidinediones, and SGLT2 inhibitors. Clinical trials would be necessary to establish the efficacy and safety of such combinations.[7][8][9][10]

Conclusion

While this compound is identified as a DPP-4 inhibitor for the potential treatment of type 2 diabetes, a significant gap in publicly available comparative data prevents a thorough statistical analysis of its performance against other alternatives. Future research and the publication of clinical trial results are necessary to fully characterize its efficacy, safety, and potential role in the management of type 2 diabetes. Researchers in this field should be mindful of the distinct nomenclature of various investigational compounds to ensure accurate data interpretation and application.

References

Safety Operating Guide

Navigating the Disposal of AMG-222: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like AMG-222, a DPP-4 inhibitor also known as ALS-2-0426, are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established principles for the management of research-grade pharmaceutical waste provide a clear framework for its responsible disposal.

At its core, the disposal of any investigational drug is governed by the overarching principle of treating it as potentially hazardous waste, necessitating adherence to stringent institutional and federal regulations. The Resource Conservation and Recovery Act (RCRA) provides the legal framework for the management of hazardous waste in the United States, and similar regulations exist in other parts of the world.

Core Disposal Principles for this compound

Given the absence of specific manufacturer guidelines, the following procedures, derived from best practices for handling potent research compounds, should be implemented:

  • Consult Your Institutional Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office is the definitive resource for guidance on the proper disposal of chemical waste in accordance with local and national regulations. They can provide specific instructions tailored to your institution's protocols and the nature of the compound.

  • Avoid Sewer Disposal: Under no circumstances should this compound, in either solid or solution form, be disposed of down the drain. Pharmaceutical compounds can have detrimental effects on aquatic ecosystems and wastewater treatment processes.

  • Segregate Waste Streams: All materials contaminated with this compound must be segregated from regular laboratory trash. This includes:

    • Unused or expired solid compound.

    • Stock solutions and diluted working solutions.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware, including vials, pipette tips, and weighing papers.

  • Utilize Designated Hazardous Waste Containers: Your EHS office will provide appropriately labeled containers for hazardous chemical waste. Ensure that these containers are compatible with the chemical nature of the waste.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" and "ALS-2-0426"), the quantity of waste, and any known hazard classifications.

Recommended Disposal Method: Incineration

The gold standard for the disposal of potent, non-volatile pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste management facility.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Your institution's EHS department will have contracts with such facilities for the collection and disposal of laboratory waste.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • For solid spills: Carefully collect the powder using absorbent pads or other appropriate materials. Avoid generating dust.

  • For liquid spills: Absorb the spill with inert material (e.g., vermiculite, sand).

All materials used for spill cleanup must be placed in a sealed, labeled container and disposed of as hazardous waste. It is crucial to have a spill kit readily available in any area where this compound is handled.

Personal Protective Equipment (PPE)

When handling this compound in any form, appropriate PPE is mandatory to minimize personal exposure:

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory A fit-tested N95 respirator may be advisable when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Experimental Protocols and Signaling Pathways

This compound is an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.

Below is a simplified representation of the DPP-4 signaling pathway and the mechanism of action of this compound.

DPP4_Pathway cluster_ingestion Food Ingestion cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Food Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food->Incretins (GLP-1, GIP) stimulates release Insulin_Secretion ↑ Insulin Secretion Incretins (GLP-1, GIP)->Insulin_Secretion Glucagon_Release ↓ Glucagon Release Incretins (GLP-1, GIP)->Glucagon_Release DPP4_Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4_Enzyme is inactivated by Glucose_Production ↓ Hepatic Glucose Production Insulin_Secretion->Glucose_Production inhibits Glucagon_Release->Glucose_Production stimulates (negated) Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins AMG222 This compound AMG222->DPP4_Enzyme inhibits

Caption: Mechanism of action of this compound, a DPP-4 inhibitor.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound waste.

Disposal_Workflow cluster_waste_types Waste Types start Generation of This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate Waste at Point of Generation consult_ehs->segregate_waste solid_waste Solid Waste (Unused compound, contaminated consumables) liquid_waste Liquid Waste (Solutions) sharps_waste Contaminated Sharps containerize Place in Designated, Labeled Hazardous Waste Containers solid_waste->containerize liquid_waste->containerize sharps_waste->containerize store Store Securely in a Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these general principles and, most importantly, the specific guidance of your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound and other investigational compounds, fostering a secure and responsible research environment.

References

Navigating the Disposal of AMG-222: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like AMG-222, a DPP-4 inhibitor also known as ALS-2-0426, are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established principles for the management of research-grade pharmaceutical waste provide a clear framework for its responsible disposal.

At its core, the disposal of any investigational drug is governed by the overarching principle of treating it as potentially hazardous waste, necessitating adherence to stringent institutional and federal regulations. The Resource Conservation and Recovery Act (RCRA) provides the legal framework for the management of hazardous waste in the United States, and similar regulations exist in other parts of the world.

Core Disposal Principles for this compound

Given the absence of specific manufacturer guidelines, the following procedures, derived from best practices for handling potent research compounds, should be implemented:

  • Consult Your Institutional Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office is the definitive resource for guidance on the proper disposal of chemical waste in accordance with local and national regulations. They can provide specific instructions tailored to your institution's protocols and the nature of the compound.

  • Avoid Sewer Disposal: Under no circumstances should this compound, in either solid or solution form, be disposed of down the drain. Pharmaceutical compounds can have detrimental effects on aquatic ecosystems and wastewater treatment processes.

  • Segregate Waste Streams: All materials contaminated with this compound must be segregated from regular laboratory trash. This includes:

    • Unused or expired solid compound.

    • Stock solutions and diluted working solutions.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware, including vials, pipette tips, and weighing papers.

  • Utilize Designated Hazardous Waste Containers: Your EHS office will provide appropriately labeled containers for hazardous chemical waste. Ensure that these containers are compatible with the chemical nature of the waste.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" and "ALS-2-0426"), the quantity of waste, and any known hazard classifications.

Recommended Disposal Method: Incineration

The gold standard for the disposal of potent, non-volatile pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste management facility.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Your institution's EHS department will have contracts with such facilities for the collection and disposal of laboratory waste.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • For solid spills: Carefully collect the powder using absorbent pads or other appropriate materials. Avoid generating dust.

  • For liquid spills: Absorb the spill with inert material (e.g., vermiculite, sand).

All materials used for spill cleanup must be placed in a sealed, labeled container and disposed of as hazardous waste. It is crucial to have a spill kit readily available in any area where this compound is handled.

Personal Protective Equipment (PPE)

When handling this compound in any form, appropriate PPE is mandatory to minimize personal exposure:

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory A fit-tested N95 respirator may be advisable when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Experimental Protocols and Signaling Pathways

This compound is an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.

Below is a simplified representation of the DPP-4 signaling pathway and the mechanism of action of this compound.

DPP4_Pathway cluster_ingestion Food Ingestion cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Food Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food->Incretins (GLP-1, GIP) stimulates release Insulin_Secretion ↑ Insulin Secretion Incretins (GLP-1, GIP)->Insulin_Secretion Glucagon_Release ↓ Glucagon Release Incretins (GLP-1, GIP)->Glucagon_Release DPP4_Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4_Enzyme is inactivated by Glucose_Production ↓ Hepatic Glucose Production Insulin_Secretion->Glucose_Production inhibits Glucagon_Release->Glucose_Production stimulates (negated) Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins AMG222 This compound AMG222->DPP4_Enzyme inhibits

Caption: Mechanism of action of this compound, a DPP-4 inhibitor.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound waste.

Disposal_Workflow cluster_waste_types Waste Types start Generation of This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate Waste at Point of Generation consult_ehs->segregate_waste solid_waste Solid Waste (Unused compound, contaminated consumables) liquid_waste Liquid Waste (Solutions) sharps_waste Contaminated Sharps containerize Place in Designated, Labeled Hazardous Waste Containers solid_waste->containerize liquid_waste->containerize sharps_waste->containerize store Store Securely in a Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these general principles and, most importantly, the specific guidance of your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound and other investigational compounds, fostering a secure and responsible research environment.

References

Essential Safety and Logistical Information for Handling Amg-222

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Amg-222, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information

PropertyValue
Chemical Name 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-5H-dibenzo[a,d]cycloheptene-2,8-dicarboxamide
Synonyms This compound, ALS-2-0426
CAS Number 913978-37-7
Molecular Formula C32H39N9O3
Molecular Weight 597.71 g/mol

Hazard Identification and Safety Precautions

This compound is a potent pharmacological agent and should be handled with care. The following is a summary of potential hazards and recommended personal protective equipment (PPE).

2.1. GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Suitable respirator (use in well-ventilated areas)Avoids inhalation of dust or aerosols.

2.3. Handling and Storage

AspectProcedure
Handling - Avoid inhalation, and contact with eyes and skin.[1] - Avoid the formation of dust and aerosols.[1] - Use only in areas with appropriate exhaust ventilation.[1] - Do not eat, drink, or smoke when using this product.[1] - Wash hands thoroughly after handling.[1]
Storage - Keep the container tightly sealed in a cool, well-ventilated area.[1] - Store at -20°C (powder) or -80°C (in solvent).[1] - Protect from direct sunlight and sources of ignition.[1]

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-IV, this compound increases the levels of active GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of events that potentiates glucose-stimulated insulin (B600854) secretion.

This compound Signaling Pathway Amg222 This compound DPPIV DPP-IV Amg222->DPPIV inhibits GLP1_active Active GLP-1 DPPIV->GLP1_active inactivates GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R activates AC Adenylate Cyclase GLP1R->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin Insulin Secretion PKA->Insulin EPAC->Insulin

Figure 1. This compound inhibits DPP-IV, increasing active GLP-1 levels and stimulating insulin secretion.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs and perform appropriate validation.

4.1. Preparation of Stock Solutions

  • Determine the desired concentration: Based on the experimental requirements, calculate the mass of this compound needed.

  • Select a solvent: this compound is typically soluble in organic solvents such as DMSO.

  • Dissolution:

    • Accurately weigh the required amount of this compound powder in a chemical fume hood.

    • Add the appropriate volume of the chosen solvent to a sterile, light-protected container.

    • Slowly add the this compound powder to the solvent while gently vortexing or sonicating until fully dissolved.

  • Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. In Vitro DPP-IV Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on DPP-IV.

DPP-IV Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (DPP-IV, Substrate, this compound) start->prep_reagents add_inhibitor Add serial dilutions of this compound to microplate wells prep_reagents->add_inhibitor add_enzyme Add DPP-IV enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add fluorogenic substrate (e.g., Gly-Pro-AMC) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read fluorescence (Excitation/Emission) incubate->read_fluorescence analyze Analyze data to determine IC50 read_fluorescence->analyze end End analyze->end

Figure 2. General workflow for an in vitro DPP-IV inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a series of dilutions of this compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the this compound dilutions to the respective wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the DPP-IV enzyme solution to all wells except the negative controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste - Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste - Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. - Do not dispose of down the drain.
Container Disposal - Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. - Dispose of the rinsed container in accordance with institutional guidelines.

All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Amg-222

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Amg-222, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information

PropertyValue
Chemical Name 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-5H-dibenzo[a,d]cycloheptene-2,8-dicarboxamide
Synonyms This compound, ALS-2-0426
CAS Number 913978-37-7
Molecular Formula C32H39N9O3
Molecular Weight 597.71 g/mol

Hazard Identification and Safety Precautions

This compound is a potent pharmacological agent and should be handled with care. The following is a summary of potential hazards and recommended personal protective equipment (PPE).

2.1. GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Suitable respirator (use in well-ventilated areas)Avoids inhalation of dust or aerosols.

2.3. Handling and Storage

AspectProcedure
Handling - Avoid inhalation, and contact with eyes and skin.[1] - Avoid the formation of dust and aerosols.[1] - Use only in areas with appropriate exhaust ventilation.[1] - Do not eat, drink, or smoke when using this product.[1] - Wash hands thoroughly after handling.[1]
Storage - Keep the container tightly sealed in a cool, well-ventilated area.[1] - Store at -20°C (powder) or -80°C (in solvent).[1] - Protect from direct sunlight and sources of ignition.[1]

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates the incretin hormone glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-IV, this compound increases the levels of active GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of events that potentiates glucose-stimulated insulin secretion.

This compound Signaling Pathway Amg222 This compound DPPIV DPP-IV Amg222->DPPIV inhibits GLP1_active Active GLP-1 DPPIV->GLP1_active inactivates GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R activates AC Adenylate Cyclase GLP1R->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin Insulin Secretion PKA->Insulin EPAC->Insulin

Figure 1. This compound inhibits DPP-IV, increasing active GLP-1 levels and stimulating insulin secretion.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs and perform appropriate validation.

4.1. Preparation of Stock Solutions

  • Determine the desired concentration: Based on the experimental requirements, calculate the mass of this compound needed.

  • Select a solvent: this compound is typically soluble in organic solvents such as DMSO.

  • Dissolution:

    • Accurately weigh the required amount of this compound powder in a chemical fume hood.

    • Add the appropriate volume of the chosen solvent to a sterile, light-protected container.

    • Slowly add the this compound powder to the solvent while gently vortexing or sonicating until fully dissolved.

  • Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. In Vitro DPP-IV Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on DPP-IV.

DPP-IV Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (DPP-IV, Substrate, this compound) start->prep_reagents add_inhibitor Add serial dilutions of this compound to microplate wells prep_reagents->add_inhibitor add_enzyme Add DPP-IV enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add fluorogenic substrate (e.g., Gly-Pro-AMC) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read fluorescence (Excitation/Emission) incubate->read_fluorescence analyze Analyze data to determine IC50 read_fluorescence->analyze end End analyze->end

Figure 2. General workflow for an in vitro DPP-IV inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a series of dilutions of this compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the this compound dilutions to the respective wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the DPP-IV enzyme solution to all wells except the negative controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste - Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste - Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. - Do not dispose of down the drain.
Container Disposal - Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. - Dispose of the rinsed container in accordance with institutional guidelines.

All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amg-222
Reactant of Route 2
Amg-222

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。